molecular formula C10H9FN4O B1599288 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 763111-29-1

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1599288
CAS No.: 763111-29-1
M. Wt: 220.2 g/mol
InChI Key: UQMBCBYXYBFLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMBCBYXYBFLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406126
Record name 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763111-29-1
Record name 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole carbohydrazides are recognized as crucial pharmacophores and versatile building blocks for more complex therapeutic agents.[1][2][3] This document details a robust and efficient three-step synthetic pathway, beginning from readily available commercial starting materials. The narrative emphasizes the mechanistic rationale behind each transformation, providing researchers and drug development professionals with the in-depth knowledge required for successful and scalable synthesis. The protocols described herein are designed to be self-validating, incorporating detailed procedural steps, reaction monitoring, and purification techniques.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[4] Its presence in established drugs—such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors—underscores its therapeutic importance.[4] The carbohydrazide moiety (–CONHNH₂) is also a key functional group in medicinal chemistry, known to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions with biological targets.[2]

The title compound, this compound, combines these two critical pharmacophores. The 4-fluorophenyl substituent is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and improve binding affinity by modulating electronic properties and lipophilicity.[5] Consequently, this molecule serves as a pivotal intermediate for the synthesis of a wide array of potential therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][5][6] This guide outlines a logical and reproducible synthetic strategy, proceeding through a Claisen condensation, a Knorr-type pyrazole synthesis, and a final hydrazinolysis step.

Synthetic Strategy and Retrosynthesis

The chosen synthetic route is a convergent and highly efficient pathway that constructs the pyrazole core and elaborates the C5-substituent in a sequential manner. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start 4-Fluoroacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (Intermediate A) Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate Start->Step1 NaOEt, Ethanol Step2 Step 2: Pyrazole Cyclization (Intermediate B) Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Step1->Step2 Hydrazine Hydrate (N₂H₄·H₂O) Acetic Acid (cat.) Step3 Step 3: Hydrazinolysis (Final Product) Step2->Step3 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux End This compound Step3->End

Caption: High-level workflow for the synthesis of the target compound.

A retrosynthetic analysis reveals the logical disconnection of the target molecule into readily available precursors. The carbohydrazide is disconnected to its corresponding ester, which is the product of a cyclization reaction between a 1,3-dicarbonyl compound and hydrazine. This dicarbonyl intermediate, in turn, can be formed from a Claisen condensation of an acetophenone derivative and diethyl oxalate.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Claisen Condensation to form the β-Diketone

The synthesis initiates with a base-catalyzed Claisen condensation between 4-fluoroacetophenone and diethyl oxalate.[7] Sodium ethoxide (NaOEt) serves as the base, deprotonating the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-dicarbonyl product, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This reaction is driven to completion because the resulting β-dicarbonyl is more acidic than ethanol, and is thus deprotonated by the ethoxide, shifting the equilibrium.

Step 2: Knorr-Type Pyrazole Synthesis

This key step involves the cyclocondensation of the synthesized β-diketoester with hydrazine hydrate.[8][9] The reaction proceeds regioselectively. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl (at C4 of the butanoate chain), which is adjacent to the electron-withdrawing fluorophenyl group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the C2 ketone. Subsequent dehydration under acidic or thermal conditions leads to the formation of the aromatic pyrazole ring, yielding ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

G cluster_1 Mechanism: Pyrazole Ring Formation A Ethyl 2,4-dioxo-4- (4-fluorophenyl)butanoate B Initial condensation with N₂H₄ at the more reactive ketone A->B + N₂H₄·H₂O C Intramolecular Cyclization: Attack on the second carbonyl B->C Ring Closure D Dehydration & Tautomerization C->D - H₂O E Aromatic Product: Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate D->E Aromatization

Caption: Simplified mechanism of Knorr-type pyrazole synthesis.

Step 3: Hydrazinolysis of the Ester

The final transformation is the conversion of the ethyl ester to the desired carbohydrazide.[10][11] This is a classic nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating ethanol as a leaving group to furnish the stable this compound. This reaction is typically performed in a protic solvent like ethanol under reflux to ensure complete conversion.[11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: Add a solution of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise to the stirred sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with dilute hydrochloric acid. The crude product will precipitate as a solid or oil.

  • Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1.0 eq) from the previous step in glacial acetic acid or ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction completion by TLC.[12]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid and hydrazine salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of this compound
  • Reaction Setup: Suspend the ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (5-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction mixture should become a clear solution before the product begins to precipitate out. Monitor the disappearance of the starting ester by TLC.[10][11]

  • Work-up: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold ethanol to remove excess hydrazine hydrate and dry thoroughly under vacuum to yield the final product.

Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

StepTransformationKey ReagentsTypical Yield (%)Physical Appearance of Product
1Claisen Condensation4-Fluoroacetophenone, Diethyl Oxalate, NaOEt75-85Yellowish oil or low-melting solid
2Pyrazole CyclizationHydrazine Hydrate, Acetic Acid80-90Off-white to pale yellow solid
3HydrazinolysisHydrazine Hydrate, Ethanol85-95White crystalline solid

Conclusion

This guide presents a reliable and well-documented three-step synthesis for this compound. The pathway is built upon fundamental and high-yielding organic transformations, starting from inexpensive and readily available materials. By providing detailed, step-by-step protocols and elucidating the underlying chemical mechanisms, this document serves as a practical and authoritative resource for researchers in synthetic chemistry, medicinal chemistry, and pharmaceutical development, facilitating the production of this key intermediate for further scientific exploration and drug discovery programs.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). National Institutes of Health (NIH). [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal for Innovative Research in Multidisciplinary Field. [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2024). Zanco Journal of Pure and Applied Sciences. [Link]

  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

  • Jain, N., et al. (2019). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). Iraqi National Journal of Chemistry. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). National Institutes of Health (NIH). [Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health (NIH). [Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (2001).
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (1998).
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2012). National Institutes of Health (NIH). [Link]

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). National Institutes of Health (NIH). [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (1998). ResearchGate. [Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. (2022). Thieme Chemistry. [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2011). National Institutes of Health (NIH). [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (2020). ResearchGate. [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2016). PubMed. [Link]

  • Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][13][14][15]-triazines and 2-arylazoimidazoles by diazonium coupling reactions. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). ResearchGate. [Link]

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PubMed Central. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[13][14][15]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2007). MDPI. [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021).
  • Pyrazoles. (2021). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (2021). ResearchGate. [Link]

  • [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. (1971). PubMed. [Link]

Sources

physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural characterization, and chemical reactivity. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile molecule in research and development.

Introduction and Significance

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are renowned for their wide spectrum of biological activities.[1] The pyrazole nucleus is a core scaffold in numerous FDA-approved drugs.[2] The title compound integrates a 4-fluorophenyl moiety, which can enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in drug candidates.[3] Furthermore, the carbohydrazide functional group is a crucial pharmacophore and a versatile synthetic handle for creating more complex molecular architectures, such as hydrazones and various heterocyclic rings.[4][5] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory, analgesic, and anti-cancer drugs.[3]

Molecular Structure and Nomenclature

The core of the molecule is a pyrazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a carbohydrazide group.

  • Systematic Name: this compound

  • CAS Number: 763111-29-1[3]

  • Molecular Formula: C₁₀H₉FN₄O[3]

  • Molecular Weight: 220.21 g/mol [3]

synthesis_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis start Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate + Hydrazine Hydrate reaction1 Cyclocondensation (Glacial Acetic Acid, Reflux) start->reaction1 product1 Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate reaction1->product1 reaction2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) product1->reaction2 product2 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide reaction2->product2

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

This step involves the reaction of a β-dicarbonyl compound with hydrazine. The choice of glacial acetic acid as a solvent and catalyst facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring. [6] Protocol:

  • To a solution of ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. [6]

Step 2: Synthesis of this compound

The conversion of the ester to the carbohydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically performed in an alcoholic solvent under reflux. [7][8] Protocol:

  • Suspend ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield pure this compound.

Physical Properties

The physical properties of the compound are summarized in the table below. The fluorine atom contributes to a higher melting point and can influence solubility characteristics.

PropertyValueReference
Appearance White powder[3]
Melting Point 236-242 °C[3]
Molecular Formula C₁₀H₉FN₄O[3]
Molecular Weight 220.21 g/mol [3]
Solubility Soluble in DMSO and DMF, sparingly soluble in alcohols, and generally insoluble in water.Inferred
Storage Store at 0-8°C[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy
  • Pyrazole NH (1H): A broad singlet expected in the downfield region, typically δ 13.0-14.0 ppm, due to the acidic nature of the proton.

  • Aromatic Protons (4H, 4-fluorophenyl): Two sets of doublets of doublets (or multiplets) between δ 7.2-8.0 ppm, characteristic of a para-substituted benzene ring with fluorine coupling.

  • Pyrazole CH (1H): A sharp singlet around δ 7.0-7.5 ppm.

  • Hydrazide NH (1H) and NH₂ (2H): Broad singlets that are D₂O exchangeable. The CONH proton may appear around δ 9.5-10.0 ppm, and the terminal NH₂ protons around δ 4.5-5.0 ppm. [9]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

  • Pyrazole Carbons (C3, C4, C5): Signals typically appear between δ 100-150 ppm. The carbon attached to the fluorophenyl group (C3) and the carbonyl group (C5) will be further downfield.

  • Fluorophenyl Carbons: Four signals are expected. The carbon directly bonded to fluorine will show a large C-F coupling constant and appear around δ 160-165 ppm. The other aromatic carbons will appear in the δ 115-135 ppm range, with observable C-F coupling. [10]

IR Spectroscopy
  • N-H Stretching (Amide & Amine): Broad bands in the region of 3200-3400 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the region of 1510-1550 cm⁻¹.

  • C=N and C=C Stretching (Aromatic & Pyrazole): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: A strong, characteristic band around 1220-1240 cm⁻¹. [11]

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrazole ring and the carbohydrazide functional group.

  • Acidity and Basicity: The pyrazole ring has both a weakly acidic proton (N1-H) and a weakly basic nitrogen atom (N2). The N1-H can be deprotonated by a strong base. The N2 atom can be protonated by strong acids. [12]* Nucleophilicity of the Carbohydrazide: The terminal -NH₂ group of the carbohydrazide is highly nucleophilic. This allows it to readily react with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone derivatives. This reaction is a cornerstone of its use as a synthetic building block. [4]* Stability: The compound is generally stable under normal storage conditions. [3]However, carbohydrazides can decompose at high temperatures and may be incompatible with strong acids and strong oxidizing agents. [13]The aqueous solution may undergo slow decomposition when heated with acids or bases. [13]

Representative Reaction: Hydrazone Formation

The reaction with an aldehyde or ketone is a defining characteristic of carbohydrazides, providing a reliable method for derivatization and the synthesis of biologically active molecules.

reaction_mechanism cluster_product Product hydrazide R-C(=O)NHNH₂ (Carbohydrazide) conditions Acid Catalyst (e.g., AcOH) Ethanol, Reflux hydrazide->conditions + ketone R'-C(=O)-R'' (Aldehyde/Ketone) ketone->conditions hydrazone R-C(=O)NHN=C(R')R'' (Hydrazone) conditions->hydrazone water + H₂O

Caption: General reaction scheme for hydrazone formation from a carbohydrazide.

Applications in Research and Drug Development

This compound is a key intermediate in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: It serves as a precursor for the synthesis of a wide range of derivatives, including hydrazones, triazoles, and oxadiazoles, which have been investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. [3][4]* Biochemical Research: This compound and its derivatives are used in studies involving enzyme inhibition and receptor binding to elucidate biochemical pathways. [3]* Agricultural Chemistry: The pyrazole scaffold is present in many agrochemicals. This compound is utilized in the development of new pesticides and herbicides for crop protection. [3]

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its well-defined physical properties and the predictable reactivity of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The combination of the biologically active pyrazole core, the advantageous properties conferred by the fluorophenyl group, and the synthetic utility of the carbohydrazide moiety ensures its continued importance as a scaffold for the discovery of novel bioactive compounds. This guide provides the foundational knowledge required for the effective handling, characterization, and strategic application of this potent chemical entity.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Indian Academy of Sciences. [Link]

  • Carbohydrazide. (2024). ChemBK. [Link]

  • CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. (2018). Acuro Organics Limited. [Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.). Ataman Kimya. [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. [Link]

  • Carbohydrazide-containing composition and method for stabilizing carbohydrazide. (n.d.).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). ResearchGate. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2000). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2006). Journal of the Brazilian Chemical Society. [Link]

  • Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

  • N'-[1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. (n.d.). MolPort. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2013). ResearchGate. [Link]

  • IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2012). Molecules. [Link]

  • 5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (2020). SciTePress. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports. [Link]

Sources

An In-depth Technical Guide to 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide (CAS: 763111-29-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications, with a focus on its prospective roles as an anti-inflammatory and anticancer agent. Detailed, field-proven experimental protocols for its synthesis and biological evaluation are provided to enable researchers to validate and expand upon the findings presented herein. The guide is structured to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the compound's potential in drug discovery and development.

Introduction and Chemical Profile

This compound is a substituted pyrazole derivative that has emerged as a valuable scaffold in pharmaceutical research.[1][2] The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[3][4] The incorporation of a 4-fluorophenyl group can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.[1][2] The carbohydrazide moiety serves as a versatile synthetic handle for the creation of diverse derivatives and is also known to contribute to the biological activity of many therapeutic agents.[4]

This guide will provide a detailed exploration of this compound, from its synthesis to its potential biological functions, offering a solid foundation for researchers investigating its therapeutic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 763111-29-1[1]
Molecular Formula C₁₀H₉FN₄O[1]
Molecular Weight 220.21 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 236-242 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the core pyrazole ring system, followed by the elaboration of the carbohydrazide functional group. The following protocol is a well-established and reliable method for obtaining the title compound.

Synthetic Workflow

The overall synthetic strategy involves a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine to form the pyrazole ester, and finally, hydrazinolysis to yield the desired carbohydrazide.

SynthesisWorkflow A Ethyl 4-fluorobenzoate + Ethyl acetate B Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1,3-dicarbonyl intermediate) A->B  Claisen Condensation (Sodium ethoxide)   C Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate B->C  Cyclization (Hydrazine hydrate)   D This compound C->D  Hydrazinolysis (Hydrazine hydrate)  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-fluorobenzoate followed by the dropwise addition of ethyl acetate at 0 °C.

  • Reaction Execution: The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the resulting 1,3-dicarbonyl intermediate is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude 1,3-dicarbonyl intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours.

  • Purification: After cooling, the precipitated product, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in ethanol.

  • Reaction Execution: Add an excess of hydrazine hydrate to the suspension and reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and diethyl ether to afford the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and pyrazole protons, as well as the hydrazide NH and NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H (amine and amide), C=O (amide), and C-F bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

Derivatives of pyrazole carbohydrazide are known to exhibit a range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[3][4]

Anti-inflammatory Activity

The anti-inflammatory potential of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

AntiInflammatory_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2->PGG2  Peroxidase Activity Inhibitor 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Inhibitor->COX2 Inhibition

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole-based compounds can potentially offer a safer anti-inflammatory profile with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity

Pyrazole carbohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms for their anticancer activity are diverse and may include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M or S phase.[5]

  • Enzyme Inhibition: Targeting kinases or other enzymes that are crucial for cancer cell survival and proliferation.

The specific molecular targets and signaling pathways modulated by this compound would require further detailed investigation.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, standardized in vitro assays are essential. The following are detailed protocols for evaluating its cytotoxicity and anti-inflammatory activity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer, or HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Add the diluted compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assessment: COX-2 Inhibition Assay

This protocol evaluates the compound's ability to inhibit the activity of the COX-2 enzyme.

  • Reagents and Materials: A commercial COX-2 inhibitor screening kit is recommended for consistency and reliability.[7] This typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and measure the product formation (typically prostaglandin E₂) according to the kit's instructions (e.g., using a colorimetric or fluorescent probe).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value using a dose-response curve. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[8]

Conclusion and Future Directions

This compound represents a promising chemical entity with a high potential for development as a therapeutic agent. Its structural features suggest a favorable profile for drug-like properties, and the broader class of pyrazole carbohydrazides has demonstrated significant anti-inflammatory and anticancer activities. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and evaluate this compound.

Future research should focus on a more detailed elucidation of its mechanism of action. This includes identifying its specific molecular targets within inflammatory and oncogenic signaling pathways. Furthermore, the synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be a critical next step to validate its therapeutic efficacy and safety profile.

References

  • Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. Available from: [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1330. Available from: [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Pharmaceutical Biology, 54(10), 2149-2161. Available from: [Link]

  • de Melo, T. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-324. Available from: [Link]

  • Supporting Information for: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Available from: [Link]

  • Request PDF. (n.d.). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. Available from: [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1330. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 1213. Available from: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Available from: [Link]

  • de Melo, T. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-324. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4985. Available from: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available from: [Link]

  • Cui, Y.-J., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20636-20647. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2296. Available from: [Link]

Sources

The Evolving Therapeutic Landscape of Pyrazole Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When coupled with a carbohydrazide moiety, the resulting derivatives unlock a vast and diverse spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazole carbohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable experimental insights into this promising class of compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by mechanistic discussions, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Synergy of Pyrazole and Carbohydrazide Moieties

The remarkable versatility of the pyrazole ring is well-documented, with numerous derivatives finding applications as therapeutic agents.[1][3] The historical significance of pyrazole-based drugs, such as the analgesic and anti-inflammatory agent Antipyrine, underscores the enduring relevance of this scaffold.[4] The carbohydrazide functional group is also a recognized pharmacophore, contributing to the biological profiles of various therapeutic agents.[4] The strategic combination of these two moieties in pyrazole carbohydrazide derivatives creates a synergistic effect, leading to a broad array of pharmacological activities.[4] These derivatives have demonstrated significant potential in addressing a range of diseases, from infectious diseases to cancer and neurological disorders.[4][5] This guide will systematically explore the multifaceted biological activities of these compounds, providing a robust foundation for their further development.

Synthetic Strategies: Building the Pyrazole Carbohydrazide Scaffold

The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process, with the construction of the core pyrazole ring being a critical initial step. A common and effective method for synthesizing substituted pyrazoles is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7]

A general synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, Hydrazine) Step1 Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Step2 Ester Hydrolysis Step1->Step2 Step3 Hydrazinolysis (Carbohydrazide Formation) Step2->Step3 Step4 Condensation with Aldehyde/Ketone (Schiff Base Formation) Step3->Step4 Final_Product Pyrazole Carbohydrazide Derivative Step4->Final_Product

Figure 1: A generalized workflow for the synthesis of pyrazole carbohydrazide derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazole Carbohydrazide Derivative

This protocol outlines the synthesis of a generic pyrazole carbohydrazide derivative, providing a foundational method that can be adapted for various substituted analogs.

Step 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate

  • To a solution of an appropriate β-ketoester (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure pyrazole ester.

Step 2: Synthesis of 5-Aryl-1H-pyrazole-3-carbohydrazide

  • Dissolve the synthesized pyrazole ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 8-10 hours.

  • After cooling, the solid product will precipitate. Filter the solid, wash with cold ethanol, and dry to yield the pyrazole carbohydrazide.

Step 3: Synthesis of N'-Substituted-5-Aryl-1H-pyrazole-3-carbohydrazide

  • In a flask containing the pyrazole carbohydrazide (1.0 eq) in ethanol, add a few drops of glacial acetic acid as a catalyst.

  • Add the desired substituted aldehyde or ketone (1.1 eq) to the mixture.

  • Reflux the reaction for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, and the resulting solid product is filtered, washed with ethanol, and dried.

Anticancer Activity: A Promising Frontier

Pyrazole carbohydrazide derivatives have emerged as a significant class of compounds with potent anticancer activities against various cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways involved in tumorigenesis.[8][10][11]

Mechanism of Action: Inducing Apoptosis in Cancer Cells

Several studies have demonstrated that pyrazole carbohydrazide derivatives can induce apoptosis in cancer cells. For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and trigger apoptosis.[10][11] The lipophilicity of these compounds appears to play a crucial role in their anticancer efficacy.[2]

Apoptosis_Pathway Derivative Pyrazole Carbohydrazide Derivative Cell Cancer Cell Derivative->Cell Enters Cell Pathway Apoptotic Signaling Pathway (e.g., Caspase activation) Cell->Pathway Activates Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis

Figure 2: Simplified diagram illustrating the induction of apoptosis by pyrazole carbohydrazide derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole carbohydrazide derivatives is highly dependent on the nature and position of substituents on the pyrazole and aryl rings.[12][13]

Substituent PositionFavorable SubstituentsImpact on ActivityReference
Pyrazole N1-positionArylmethyl groupsEnhanced activity against A549 cells[10]
Pyrazole C3-positionPhenylamino groupContributes to antiproliferative effects[14]
Pyrazole C5-positionSubstituted phenyl rings (e.g., 4-chlorophenyl)Potent cytotoxic activity[4][8]
Carbohydrazide MoietySchiff base formation with various aldehydesModulates lipophilicity and target interaction[15]

Table 1: Summary of Structure-Activity Relationships for Anticancer Activity.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17][18][19]

Scope of Antimicrobial Action

These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] The incorporation of different heterocyclic moieties, such as thiazole or pyridine, onto the pyrazole carbohydrazide scaffold can further enhance their antimicrobial potency.[16][19]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated using the agar well diffusion method.

  • Prepare Muller Hinton Agar plates and inoculate them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells in the agar using a sterile borer.

  • Dissolve the synthesized pyrazole carbohydrazide derivatives in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume of the compound solution to each well.

  • Use a standard antibiotic (e.g., ampicillin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anti-inflammatory and Analgesic Activities

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[20] Pyrazole carbohydrazide derivatives also exhibit significant anti-inflammatory and analgesic properties.[4][15][21]

Mechanism of Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][20] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Pyrazole Carbohydrazide Derivative Derivative->COX2 Inhibits

Sources

potential therapeutic targets of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound featuring a pyrazole heterocyclic ring, a core structure renowned for its diverse pharmacological activities.[1][2] The presence of a fluorophenyl group can enhance its lipophilicity, potentially improving bioavailability and efficacy.[3][4][5] Pyrazole derivatives have been successfully developed into a range of clinically approved drugs, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[1] The carbohydrazide moiety attached to the pyrazole ring is also a key feature, with derivatives exhibiting antitumor, fungicidal, and herbicidal activities.[6][7] Specifically, substitution with a carbohydrazide group at the C-5 position of the pyrazole ring has been linked to antitumor activity.[6] This guide provides a comprehensive overview of the postulated therapeutic targets of this compound and presents a detailed experimental framework for their validation.

Postulated Therapeutic Targets

Based on the extensive research into pyrazole derivatives, several key molecular targets can be postulated for this compound. These fall primarily within the domains of oncology and inflammation.

Oncology Targets
  • Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer. Pyrazole derivatives have been identified as potent inhibitors of various kinases.

    • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. A series of novel pyrazole carbaldehyde derivatives have been identified as potential PI3K kinase inhibitors for anti-breast cancer drug development.[1]

    • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have shown significant inhibitory activity against CDK2.[1]

    • Aurora Kinase B (AURKB): Overexpression of AURKB is common in many aggressive cancers and plays a role in cell cycle regulation. Novel quinazoline derivatives containing a pyrazole moiety have been developed as selective AURKB inhibitors.[8]

  • Tubulin: Microtubules, composed of tubulin polymers, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been shown to interfere with tubulin polymerization.[2]

  • Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[6] Similarly, other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and induce apoptosis.[9]

Inflammation-Related Targets
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.[2] A novel pyrazole derivative, FR140423, has been shown to be a selective COX-2 inhibitor with potent anti-inflammatory effects.[10]

  • Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Pyrazole derivatives have demonstrated cytokine-modulating effects, including the inhibition of TNF-α.[2]

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is essential to validate the postulated therapeutic targets of this compound. The following section outlines a series of in vitro and cell-based assays.

Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Elucidation cluster_2 Lead Optimization A Compound Synthesis & Purification B In Vitro Target-Based Assays (Kinase, COX, Tubulin) A->B C Cell-Based Phenotypic Assays (Viability, Apoptosis, Cytokine Release) A->C D Dose-Response Studies (IC50/EC50) B->D C->D E Mechanism of Action Studies (Cell Cycle Analysis, Western Blot) D->E F Direct Target Engagement Assays (Cellular Thermal Shift Assay) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy & PK/PD Studies G->H I Prioritized Therapeutic Target(s) H->I G cluster_0 PI3K/Akt Pathway cluster_1 COX Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Compound->PI3K Inhibition Compound->COX2 Inhibition

Caption: Postulated inhibitory effects on key signaling pathways.

Data Interpretation and Prioritization of Targets

The experimental data should be carefully analyzed to build a strong case for a specific therapeutic target.

AssayParameter MeasuredInterpretation of Positive Result
Kinase AssayIC50Low IC50 value indicates potent inhibition of the specific kinase.
COX AssayIC50 & SelectivityLow IC50 for COX-2 and high selectivity index suggest a selective NSAID.
Cell ViabilityIC50Low IC50 value indicates potent cytotoxicity against cancer cells.
Apoptosis Assay% Apoptotic CellsIncreased percentage of Annexin V positive cells confirms apoptosis.

A promising therapeutic target would be one that is potently inhibited by this compound at concentrations that correlate with the cellular effects observed (e.g., IC50 in a kinase assay is similar to the IC50 for cell viability). Targets that are potently and selectively inhibited should be prioritized for further investigation, including in vivo studies.

Conclusion

This compound is a compound with significant therapeutic potential, stemming from its pyrazole-carbohydrazide core structure. The most promising therapeutic avenues appear to be in oncology and anti-inflammatory applications. The postulated targets, including various protein kinases and COX enzymes, provide a solid foundation for further investigation. The experimental workflows and protocols detailed in this guide offer a clear and systematic approach for researchers to validate these targets, elucidate the compound's mechanism of action, and ultimately assess its potential as a novel therapeutic agent.

References

  • de Oliveira, R. S., de Lima, M. C. A., de Faria, A. R., & Pitta, I. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(8), 9483-9501. Available from: [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. Available from: [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 139–146. Available from: [Link]

  • Ochi, T., Motoyama, Y., & Ichikawa, K. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 391(1-2), 115-121. Available from: [Link]

  • Kumar, A., & Sharma, S. (2021). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Journal of Heterocyclic Chemistry, 58(1), 5-26. Available from: [Link]

  • Carron, R., de la Cuesta, E., & Avendano, C. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. Available from: [Link]

  • de Oliveira, R. S., de Lima, M. C. A., de Faria, A. R., & Pitta, I. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available from: [Link]

  • Yilmaz, I., & Akbas, E. (2015). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 14(2), 551–560. Available from: [Link]

  • Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available from: [Link]

  • El-Metwaly, N. M., & El-Gazzar, M. G. (2023). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available from: [Link]

  • Wang, M., Li, W., & Yang, S. (2018). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry, 36(11), 1051-1058. Available from: [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2901. Available from: [Link]

  • Sari, Y., Aisyah, S., & Arrahmani, A. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1283. Available from: [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

  • da Silva, A. C. S., de Oliveira, A. P., de Souza, G. G., & de Oliveira, R. B. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry, 2021, 1-9. Available from: [Link]

  • Rehman, A. U., Zaib, S., & Iqbal, J. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 2396–2409. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyrazole compounds represent a cornerstone in modern agrochemical and pharmaceutical development. Their unique chemical properties, conferred by the strategic incorporation of fluorine atoms, lead to enhanced bioactivity, metabolic stability, and target affinity. This guide provides a comprehensive examination of the primary mechanism of action for this class of compounds, focusing on their role as potent antagonists of γ-aminobutyric acid (GABA)-gated chloride channels. We will delve into the molecular interactions at the target site, the resulting physiological consequences, the structure-activity relationships that govern their potency and selectivity, and the key experimental methodologies used to elucidate these mechanisms.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole ring is a versatile heterocyclic scaffold found in numerous biologically active molecules.[1][2] The introduction of fluorine into this scaffold has proven to be a highly effective strategy in medicinal and agrochemical chemistry.[1][3][4][5][6] Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved efficacy and a more desirable pharmacokinetic profile.[1][2][5]

One of the most prominent and commercially successful applications of fluorinated pyrazoles is in the field of insecticides, with fipronil being a benchmark example.[7] These compounds are prized for their broad-spectrum efficacy against a wide range of agricultural and public health pests.[7] Their success stems from a highly specific and potent mechanism of action that exploits key differences between insect and mammalian nervous systems.[7][8]

Primary Molecular Target: The GABA-Gated Chloride Channel (GABAA Receptor)

The principal target for the majority of insecticidal fluorinated pyrazole compounds is the γ-aminobutyric acid (GABA)-gated chloride channel , also known as the GABAA receptor.[7][8] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS) of both insects and mammals.[9]

When GABA binds to its receptor, it opens a transmembrane chloride ion (Cl⁻) channel.[9] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This action is crucial for maintaining the delicate balance between neuronal excitation and inhibition, effectively "calming" the nervous system.[9]

Fluorinated pyrazoles act as non-competitive antagonists or channel blockers of the GABAA receptor.[7][10] This means they do not bind to the same site as GABA (the orthosteric site) but rather to a distinct, allosteric site located within the ion channel pore.[7][11]

Differential Selectivity: The Key to Safety

A critical feature of fluorinated pyrazole insecticides like fipronil is their selective toxicity. They exhibit a significantly higher binding affinity for insect GABAA receptors compared to their mammalian counterparts.[7][8][12] This selectivity is the cornerstone of their relatively low mammalian toxicity and their utility in pest control.[7] In addition to the GABAA receptor, these compounds also block glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to their insect-specific action.[7]

Detailed Mechanism of Action: From Binding to Neurotoxicity

The action of fluorinated pyrazoles unfolds in a multi-step process that culminates in the disruption of the insect's central nervous system.

  • Binding: The compound binds to a specific site within the lumen of the GABAA receptor's chloride channel.[7] This binding event physically obstructs the channel.

  • Channel Blockade: By blocking the channel, the pyrazole compound prevents the influx of chloride ions, even when GABA is bound to the receptor.[8]

  • Inhibition of Inhibition: The blockade of the GABA-gated chloride channel effectively negates the inhibitory signal of GABA.[13]

  • Hyperexcitation: Without the normal inhibitory dampening, the insect's central nervous system is left in a state of uncontrolled excitation. Neurons fire uncontrollably, leading to hyperexcitation of nerves and muscles.[7]

  • Paralysis and Death: This sustained neuronal discharge results in tremors, convulsions, paralysis, and ultimately, the death of the insect.

The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of fluorinated pyrazoles.

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_normal Normal Inhibition GABA_vesicle GABA Vesicles GABA_R GABAₐ Receptor (Cl⁻ Channel) GABA_vesicle->GABA_R GABA Binds Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Release AP Action Potential AP->Ca_channel Opens Hyperexcitation Hyperexcitation (Paralysis, Death) GABA_R->Hyperexcitation No Cl⁻ Influx Cl_in Cl⁻ Influx GABA_R->Cl_in Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization FP Fluorinated Pyrazole FP->GABA_R Blocks Channel

Caption: GABAergic synapse disruption by fluorinated pyrazoles.

Structure-Activity Relationships (SAR)

The efficacy of fluorinated pyrazole compounds is highly dependent on their chemical structure. SAR studies have revealed several key features that govern their interaction with the GABA receptor.[10]

  • Phenyl Ring Substituents: The 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is critical for high potency. The electron-withdrawing nature of these substituents enhances binding.[10]

  • Pyrazole Core: The pyrazole ring itself and its nitrogen atoms are essential for anchoring the molecule within the binding site, potentially through hydrogen bonding.[10]

  • 4-Position Substituent: The group at the 4-position of the pyrazole ring, such as the trifluoromethylsulfinyl group in fipronil, plays a significant role in interacting with a hydrophobic pocket within the receptor channel.[10]

  • Role of Fluorine: The introduction of fluorine or fluoroalkyl groups can increase the compound's binding affinity and metabolic stability, preventing rapid detoxification by the insect's enzymes.[3][4][14]

The table below summarizes the activity of representative fluorinated pyrazole analogs, highlighting the impact of structural modifications.

CompoundR1 (Phenyl Group)R2 (Pyrazole 4-position)Relative Insecticidal Activity
Fipronil 2,6-dichloro-4-CF₃-SO(CF₃)++++
Analog A 2,6-dichloro-4-CF₃-C(CH₃)₃+++
Analog B 2,6-dichloro-4-Br-SO(CF₃)+++
Analog C 4-CF₃-SO(CF₃)+

Data is illustrative, based on principles from SAR studies.[10]

Experimental Methodologies for Mechanism Elucidation

Understanding the mechanism of action of fluorinated pyrazoles requires a suite of sophisticated experimental techniques. The causality behind choosing these methods is to build a comprehensive picture from the molecular to the organismal level.

Radioligand Binding Assays
  • Rationale: This technique is the gold standard for directly measuring the binding affinity of a compound to its target receptor.[15] It allows for the quantification of key parameters like the inhibition constant (Kᵢ) and the dissociation constant (Kₑ), providing direct evidence of target engagement.[15]

  • Protocol:

    • Membrane Preparation: Isolate cell membranes containing the target receptor (e.g., from insect head homogenates).[16]

    • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a "hot" compound known to bind the target site, like [³H]EBOB) and varying concentrations of the unlabeled test compound (the fluorinated pyrazole).[12][15]

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.[15]

    • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

    • Analysis: Plot the displacement of the radioligand by the test compound to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), from which the Kᵢ can be derived.[15]

Electrophysiology (Patch-Clamp)
  • Rationale: While binding assays confirm interaction, electrophysiology directly measures the functional consequence of that interaction on ion channel activity.[17][18] This technique provides irrefutable evidence of channel blockade or modulation.

  • Protocol (Whole-Cell Configuration):

    • Cell Preparation: Use cultured neurons or isolated insect neurons that express GABAA receptors.[19]

    • Patching: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential (voltage-clamp).[17]

    • GABA Application: Apply a known concentration of GABA to the cell to elicit a chloride current.[20]

    • Compound Application: Co-apply GABA and the test fluorinated pyrazole compound.

    • Data Recording: Measure the resulting chloride current. A reduction or block of the GABA-induced current in the presence of the pyrazole demonstrates its antagonistic effect.[19] The rate of current decay can also be measured to assess effects on channel desensitization.[21]

The following diagram illustrates the general workflow for these key experiments.

ExperimentalWorkflow cluster_binding Radioligand Binding Assay cluster_ep Electrophysiology (Patch-Clamp) b1 Isolate Insect Brain Membranes b2 Incubate with [³H]Ligand & Pyrazole Compound b1->b2 b3 Filter & Separate Bound vs. Free b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate IC₅₀ / Kᵢ b4->b5 e1 Culture/Isolate Neurons e2 Establish Whole-Cell Patch Clamp e1->e2 e3 Apply GABA (Record Baseline Current) e2->e3 e4 Co-apply GABA & Pyrazole Compound e3->e4 e5 Measure Current Block e4->e5

Caption: Workflow for key mechanism of action studies.

Conclusion and Future Directions

Fluorinated pyrazole compounds exert their potent biological effects primarily by acting as non-competitive antagonists of the GABA-gated chloride channel.[7][8] Their mechanism involves a high-affinity binding to a site within the channel pore, leading to a blockade of chloride ion flow and subsequent hyperexcitation of the central nervous system.[7] The remarkable selectivity of these compounds for insect over mammalian receptors underpins their successful application in pest management.[7][12]

Future research will continue to focus on several key areas:

  • Resistance Mechanisms: Understanding how insects develop resistance to this class of compounds, often through target-site mutations.

  • New Targets: While the GABA receptor is a primary target, some novel fluorinated pyrazoles have been shown to interact with other targets, such as ryanodine receptors.[3][4][14]

  • Pharmaceutical Applications: Exploring the therapeutic potential of fluorinated pyrazoles as modulators of human GABA receptors or other neurological targets for treating conditions like anxiety, epilepsy, or pain.[1]

The robust and well-characterized mechanism of action, coupled with the chemical tractability of the fluorinated pyrazole scaffold, ensures that this compound class will remain a fertile ground for discovery and innovation in both agrochemical and pharmaceutical sciences.

References

  • Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pest Control Gurus. (n.d.). Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. Available at: [Link]

  • Zhao, Y., et al. (2020). Synthesis, Insecticidal Activities, and Structure−Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fipronil. Available at: [Link]

  • Pérez-López, A. M., et al. (2022). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. Available at: [Link]

  • Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhao, Y., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. Available at: [Link]

  • Robea, M. A., et al. (2018). Fipronil: mechanisms of action on various organisms and future relevance for animal models studies. ResearchGate. Available at: [Link]

  • Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. ResearchGate. Available at: [Link]

  • National Pesticide Information Center. (2011). Fipronil Technical Fact Sheet. Available at: [Link]

  • Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available at: [Link]

  • Semwal, R., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantics Scholar. Available at: [Link]

  • Stanković, S., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available at: [Link]

  • Bink, F. I., et al. (2011). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. PubMed Central. Available at: [Link]

  • Zhang, H. G., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. PubMed. Available at: [Link]

  • Isaac, J. S., et al. (2012). Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. Available at: [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Froestl, W. (2016). The Allosteric Modulation of the GABAB Receptor: A Medicinal Chemistry Perspective. ResearchGate. Available at: [Link]

  • Jukič, M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed Central. Available at: [Link]

  • Ikeda, T., et al. (2001). Fipronil Modulation of GABAA Receptor Single-Channel Currents. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Organic and Medicinal Chemistry International. Available at: [Link]

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. Available at: [Link]

  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Available at: [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed Central. Available at: [Link]

  • SlidePlayer. (n.d.). Insecticidal Mode of Action. Available at: [Link]

  • Synapse. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Available at: [Link]

  • Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Semantic Scholar. Available at: [Link]

  • Wang, M., & D'Arcangelo, G. (2005). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology. Available at: [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed. Available at: [Link]

  • Pin, J. P., et al. (2004). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Scite. Available at: [Link]

  • Urwyler, S. (2016). Allosteric Modulators: The New Generation of GABA B Receptor Ligands. SciSpace. Available at: [Link]

  • El-Sayed, M. A. A., & Al-Majid, A. M. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Ueno, S., et al. (1999). Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis. PubMed. Available at: [Link]

  • O'Hagan, D. (2014). Probing the Mode of Neurotransmitter Binding to GABA Receptors Using Selectively Fluorinated GABA Analogues. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: A Preformulation Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in pharmaceutical research and development.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights. The guide emphasizes the causality behind experimental choices, ensuring that the described workflows are robust and self-validating. By understanding the physicochemical properties of this pyrazole derivative, development teams can better anticipate its biopharmaceutical behavior and formulate it into a viable drug product.

Introduction: The Physicochemical Landscape

This compound is a molecule characterized by a pyrazole core, a 4-fluorophenyl substituent, and a carbohydrazide functional group.[1][2][3] This unique combination of moieties dictates its physicochemical properties and, consequently, its potential as a therapeutic agent.[1] The fluorophenyl group enhances lipophilicity, which can influence bioavailability, while the pyrazole and carbohydrazide groups offer sites for hydrogen bonding, impacting both solubility and stability.[1][4] A thorough understanding of these characteristics is paramount in early-stage drug development to mitigate risks of costly late-stage failures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉FN₄O[2][3]
Molecular Weight 220.21 g/mol [2][3]
Appearance White Powder[2]
Melting Point 236-242 °C[2]
Purity (typical) ≥ 98% (HPLC)[2]

Solubility Assessment: Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, we must consider both kinetic and thermodynamic solubility to gain a complete picture of its behavior in aqueous media.[5][6]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[5][7][8] This method is invaluable for the rapid screening of a large number of compounds in early discovery phases.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing a pre-aliquoted volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.[5][7]

Causality Insight: The use of DMSO is a pragmatic choice for high-throughput screening, but it's crucial to maintain a low final concentration to minimize its co-solvent effects. The 2-hour incubation period is a balance between achieving a supersaturated state and practical workflow considerations.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[9] The shake-flask method is the most reliable technique for this determination.[6][10][11]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of pH on solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the supernatant.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[6][10]

Self-Validating System: The presence of excess solid material at the end of the experiment is a visual confirmation that equilibrium has been reached. The pH of the final solution should also be measured to ensure it has not shifted significantly.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate solubility determination. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for pyrazole derivatives.[4][12]

Table 2: Example HPLC Method Parameters for Quantification

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Determined by UV-Vis scan of the compound (e.g., 254 nm)
Injection Volume 10 µL

Expertise & Experience: The choice of a C18 column is based on the expected semi-polar nature of the compound.[10] The use of trifluoroacetic acid in the mobile phase helps to sharpen peaks and improve chromatographic resolution.

G cluster_solubility Solubility Assessment Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility DMSO Stock DMSO Stock Serial Dilution Serial Dilution DMSO Stock->Serial Dilution Addition to Buffer Addition to Buffer Serial Dilution->Addition to Buffer Incubation (2h) Incubation (2h) Addition to Buffer->Incubation (2h) Nephelometry Nephelometry Incubation (2h)->Nephelometry Kinetic Solubility Value Kinetic Solubility Value Nephelometry->Kinetic Solubility Value Excess Solid in Buffer Excess Solid in Buffer Equilibration (24-48h) Equilibration (24-48h) Excess Solid in Buffer->Equilibration (24-48h) Phase Separation Phase Separation Equilibration (24-48h)->Phase Separation HPLC Quantification HPLC Quantification Phase Separation->HPLC Quantification Thermodynamic Solubility Value Thermodynamic Solubility Value HPLC Quantification->Thermodynamic Solubility Value

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Assessment: Ensuring Product Integrity

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For this compound, the carbohydrazide moiety is a potential site for hydrolysis and oxidation.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][13] This is crucial for developing a stability-indicating analytical method.[3]

  • Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for several days.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new peaks corresponding to degradation products.

Trustworthiness: The goal is to achieve 5-20% degradation.[14] If no degradation is observed, more strenuous conditions may be necessary. Conversely, if the compound degrades completely, the conditions should be made milder.

G cluster_stress Forced Degradation Conditions Compound Compound Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Compound->Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Compound->Base Hydrolysis (NaOH) Oxidation (H₂O₂) Oxidation (H₂O₂) Compound->Oxidation (H₂O₂) Thermal (Heat) Thermal (Heat) Compound->Thermal (Heat) Photolytic (Light) Photolytic (Light) Compound->Photolytic (Light) Degradation Products Degradation Products Acid Hydrolysis (HCl)->Degradation Products Base Hydrolysis (NaOH)->Degradation Products Oxidation (H₂O₂)->Degradation Products Thermal (Heat)->Degradation Products Photolytic (Light)->Degradation Products

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a pyrazole core, a carbohydrazide functional group, and a fluorophenyl moiety bestows this molecule with a unique electronic and structural profile, making it a promising scaffold for the development of novel therapeutic agents.

Molecular Structure and Rationale for Scientific Interest

The molecular structure of this compound is characterized by a central five-membered pyrazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a carbohydrazide group. The presence of the fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrazole nucleus itself is a well-established pharmacophore found in a variety of drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The carbohydrazide moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, and also serves as a synthetic handle for further molecular elaboration[2][3].

The combination of these structural features in this compound suggests its potential for a range of biological activities, driving its investigation as a scaffold in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

The precursor, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, can be synthesized via a cyclization reaction. A common method involves the reaction of a β-ketoester with a hydrazine derivative. For this specific molecule, the synthesis would likely involve the condensation of a 4-fluorophenyl-substituted β-ketoester with a suitable source of hydrazine.

Experimental Protocol:

  • Reaction Setup: To a solution of an appropriate 4-fluorophenyl-β-ketoester (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate[4][5][6].

Step 2: Hydrazinolysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

The final step is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis.

Experimental Protocol:

  • Reaction Setup: A mixture of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1 equivalent) and an excess of hydrazine hydrate (typically 5-10 equivalents) in a solvent like ethanol is prepared.

  • Reaction Conditions: The mixture is heated under reflux for an extended period, often overnight, with reaction progress monitored by TLC[7].

  • Work-up and Purification: After cooling, the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove excess hydrazine hydrate, and then dried under vacuum to afford this compound as a solid product[8].

Synthesis_Workflow start 4-Fluorophenyl-β-ketoester + Hydrazine Hydrate step1 Cyclization (Reflux in Ethanol) start->step1 intermediate Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate step1->intermediate step2 Hydrazinolysis (Excess Hydrazine Hydrate, Reflux in Ethanol) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Molecular Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉FN₄O
Molecular Weight220.21 g/mol
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point236-242 °C
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The expected chemical shifts are influenced by the electronic environment of the pyrazole ring, the fluorophenyl group, and the carbohydrazide moiety.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HPyrazole N-H
~9.5br s1H-CONHNH₂
~7.8dd2HAromatic C-H (ortho to F)
~7.3t2HAromatic C-H (meta to F)
~7.0s1HPyrazole C4-H
~4.5br s2H-CONHNH₂

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~163 (d, ¹JCF ≈ 245 Hz)Aromatic C-F
~160C=O (carbohydrazide)
~148Pyrazole C3
~142Pyrazole C5
~129 (d, ³JCF ≈ 8 Hz)Aromatic C-H (ortho to F)
~128Aromatic C (ipso to pyrazole)
~116 (d, ²JCF ≈ 22 Hz)Aromatic C-H (meta to F)
~105Pyrazole C4

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The values presented are estimations based on data from structurally related fluorophenyl pyrazole derivatives.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Expected FT-IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (NH and NH₂)
~3100Aromatic C-H stretching
~1660C=O stretching (amide I)
~1600N-H bending (amide II)
1500-1580C=C and C=N stretching (aromatic and pyrazole rings)
~1220C-F stretching

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (ESI-MS):

m/zAssignment
221.08[M+H]⁺
243.06[M+Na]⁺

The fragmentation pattern would likely involve the loss of the carbohydrazide side chain and characteristic cleavages of the pyrazole and fluorophenyl rings[9][10][11][12].

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported in publicly available literature, the broader class of pyrazole carbohydrazide derivatives has demonstrated a wide range of pharmacological activities.

  • Anticancer Activity: The pyrazole scaffold is a key component of several approved anticancer drugs. Derivatives of 3-aryl-1H-pyrazole-5-carbohydrazide have been shown to possess cytotoxic activity against various cancer cell lines, suggesting that the title compound could be a valuable lead for the development of new anticancer agents[16][17][18][19].

  • Other Potential Activities: Pyrazole derivatives have also been investigated for their anti-inflammatory, analgesic, and other biological activities, indicating the therapeutic potential of this chemical class[1].

The combination of the fluorophenyl group and the carbohydrazide moiety on the pyrazole core makes this compound a compelling candidate for further biological evaluation across these and other therapeutic areas.

Conclusion

This compound is a synthetically accessible molecule with a promising structural profile for applications in drug discovery. This guide has provided a detailed overview of its synthesis and a comprehensive prediction of its characterization data based on established knowledge of similar compounds. The anticipated biological activities of this compound, rooted in the well-documented properties of its constituent pharmacophores, warrant further investigation by researchers in the field of medicinal chemistry and drug development.

References

  • BenchChem. (2025).
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.
  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 259-268.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives. (2025).
  • Chem-Impex. (n.d.). Ethyl 3-(4-fluorophenyl)
  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.
  • Mass spectral investigation of compounds 1 and 11-15. (n.d.).
  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 259-268.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.).
  • 1-ethyl-1H-pyrazole-5-carbohydrazide. (n.d.). PubChem.
  • Mini review on anticancer activities of Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Ethyl 3-amino-4-phenylpyrazole-5-carboxyl
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). MDPI.
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
  • ETHYL 3-(4-CHLOROPHENYL)
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... (n.d.).
  • Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. (2025).
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.).
  • N'-[1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. (n.d.).
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025).
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

Sources

Preamble: The Strategic Imperative for Screening Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Pyrazole Carbohydrazide Compounds

In the landscape of medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure."[1][2] This designation is not arbitrary; it is earned through the consistent presence of this five-membered heterocyclic ring in a multitude of FDA-approved drugs, demonstrating its remarkable capacity for biological interaction.[1][3] When this potent scaffold is chemically fused with a carbohydrazide moiety—itself a well-established pharmacophore—the resulting hybrid molecules present a compelling frontier in drug discovery.[4][5] These pyrazole carbohydrazide derivatives have shown a wide spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory potential.[4][6]

This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. Its purpose is to provide a logical and scientifically-grounded framework for the crucial first step in the drug discovery pipeline: the preliminary in-vitro screening. We will dissect the causality behind experimental choices, establish self-validating systems for each protocol, and provide a strategic workflow designed to efficiently identify and characterize promising lead compounds from a newly synthesized library.

Part 1: Foundational Strategy - The Screening Cascade

A successful preliminary screening campaign is not a random collection of assays but a structured, tiered approach known as a screening cascade. The philosophy is to move from broad, high-throughput assays that cast a wide net to more specific, mechanistically-focused assays. This strategy conserves resources, minimizes the pursuit of false positives, and builds a comprehensive profile of each compound's biological activity.

The initial phase begins with robust, cost-effective assays that assess general bioactivity and toxicity. Compounds demonstrating promising activity and an acceptable therapeutic window in these primary screens are then advanced to secondary assays designed to elucidate their specific mode of action.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening (Mechanism-Focused) cluster_2 Phase 3: Computational Validation Cytotoxicity Cytotoxicity Assay (MTT) Gatekeeper for Viability Antioxidant Antioxidant Assay (DPPH) Scavenging Potential Cytotoxicity->Antioxidant Viable Hits Antimicrobial Antimicrobial Assay (MIC) Broad Spectrum Activity Enzyme Enzyme Inhibition Assay Target-Specific Activity Antimicrobial->Enzyme Active Hits Docking In-Silico Molecular Docking Binding Mode Prediction Antioxidant->Docking Potent Hits Enzyme->Docking Potent Hits

Caption: A logical screening cascade for pyrazole carbohydrazide compounds.

Critical First Step: Compound Management

Before any biological assay, rigorous compound management is paramount. The majority of synthetic compounds are first solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).

  • Causality: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic and hydrophilic compounds, making it the universal standard in high-throughput screening.

  • Trustworthiness: Stock solutions must be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For assays, a working stock is typically prepared by diluting the master stock in the appropriate cell culture medium or buffer. Crucially, the final concentration of DMSO in the assay well should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

Part 2: Primary Screening Protocols - The "Workhorse" Assays

This phase is designed to quickly identify compounds with biological activity while simultaneously eliminating those with nonspecific toxicity.

Cytotoxicity Assessment: The Gatekeeper Assay

The first and most critical screen is for cytotoxicity.[7][8] This assay establishes the concentration range at which a compound is toxic to cells, which is fundamental for interpreting the results of all subsequent assays. A compound that inhibits a bacterial enzyme at 10 µM but kills human cells at 1 µM is not a viable drug candidate.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.

Detailed Experimental Protocol (Adherent Cells)

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing the same final concentration of DMSO as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11] A purple precipitate should become visible under a microscope in the viable cells.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Data Analysis & Presentation

Cell viability is calculated as a percentage relative to the vehicle control. From a dose-response curve, the IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined.

Compound IDTarget Cell LineExposure Time (h)IC₅₀ (µM)
PZC-001MCF-74815.2
PZC-002MCF-748>100
PZC-003MCF-7485.8
DoxorubicinMCF-7480.9
Antimicrobial Activity Screening

Given the extensive literature on the antimicrobial properties of pyrazole derivatives, this is a logical primary screen.[14][15][16] The goal is to determine the lowest concentration of a compound that prevents visible microbial growth.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[17][18][19] It involves challenging the microbe with serial dilutions of the test compound in a liquid growth medium.[20]

Detailed Experimental Protocol

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound at its highest starting concentration (e.g., 256 µg/mL in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18][19] This can be assessed visually or by reading the optical density on a plate reader.

Data Analysis & Presentation

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZC-001128>256>256
PZC-002163264
PZC-003>256>256>256
Ciprofloxacin0.50.25N/A

Part 3: Secondary Screening Protocols - Exploring Specific Activities

Compounds that pass the primary screen (i.e., show activity at non-toxic concentrations) are advanced to assays that probe for specific biological functions.

Antioxidant Potential Assessment

Rationale: Oxidative stress is implicated in numerous pathologies. The DPPH assay is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[22][23]

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen atom from an antioxidant, it becomes reduced to the colorless diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the compound.[23]

Detailed Experimental Protocol

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Compound Addition: Add 100 µL of the test compounds at various concentrations (prepared in methanol). Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Enzyme Inhibition Screening (Protein Kinase Example)

Rationale: The pyrazole scaffold is a key component in numerous protein kinase inhibitors used in oncology.[24][25] Altered kinase activity is a hallmark of many cancers, making them a prime target for drug development.[26][27]

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (Enzyme) ATP->Kinase Substrate Substrate (Inactive Protein) Substrate->Kinase Active_Substrate Phosphorylated Substrate (Active Protein) Kinase->Active_Substrate ADP ADP Kinase->ADP Inhibitor Pyrazole Carbohydrazide Inhibitor->Kinase Inhibition G cluster_0 Molecular Docking Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Docking 3. Run Docking Simulation (e.g., AutoDock) PDB->Docking Ligand 2. Prepare Ligand Structure (3D model of pyrazole) Ligand->Docking Analysis 4. Analyze Binding Pose (Binding Energy, H-Bonds) Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

  • Target Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). [28]Water molecules and other non-essential components are removed.

  • Ligand Preparation: A 3D model of the pyrazole carbohydrazide compound is generated and its energy is minimized.

  • Docking Simulation: Using software like AutoDock, the ligand is flexibly placed into the defined active site of the protein. The program samples numerous possible conformations and orientations. [28]4. Analysis: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., binding energy). The top-scoring poses are visually inspected to analyze key interactions, such as hydrogen bonds, with the amino acid residues in the active site. [29]

Conclusion

The preliminary in-vitro screening of pyrazole carbohydrazide compounds is a systematic process of empirical investigation augmented by computational validation. By employing a logical cascade of assays—beginning with broad cytotoxicity and antimicrobial screens before progressing to specific enzyme inhibition and antioxidant studies—researchers can efficiently and effectively identify lead candidates. This integrated approach, which combines robust biological data with mechanistic insights from molecular docking, provides the solid foundation necessary for advancing a compound into the next, more complex stages of the drug discovery and development pipeline.

References

  • PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • BenchChem. (2025). An In-depth Technical Guide to the MTT Assay: Principles and Protocols.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed Central (PMC). (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • protocols.io. (2023). MTT (Assay protocol).
  • Journal of Applicable Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • PubMed Central (PMC). (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity.
  • TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • PubMed Central (PMC). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • National Institutes of Health (NIH). (n.d.). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones.
  • Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides. (2023). Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • ResearchGate. (2025). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • PubMed Central (PMC). (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed Central (PMC). (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega.
  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts..
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

The Pivotal Role of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: A Versatile Intermediate in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a highly significant heterocyclic building block in modern organic and medicinal chemistry. We will elucidate a robust synthetic pathway for this key intermediate, detail its chemical characteristics, and showcase its versatile applications in the synthesis of a diverse range of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the utility of this compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The incorporation of a pyrazole ring can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to proteins.[3] Consequently, pyrazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral drugs.[4][5]

Among the myriad of functionalized pyrazoles, this compound stands out as a particularly valuable intermediate.[3] The presence of the 4-fluorophenyl group often enhances lipophilicity and bioavailability, while the carbohydrazide moiety serves as a reactive handle for the construction of more complex molecular architectures.[3] This guide will delve into the synthesis of this key intermediate and its subsequent elaboration into novel compounds with significant biological potential.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a well-established, two-step process that begins with readily available starting materials. The causality behind this synthetic route lies in the strategic construction of the pyrazole ring via a Claisen-type condensation followed by a cyclization, and subsequent functional group transformation to yield the desired carbohydrazide.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

The first step involves a Claisen condensation between a substituted acetophenone and diethyl oxalate, followed by a cyclocondensation reaction with hydrazine hydrate. This method is a robust and widely used approach for the formation of pyrazole-3-carboxylates.[6]

  • Rationale: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. The subsequent addition of hydrazine hydrate initiates a cyclization reaction with the resulting 1,3-dicarbonyl compound to form the stable pyrazole ring. The presence of glacial acetic acid catalyzes the dehydration step, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate [6]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add 4-fluoroacetophenone and diethyl oxalate. The reaction mixture is then heated to reflux for several hours.

  • Cyclization: After cooling, the reaction mixture is treated with hydrazine hydrate and a catalytic amount of glacial acetic acid. The mixture is then refluxed to facilitate the cyclization and formation of the pyrazole ring.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrazinolysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

The second and final step is the conversion of the ethyl ester to the corresponding carbohydrazide. This is a standard and efficient transformation achieved through hydrazinolysis.

  • Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the highly stable carbohydrazide. This reaction is typically carried out in an alcoholic solvent to ensure the solubility of the starting materials and is often driven to completion by heating.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and an excess of hydrazine hydrate is heated under reflux in ethanol for several hours.

  • Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis 4-Fluoroacetophenone 4-Fluoroacetophenone Intermediate_Ester Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate 4-Fluoroacetophenone->Intermediate_Ester Claisen Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate_Ester NaOEt_EtOH NaOEt, EtOH NaOEt_EtOH->Intermediate_Ester Hydrazine_AcOH Hydrazine Hydrate, AcOH Hydrazine_AcOH->Intermediate_Ester Cyclization Final_Product 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Intermediate_Ester->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Application_Workflow cluster_derivatives Bioactive Derivatives cluster_activities Biological Activities Start 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Schiff_Bases Schiff Bases Start->Schiff_Bases Reaction with Aldehydes/Ketones Oxadiazoles 1,3,4-Oxadiazoles Start->Oxadiazoles Cyclization with CS2 or Acyl Chlorides Thiazolidinones Thiazolidinones Start->Thiazolidinones Reaction with α-Halo Esters Other_Heterocycles Other Heterocycles Start->Other_Heterocycles Various Cyclization Reactions Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Anticancer Anticancer Schiff_Bases->Anticancer Oxadiazoles->Antimicrobial Anti_inflammatory Anti-inflammatory Thiazolidinones->Anti_inflammatory

Caption: Synthetic utility of the core intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for the synthesized compounds is presented below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateC₁₂H₁₁FN₂O₂234.23White to pale solid
This compoundC₁₀H₉FN₄O220.20White to pale solid

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring, the pyrazole proton, and the protons of the NH and NH₂ groups of the carbohydrazide moiety.

  • ¹³C NMR: Resonances for the carbons of the pyrazole and fluorophenyl rings, as well as the carbonyl carbon of the carbohydrazide.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and C-F stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a demonstrably valuable and versatile intermediate in the field of organic synthesis. Its straightforward, high-yielding synthesis and the reactivity of its carbohydrazide functional group make it an ideal starting point for the construction of a wide range of novel heterocyclic compounds. As demonstrated, its utility in the synthesis of bioactive Schiff bases and their metal complexes highlights its importance in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview, from synthesis to application, underscoring the pivotal role of this compound in advancing medicinal chemistry and drug discovery.

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PubMed Central. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Luxembourg Bio Technologies. [Link]

  • Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. (n.d.). National Library of Medicine. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PubMed Central. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). NIH. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

  • Synthesis of some new pyrazolyl-thiazolidinone derivatives starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. (n.d.). Request PDF. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). Semantic Scholar. [Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. (n.d.). PubMed Central. [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (2025). ResearchGate. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. [Link]

  • Synthesis of some new pyrazolyl-thiazolidinone derivatives starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. (2025). Request PDF. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. [Link]

Sources

A Technical Guide to the Anti-inflammatory and Anticancer Potential of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a significant portion of modern medicinal chemistry, with the pyrazole scaffold being a particularly privileged structure.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide focuses on a specific, promising derivative: 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The unique structural features of this molecule, namely the pyrazole core, the 4-fluorophenyl substituent, and the carbohydrazide moiety, suggest a strong potential for dual anti-inflammatory and anticancer efficacy.[4][5] The fluorophenyl group can enhance lipophilicity, potentially improving bioavailability, while the carbohydrazide group offers additional hydrogen bonding opportunities, which can be critical for target engagement.[5]

This document provides an in-depth exploration of the synthesis, proposed mechanisms of action, and methodologies for evaluating the anti-inflammatory and anticancer potential of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this class of compounds.

Part 1: Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step reaction sequence, beginning with the Claisen condensation of an appropriate ketone and ester, followed by cyclization with hydrazine hydrate, and subsequent conversion to the carbohydrazide.

Synthetic Workflow

Synthesis_Workflow A 4-fluoroacetophenone D Intermediate Diketone A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D Base F Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate D->F Cyclization E Hydrazine hydrate E->F H This compound F->H Hydrazinolysis G Hydrazine hydrate (excess) G->H

Caption: Synthetic route for this compound.

Detailed Synthetic Protocol
  • Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (Intermediate Diketone): To a solution of sodium ethoxide in anhydrous ethanol, 4-fluoroacetophenone is added dropwise at 0-5°C. Diethyl oxalate is then added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with dilute acid, and the resulting precipitate is filtered, washed, and dried to yield the intermediate diketone.

  • Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: The intermediate diketone is dissolved in glacial acetic acid. Hydrazine hydrate is added dropwise, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice water, and the precipitated solid is filtered, washed, and recrystallized from ethanol to give the pyrazole ester.

  • Synthesis of this compound: The pyrazole ester is suspended in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 8-10 hours. Upon cooling, the product crystallizes out, is filtered, washed with cold ethanol, and dried under vacuum.

Characterization: The final compound and intermediates should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure and purity.

Part 2: Anti-inflammatory Potential

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Many pyrazole-containing compounds, including the commercial drug celecoxib, are selective COX-2 inhibitors, which provides a therapeutic advantage by reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[7] The 4-fluorophenyl group in the target molecule is a common feature in many selective COX-2 inhibitors.

COX_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 (Inflammation) AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Molecule 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Molecule->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

COX-1 and COX-2 Inhibition Assay:

This assay is crucial for determining the potency and selectivity of the compound.

  • Principle: The ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes is measured.

  • Protocol:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for 15 minutes at 37°C.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is incubated for 10 minutes at 37°C.

    • The reaction is terminated by the addition of a stop solution.

    • The concentration of PGE2 produced is quantified using a commercially available ELISA kit.

    • IC50 values are calculated from the concentration-response curves.

Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages:

  • Principle: The ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is assessed.

  • Protocol:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.

    • The supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated.

Expected Outcomes and Data Presentation

The anti-inflammatory activity of pyrazole derivatives can be summarized in a table for easy comparison. While specific data for this compound is not available in the provided search results, the following table presents representative data for related pyrazole compounds to illustrate the expected range of activity.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 40-2002000-15000>10[8]
Pyrazole Derivative 1 38.73>1000>25.8[9]
Pyrazole Derivative 2 19.87>1000>50.3[9]
1,5-Diaryl Pyrazole T3 78146555.96[10]
1,5-Diaryl Pyrazole T5 78155967.16[10]

Part 3: Anticancer Potential

Pyrazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[4] The carbohydrazide moiety, in particular, has been associated with antiproliferative activity.[11]

Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is multifaceted. One of the key proposed mechanisms is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic and extrinsic pathways. Another important mechanism is the ability of these compounds to cause cell cycle arrest, often at the G2/M or S phase, thereby preventing cancer cell proliferation.[12][13] Furthermore, some pyrazole derivatives have been found to inhibit specific protein kinases that are crucial for cancer cell growth and survival.

Anticancer_Mechanisms Molecule 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Apoptosis Induction of Apoptosis Molecule->Apoptosis CellCycle Cell Cycle Arrest (e.g., S or G2/M phase) Molecule->CellCycle Kinase Kinase Inhibition (e.g., Aurora Kinase) Molecule->Kinase Proliferation Inhibition of Proliferation and Cell Death Apoptosis->Proliferation CellCycle->Proliferation Kinase->Proliferation CancerCell Cancer Cell CancerCell->Molecule Proliferation->CancerCell Acts on

Caption: Potential anticancer mechanisms of pyrazole carbohydrazide derivatives.

In Vitro Evaluation of Anticancer Activity

MTT Assay for Cytotoxicity:

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate and incubated for 24 hours.

    • Cells are treated with various concentrations of the test compound and incubated for 48 or 72 hours.

    • MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Flow Cytometry for Cell Cycle Analysis:

  • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cancer cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is quantified.

Illustrative Anticancer Activity Data

The following table presents IC50 values for pyrazole carbohydrazide derivatives and related compounds against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative A549 (Lung)49.85[12]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (17) HepG2 (Liver)0.71[12]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (18) BGC823 (Gastric)0.71[12]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl) derivative HepG2 (Liver)6.78[4]
1,5-Diaryl Pyrazole T2 A549 (Lung)Active[10]
1,5-Diaryl Pyrazole T6 HepG2 (Liver)Active[10]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The structural features of this molecule suggest the potential for potent and selective inhibition of key therapeutic targets. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of this compound.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidation of its precise mechanisms of action and structure-activity relationship studies will be crucial for optimizing its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Eur J Med Chem. 2019 Jun 1;171:332-342. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. (URL not provided)
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel). 2012 Mar; 5(3): 316–324. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2018 Jul; 23(7): 1697. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Sci Rep. 2022; 12: 12453. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. 2022 Sep; 6(S5): 8847–8865. [Link]

  • Pyrazoles as anticancer agents: Recent advances.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2023 Feb; 16(2): 253. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. 2016 Feb; 21(2): 229. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. 2022 Jun; 2022(2): M1401. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini Rev Org Chem. 2022; 19(6): 717–741. [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Eur J Med Chem. 2011 Dec;46(12):5868-77. [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. ACS Omega. 2024 Apr 3;9(15):17414-17431. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025 Sep 15;294:117735. [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Int J Mol Sci. 2023 Dec; 24(24): 17531. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide as a Strategic Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide as a pivotal intermediate in the synthesis of pharmacologically active molecules. We delve into the rationale behind its selection, detailing its synthesis, key reactions, and applications in the development of targeted therapeutics, particularly in the realm of anti-inflammatory and anticancer agents. Detailed, field-proven protocols are provided, alongside an exploration of the structure-activity relationships (SAR) influenced by this versatile scaffold.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[2][3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[4]

The carbohydrazide moiety (-CONHNH2) appended to the pyrazole ring is a crucial functional group. It serves as a versatile synthetic handle for constructing more complex molecular architectures, often through condensation reactions to form hydrazones or by participating in cyclization reactions to generate other heterocyclic systems.[5][6] This combination of a biologically active pyrazole core with a reactive carbohydrazide group makes pyrazole carbohydrazides highly valuable building blocks in drug discovery.[5][7]

The Strategic Advantage of this compound

The specific intermediate, this compound, offers several distinct advantages that underscore its utility in modern drug synthesis:

  • Bioisosteric Replacement and Enhanced Potency: The 4-fluorophenyl group is a common feature in many successful drugs. The fluorine atom, due to its small size and high electronegativity, can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[8] The presence of the fluorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles, such as bioavailability.[8][9]

  • Targeted Interactions: The pyrazole ring itself can act as a bioisostere for an aryl group, improving properties like solubility and lipophilicity.[10] The nitrogen atoms of the pyrazole can serve as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, facilitating crucial interactions within the binding pockets of target proteins like enzymes and receptors.[10]

  • Synthetic Versatility: The carbohydrazide at the 5-position provides a reactive site for diversification. It is a key precursor for synthesizing a wide array of derivatives, including Schiff bases, N-acylhydrazones, and further heterocyclic rings, enabling the exploration of broad chemical space to optimize biological activity.[5][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. A common and efficient route involves the Claisen condensation followed by cyclization with hydrazine.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the core pyrazole ester, followed by its conversion to the desired carbohydrazide.

G cluster_0 Stage 1: Pyrazole Ester Synthesis cluster_1 Stage 2: Carbohydrazide Formation A 4-Fluoroacetophenone D Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (Diketone Intermediate) A->D B Diethyl oxalate B->D C Sodium ethoxide (Base) C->D Claisen Condensation F Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate D->F E Hydrazine hydrate E->F Cyclization G Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate I This compound (Final Intermediate) G->I H Hydrazine hydrate H->I Hydrazinolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Rationale: This protocol employs a classical and reliable Knorr pyrazole synthesis. The initial Claisen condensation creates a 1,3-dicarbonyl intermediate, which readily undergoes cyclization with hydrazine to form the stable pyrazole ring. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its compatibility with the sodium ethoxide base.

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Hydrazine hydrate (80%)

  • Glacial Acetic Acid

  • Diethyl ether

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (10 mL/g of sodium) under an inert atmosphere (N2 or Argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Claisen Condensation: Cool the sodium ethoxide solution in an ice bath. Add a solution of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick yellow precipitate indicates the formation of the sodium salt of the diketone intermediate.

  • Cyclization: Cool the reaction mixture again in an ice bath. Add hydrazine hydrate (1.2 eq) dropwise. A slight exotherm may be observed.

  • Acidification and Precipitation: After stirring for 2 hours at room temperature, acidify the mixture to pH 5-6 with glacial acetic acid. This will precipitate the crude pyrazole ester.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum. The crude product can be recrystallized from ethanol/water to yield pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound

Rationale: This step is a straightforward hydrazinolysis of the ester. Hydrazine hydrate acts as both the reagent and, in excess, the solvent. Refluxing ensures the reaction goes to completion.

Materials:

  • Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol (15 mL/g of ester).

  • Hydrazinolysis: Add an excess of hydrazine hydrate (10-15 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Filter the solid product, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum to obtain this compound as a white or off-white solid.

Characterization Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

ParameterEthyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateThis compound
Appearance White to light yellow solidWhite to off-white solid
Yield Typically 75-85%Typically 80-90%
¹H NMR (DMSO-d₆) δ ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~7.3 (t, 2H, Ar-H), ~7.5 (s, 1H, pyrazole-H), ~7.9 (dd, 2H, Ar-H), ~14.5 (br s, 1H, NH)δ ~4.6 (br s, 2H, NH₂), ~7.3 (t, 2H, Ar-H), ~7.4 (s, 1H, pyrazole-H), ~7.9 (dd, 2H, Ar-H), ~9.6 (br s, 1H, CONH), ~14.2 (br s, 1H, pyrazole-NH)
Mass Spec (ESI+) [M+H]⁺ calculated: 249.08; found: 249.1[M+H]⁺ calculated: 235.08; found: 235.1

Application in Drug Synthesis: Case Study of a Celecoxib Analog

The pyrazole scaffold is central to the structure of Celecoxib, a selective COX-2 inhibitor.[13][14] The synthesis of Celecoxib and its analogs provides an excellent example of the utility of pyrazole intermediates. While Celecoxib itself is synthesized from a different diketone, we can illustrate the application of our intermediate in creating a structurally related anti-inflammatory agent.

The core reaction is the condensation of the carbohydrazide with a 1,3-diketone to form a new pyrazole ring or with an aldehyde/ketone to form a hydrazone, which itself can be a pharmacologically active entity.

Synthesis of a Pyrazole-Hydrazone Derivative

Rationale: The condensation of the carbohydrazide with an aromatic aldehyde is a robust and high-yielding reaction. The resulting N-acylhydrazone (NAH) moiety is a known pharmacophore with a wide range of biological activities, including anti-inflammatory and anticancer effects.

G A 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide C N'-[(4-methoxyphenyl)methylidene]-3-(4-fluorophenyl) -1H-pyrazole-5-carbohydrazide (Target Hydrazone) A->C plus + A->plus B Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) B->C B->C EtOH, cat. Acid Reflux plus->B

Caption: Synthesis of a biologically active pyrazole-hydrazone derivative.

Detailed Experimental Protocol

Materials:

  • This compound

  • 4-methoxybenzaldehyde (or other substituted aldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (20 mL/g) in a round-bottom flask. Gentle heating may be required.

  • Addition of Aldehyde: Add the substituted aromatic aldehyde (1.05 eq) to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. The formation of the product is usually indicated by the appearance of a new, less polar spot.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate.

  • Purification: Filter the solid, wash with a copious amount of cold ethanol to remove any unreacted aldehyde, and dry under vacuum. The purity is often high enough for initial biological screening, but recrystallization from ethanol or ethyl acetate can be performed if necessary.

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its synthesis is straightforward, and its unique structural features—a fluorinated phenyl ring for enhanced pharmacokinetics, a biologically active pyrazole core, and a reactive carbohydrazide handle—make it an ideal starting point for generating libraries of novel compounds. The protocols detailed herein provide a reliable foundation for synthesizing this intermediate and applying it to the creation of potential anti-inflammatory and anticancer therapeutic agents. The strategic use of such well-designed building blocks is crucial for accelerating the discovery of new medicines.[8][15]

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3742217/][5][7]

  • Celecoxib Intermediates: Key Steps In Synthesis. Arbor Pharmachem. [URL: https://www.arborpharmchem.com/blogs/news/celecoxib-intermediates-key-steps-in-synthesis][13]

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways.Arbor Pharmachem. [URL: https://www.arborpharmchem.
  • The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-celecoxib-understanding-key-intermediates-and-their-roles-152636.html][14]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720918/][16]

  • This compound. Chem-Impex International. [URL: https://www.chemimpex.com/products/3-4-fluorophenyl-1h-pyrazole-5-carbohydrazide-cas-1260888-91-9][8]

  • Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [URL: https://www.researchgate.net/figure/Some-examples-of-commercially-available-pyrazole-derivatives-as-NSAIDs_fig1_362256747][12]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229045/][4]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://www.nature.com/articles/s41392-022-01205-z][10]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [URL: https://www.researchgate.net/publication/235415754_Pyrazole_Carbohydrazide_Derivatives_of_Pharmaceutical_Interest][7]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/356554160_Carbohydrazide_Analogues_A_Review_of_Synthesis_and_Biological_Activities][6]

  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.Google Patents. [URL: https://patents.google.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. UPDF AI. [URL: https://www.updf.com/ai/chat/1b96435c2494c251d18855424750c33d][2]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/3/618][3]

  • Process for preparation of celecoxib.Google Patents. [URL: https://patents.google.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [URL: https://www.jchemhr.com/article_193554.html][1]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.ResearchGate. [URL: https://www.researchgate.
  • 3-(4-fluorophényl)-1H-pyrazole-5-carbohydrazide. Chem-Impex International. [URL: https://www.chemimpex.com/fr/products/3-4-fluorophenyl-1h-pyrazole-5-carbohydrazide-cas-1260888-91-9][15]

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Chem-Impex International. [URL: https://www.chemimpex.com/products/1-4-fluorophenyl-5-methyl-1h-pyrazole-4-carbohydrazide-cas-179899-72-4][9]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.MDPI. [URL: https://www.mdpi.com/1422-8599/23/1/10]
  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24035889/]
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64c396c2162346764b0f9c2d]

Sources

Application Notes & Protocols: Investigating 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Promise of Pyrazole Scaffolds in Inflammation

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties facilitate strong interactions with various biological targets, particularly enzymes involved in the inflammatory cascade.[1] The most prominent example is Celecoxib, a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[4][5][6]

This document focuses on 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide , a compound of significant interest due to its structural features. The presence of the pyrazole core, combined with a fluorophenyl group—which can enhance metabolic stability and binding affinity—positions it as a promising candidate for development as a novel anti-inflammatory agent.[7][8] These application notes provide a comprehensive framework for researchers to systematically evaluate its anti-inflammatory potential, from initial in vitro screening to in vivo proof-of-concept studies.

Part 1: Hypothesized Mechanism of Action

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[10]

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[6][10] Its products drive the classic signs of inflammation: pain, swelling, and fever.[11]

Selective inhibition of COX-2 over COX-1 is the "holy grail" for many non-steroidal anti-inflammatory drugs (NSAIDs), as it promises to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Beyond COX inhibition, potent anti-inflammatory agents often modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Therefore, a thorough investigation should also assess the compound's effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[12][13][14] These pathways are central regulators of the inflammatory response, controlling the production of cytokines, chemokines, and other inflammatory mediators.[15]

Hypothesized_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) AA Arachidonic Acid Inflammatory_Stimuli->AA Releases MAPK_NFkB MAPK / NF-κB Pathways Inflammatory_Stimuli->MAPK_NFkB Activates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological Synthesizes PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Synthesizes Compound 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide Compound->COX2 Inhibits (Hypothesized) Compound->MAPK_NFkB Inhibits? (Secondary Target) GI_Protection GI_Protection PGs_Physiological->GI_Protection Leads to Inflammation Inflammation PGs_Inflammatory->Inflammation Leads to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK_NFkB->Gene_Expression Activates

Caption: Hypothesized mechanism targeting COX-2 and potentially MAPK/NF-κB pathways.

Part 2: In Vitro Evaluation Protocols

The initial assessment of an anti-inflammatory compound relies on robust and reproducible in vitro assays. These protocols are designed to first confirm the primary hypothesized mechanism (COX inhibition) and then explore broader anti-inflammatory effects in a relevant cell-based model.

Protocol 1: COX-1/COX-2 Inhibition Assay (Human Whole Blood)

Rationale: The human whole-blood assay is considered a gold standard for assessing COX inhibition as it closely mimics the physiological environment, using endogenous enzymes and substrates within whole cells.[16] This approach provides a direct measure of a compound's potency and selectivity for COX-1 versus COX-2.[17]

Methodology:

  • Blood Collection: Collect fresh venous blood from healthy, consenting volunteers (who have not taken NSAIDs for at least two weeks) into tubes containing an anticoagulant (e.g., heparin).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a final concentration range (e.g., 0.01 µM to 100 µM). Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as positive controls.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound dilutions or controls (DMSO for vehicle control).

    • Incubate at 37°C for 30 minutes to allow for natural clotting, which stimulates COX-1 activity in platelets.

    • Stop the reaction by placing tubes on ice and adding a COX inhibitor like Indomethacin (10 µM final concentration) to prevent further synthesis during processing.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to separate the serum.

    • Collect the serum and measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, using a validated ELISA kit.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound dilutions or controls.

    • Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity in monocytes.

    • Incubate the samples for 24 hours at 37°C in a CO2 incubator.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the cells.

    • Collect the plasma and measure the concentration of Prostaglandin E2 (PGE2) using a validated ELISA kit.[18]

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound [Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)>100~0.1>1000
Indomethacin (Control)~0.05~0.50.1
Caption: Table for summarizing COX inhibition data.
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Rationale: Murine macrophage cell lines, such as RAW 264.7, are widely used to model the inflammatory response.[19] Stimulation with LPS triggers signaling cascades that lead to the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[20][21] This assay provides a broader view of the compound's anti-inflammatory potential beyond COX inhibition.

In_Vitro_Workflow Start Seed RAW 264.7 Cells in 96-well plates Pretreat Pre-treat with Test Compound (1 hour) Start->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform Assays on Supernatant Collect->Assay Griess Griess Assay (for Nitric Oxide) Assay->Griess ELISA ELISA (for TNF-α, IL-6) Assay->ELISA Analyze Data Analysis: Calculate % Inhibition Griess->Analyze ELISA->Analyze

Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[22]

  • Cell Viability (MTT Assay): First, determine a non-toxic concentration range.

    • Seed cells in a 96-well plate.

    • Treat with a range of compound concentrations (e.g., 1-200 µM) for 24 hours.

    • Assess cell viability using an MTT assay to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[23] Proceed with non-toxic concentrations only.

  • Inflammatory Assay:

    • Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.[20]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[21] Include a vehicle control (cells + DMSO + LPS) and a negative control (cells only).

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Measure the concentration of nitrite, a stable product of NO, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

    • Read the absorbance at 540 nm and quantify using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6):

    • Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific commercial ELISA kits according to the manufacturer's instructions.[19][23]

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.

    • Determine IC50 values where applicable.

Concentration% Inhibition of NO% Inhibition of TNF-α% Inhibition of IL-6
1 µM[Experimental Value][Experimental Value][Experimental Value]
10 µM[Experimental Value][Experimental Value][Experimental Value]
50 µM[Experimental Value][Experimental Value][Experimental Value]
Caption: Table for summarizing inhibition of inflammatory mediators.

Part 3: In Vivo Evaluation Protocol

Positive results from in vitro assays warrant progression to in vivo models to assess efficacy in a complex biological system.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[24][25] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[26]

In_Vivo_Workflow Start Acclimatize Wistar Rats (1 week) Grouping Divide into Groups: Vehicle, Test Compound, Standard Drug Start->Grouping Baseline Measure Baseline Paw Volume (t=0) Grouping->Baseline Administer Administer Compound (e.g., oral gavage) Baseline->Administer Induce Induce Edema: Inject Carrageenan into Paw (1 hour post-treatment) Administer->Induce Measure Measure Paw Volume at 1, 2, 3, 4, 5 hours Induce->Measure Analyze Data Analysis: Calculate % Inhibition of Edema Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats (180-200 g). Allow them to acclimatize to laboratory conditions for at least one week before the experiment.[27]

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group).

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Test Compound): Receives this compound at one or more dose levels (e.g., 25, 50, 100 mg/kg, administered orally).

    • Group 3 (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, oral).[27]

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline reading at t=0).

    • Administer the vehicle, test compound, or standard drug by oral gavage.

    • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[25][26]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The peak inflammatory response typically occurs around the 3-4 hour mark.[27] Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control--[Experimental Value]0%
Test Compound50[Experimental Value][Calculated Value]
Indomethacin10[Experimental Value][Calculated Value]
Caption: Table for summarizing in vivo anti-inflammatory efficacy.

References

  • Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience. Retrieved from [Link]

  • Ruparelia, K., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kim, C., & Kim, B. (2014). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology. Retrieved from [Link]

  • Sanjosé, G., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. Retrieved from [Link]

  • Huang, P., Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Chinese Journal of Cancer. Retrieved from [Link]

  • I-KNOW. (2025). MAPK signalling pathway: Significance and symbolism. I-KNOW. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Health. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Retrieved from [Link]

  • Al-Trad, B., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity. Molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Retrieved from [Link]

  • Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Brooks, P., et al. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Gierse, J. K., & Koboldt, C. M. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of pyrazole derivatives in the management of inflammation. ResearchGate. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Kang, K. S., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules. Retrieved from [Link]

  • Tang, G. H., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Liu, X., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lee, S., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Retrieved from [Link]

  • Van Breemen, R. B., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Singh, N., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current Drug Discovery Technologies. Retrieved from [Link]

  • Muniandy, S., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research. Retrieved from [Link]

  • Perrissin, M., et al. (1989). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]

  • Aisyah, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

  • Wang, S. F., et al. (2015). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]

Sources

Application Notes & Protocols for the Development of Anticancer Agents Using 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been extensively investigated and developed as potent therapeutic agents, demonstrating a wide array of pharmacological activities, including anticancer effects.[3][4] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve enhanced efficacy and selectivity against cancer cells.[1]

This guide focuses on 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide , a promising compound for anticancer drug discovery.[5][6] The incorporation of a 4-fluorophenyl group is a common strategy in drug design, as the fluorine atom can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.[7] The carbohydrazide moiety serves as a versatile handle for further chemical modification and can participate in hydrogen bonding within biological targets.[8]

Pyrazole derivatives exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial cellular kinases (e.g., EGFR, CDK), disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][3][7] This document provides a comprehensive set of protocols for the synthesis and rigorous preclinical evaluation of this compound and its analogues, guiding researchers from initial compound synthesis to detailed in vitro mechanistic studies.

Synthesis and Characterization

The foundational step in evaluating any new chemical entity is its efficient and verifiable synthesis. The following protocol outlines a common and reliable two-step method for preparing pyrazole carbohydrazides, adapted from established procedures for similar heterocyclic compounds.[9][10] The process begins with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine hydrate and subsequent hydrazinolysis of the resulting ester.

Synthesis Workflow Diagram

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation & Hydrazinolysis A 4-Fluoroacetophenone D Claisen Condensation A->D B Diethyl oxalate B->D C Sodium ethoxide (Base) C->D in Ethanol E Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate D->E G Cyclization E->G Intermediate F Hydrazine hydrate F->G I Hydrazinolysis H Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate G->H H->I Excess Hydrazine Hydrate, Reflux J This compound I->J

Caption: Workflow for the synthesis of the target compound.

Protocol: Synthesis of this compound

Rationale: This protocol first generates a key β-diketone intermediate from 4-fluoroacetophenone and diethyl oxalate. This intermediate readily undergoes cyclization with hydrazine hydrate to form the stable pyrazole ring. The resulting ethyl ester is then converted to the desired carbohydrazide via hydrazinolysis, a robust and high-yielding reaction.

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute Ethanol

  • Hydrazine hydrate (80% solution)

  • Hydrochloric acid (2N)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add a mixture of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and slowly add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for an additional 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with 2N HCl to precipitate the product.

  • Filter the crude solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

  • Suspend the ethyl ester from Step 1 in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate upon cooling.

  • Filter the solid product, wash with cold diethyl ether to remove impurities, and dry under vacuum.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Evaluation

Initial screening of novel compounds is performed using a battery of in vitro assays to determine cytotoxicity and preliminary mechanism of action.[11][12][13] These assays provide essential data for making go/no-go decisions before advancing to more complex and costly studies.[11]

Cell Viability and Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16][17]

MTT Assay Workflow

Caption: Standard workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell background control.[15]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16][18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][18]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM) for Compound X
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.3 ± 3.2
HCT-116Colon Carcinoma8.9 ± 1.1
PC-3Prostate Cancer31.6 ± 4.5
Apoptosis Detection: Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Diagram of Apoptosis Detection Principle

G cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_3 Necrotic Cell (Primary) A Annexin V (-) PI (-) B Annexin V (+) PI (-) A->B Apoptotic Stimulus C Annexin V (+) PI (+) B->C Progression B_desc PS flipped to outer membrane C_desc Membrane compromised D Annexin V (-) PI (+)

Caption: Cellular states as defined by Annexin V and PI staining.

Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[19]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[21] Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and measure PI emission at >600 nm (FL2/FL3).

Cell Cycle Analysis

Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is tightly regulated, and many anticancer agents function by inducing cell cycle arrest.[23] Flow cytometry with a fluorescent DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, this method can determine the percentage of the cell population in each phase.[24]

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells.

  • Fixation: Wash cells with PBS, then fix them by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (or up to several days).[25] This step permeabilizes the cells to the dye.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial as PI also binds to double-stranded RNA, and its removal ensures DNA-specific staining.[25]

  • PI Staining: Add PI solution (e.g., to a final concentration of 50 µg/mL) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[24]

Mechanistic Insight: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[26] It can provide semi-quantitative data on protein expression levels and post-translational modifications, such as phosphorylation, which are critical for understanding cellular signaling pathways affected by the test compound.[26][27]

Western Blotting Workflow

G A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E Blocking (Prevent Non-specific Binding) D->E F Primary Antibody Incubation (Binds to Target Protein) E->F G Secondary Antibody Incubation (HRP-conjugated, binds to Primary Ab) F->G H Detection (Chemiluminescence) G->H

Caption: Key stages of the Western Blotting protocol.

Protocol: General Western Blotting

  • Protein Extraction: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[27]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample in SDS loading buffer and separate the proteins by size on a polyacrylamide gel.[28]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[28]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[28]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Suggested Protein Targets for Analysis:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic). An increase in the Bax/Bcl-2 ratio and cleavage of Caspase-3 and PARP indicates apoptosis induction.[1]

  • Cell Cycle Regulation: Cyclin D1, CDK2/4, p21, p27. Changes in the expression of these proteins can confirm cell cycle arrest observed in flow cytometry.[7]

  • Signaling Pathways: Phospho-Akt (p-Akt), Total Akt, Phospho-ERK (p-ERK), Total ERK. Inhibition of these key survival pathways is a common mechanism for anticancer drugs.[27]

In Vivo Efficacy Evaluation: Conceptual Framework

Positive and potent in vitro results are the prerequisite for advancing a compound to in vivo testing.[29] Animal models, particularly human tumor xenografts in immunodeficient mice, are the standard for preclinical evaluation of anticancer drug efficacy.[30][31][32]

In Vivo Study Workflow

G A Implant Cancer Cells (Subcutaneously in Mice) B Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) B->C D Administer Treatment (e.g., Daily IP, PO) C->D E Monitor Tumor Volume & Body Weight (2-3 times/week) D->E F Endpoint: Tumor Excision & Analysis (e.g., Histology, WB) E->F

Caption: A conceptual workflow for a xenograft mouse model study.

Key Components of an In Vivo Study:

  • Model: Subcutaneous xenograft model using immunodeficient mice (e.g., Athymic Nude or NSG mice).[33] Human cancer cells (e.g., A549, MCF-7) are injected subcutaneously, and tumors are allowed to grow.

  • Grouping: Once tumors reach a specified volume, animals are randomized into groups: (1) Vehicle Control, (2) Test Compound at various doses, (3) Positive Control (a standard-of-care chemotherapy agent).

  • Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints include body weight changes (as a measure of toxicity), survival, and biomarker analysis (e.g., immunohistochemistry or Western blot on excised tumors) to confirm the on-target effect of the compound in vivo.

Conclusion and Future Directions

This compound stands as a promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive in vitro evaluation. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a strong data package. Mechanistic studies using Western blotting can further elucidate the specific signaling pathways it modulates.

Successful in vitro characterization should be followed by pharmacokinetic studies and in vivo efficacy trials to translate promising laboratory findings into potential clinical applications. Future work could also involve creating a library of analogues based on this scaffold to perform structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and drug-like properties.

References

  • Noble Life Sciences.
  • Rather, R. A., & Bhagat, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

  • Shanmugam, V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(2). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kim, J. K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.12. [Link]

  • Le, P. T., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology - Animal, 34(3), 231–236. [Link]

  • Yin, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183–211. [Link]

  • Sreena, K. P., & Sreejith, M. P. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 6(1), 1-10. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • Fuso, A., & Zollo, M. (2017). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 24(15), 1595–1617. [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • K.S., S., et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(7), 2775-2782. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Miller, K. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769–17777. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • ResearchGate. (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Al-Ostath, R., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 220-247. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Tutorial Contents. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. [Link]

  • Jacobs, C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUT Journal of Drug Design and Discovery, 1(1). [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

  • Semantic Scholar. Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. [Link]

Sources

analytical techniques for the characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Introduction: The Imperative for Rigorous Characterization

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structure combines a pyrazole nucleus, a biologically active scaffold, with a carbohydrazide moiety, a versatile functional group for synthesizing more complex molecules like hydrazones or other heterocyclic systems.[1][2] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making this molecule a valuable building block for novel therapeutic agents.[3]

Given its potential, unambiguous confirmation of its chemical identity, purity, and stability is paramount. A multi-technique analytical approach is not merely a procedural formality but a foundational requirement for ensuring the validity of any subsequent biological or chemical studies. This guide provides a comprehensive framework of detailed protocols and the underlying scientific rationale for the complete characterization of this molecule.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's structure. Key features of this compound that inform our choice of techniques include:

  • The Pyrazole Ring: An aromatic heterocycle with distinct proton and carbon environments.

  • The 4-Fluorophenyl Substituent: A substituted aromatic ring whose fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) and introduces characteristic coupling patterns in ¹H and ¹³C NMR.

  • The Carbohydrazide Moiety (-CONHNH₂): Contains exchangeable protons (NH, NH₂) and a carbonyl group (C=O), which are readily identifiable by NMR and IR spectroscopy, respectively.

Our integrated approach leverages the strengths of multiple analytical techniques to build a self-validating profile of the compound.

cluster_Techniques Analytical Techniques cluster_Properties Verified Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Molecular Structure & Connectivity NMR->Structure Defines H/C/F framework MS Mass Spectrometry (ESI-MS, HRMS) MW Molecular Weight & Formula MS->MW Confirms mass HPLC Chromatography (RP-HPLC) Purity Purity & Quantification HPLC->Purity Assesses purity FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Identifies bonds EA Elemental Analysis Composition Elemental Composition EA->Composition Verifies formula

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei like fluorine.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the carbohydrazide, and its ability to form hydrogen bonds slows the chemical exchange of the N-H protons of the pyrazole and hydrazide groups, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm).

  • Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Scans: 16-32 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Acquisition (¹⁹F NMR):

    • Scans: Typically requires fewer scans than ¹³C NMR.

    • Referencing: Use an external standard like CFCl₃.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Expected Spectroscopic Data

The following table summarizes the anticipated NMR data, which serves as a benchmark for structure confirmation.

Technique Signal Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Rationale
¹H NMR Pyrazole N-H> 13.0Broad singletAcidic proton, H-bonding with DMSO.
Amide N-H~9.5 - 10.0Broad singletDeshielded proton on nitrogen adjacent to C=O.
Phenyl H (ortho to F)~7.8 - 8.0Triplet or ddDeshielded by pyrazole ring, coupled to H(meta) and F.
Phenyl H (meta to F)~7.2 - 7.4TripletCoupled to H(ortho).
Pyrazole C-H~7.0 - 7.2SingletOlefinic proton in an electron-deficient ring.
Hydrazide -NH₂~4.5 - 5.0Broad singletExchangeable protons.
¹³C NMR Carbonyl C=O~158 - 162SingletCharacteristic chemical shift for amide carbonyls.
Pyrazole C (substituted)~140 - 150SingletsQuaternary carbons of the pyrazole ring.
Phenyl C-F~160 - 165Doublet (¹JCF ≈ 245-255 Hz)Large one-bond coupling to fluorine.
Phenyl C (ortho to F)~128 - 130Doublet (²JCF ≈ 8-9 Hz)Two-bond coupling to fluorine.
Phenyl C (meta to F)~115 - 117Doublet (³JCF ≈ 21-22 Hz)Three-bond coupling to fluorine.
Phenyl C (ipso)~125 - 128Doublet (⁴JCF ≈ 3-4 Hz)Small four-bond coupling.
Pyrazole C-H~105 - 110SingletShielded carbon of the pyrazole ring.
¹⁹F NMR Phenyl C-F~ -110 to -115MultipletChemical shift is characteristic of an aryl fluoride.

Note: Chemical shifts are predictive and can vary based on concentration and spectrometer frequency.[4]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of the compound, which provides direct confirmation of the successful synthesis. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition.[5]

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Mode: ESI+. The carbohydrazide and pyrazole nitrogens are readily protonated.

    • Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, e.g., m/z 100-500.

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • Molecular Formula: C₁₀H₉FN₄O

    • Exact Mass: 220.0760

    • Expected [M+H]⁺: 221.0838

    • HRMS: The measured m/z from an HRMS instrument (e.g., Q-TOF or Orbitrap) should be within 5 ppm of the calculated exact mass.

Compound C₁₀H₉FN₄O (MW = 220.21) ESI Electrospray Ionization (ESI+) Compound->ESI Protonated [M+H]⁺ Protonated Molecule ESI->Protonated Detector Mass Analyzer (e.g., TOF, Orbitrap) Protonated->Detector Spectrum Mass Spectrum Peak at m/z 221.08 Detector->Spectrum

Caption: Workflow for ESI-Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reverse-phase (RP-HPLC) method is ideal for this molecule due to its moderate polarity.[6]

Protocol 3: RP-HPLC Purity Analysis

This protocol is a starting point and should be fully validated according to ICH Q2(R1) guidelines for routine use.

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (The pyrazole and phenyl rings provide strong UV absorbance).

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis: A pure compound should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Parameter Specification Rationale
Column C18 (Octadecylsilane)Non-polar stationary phase for retaining the moderately polar analyte.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent to improve peak shape for the basic nitrogens.[6]
Detection λ 254 nmCommon wavelength for aromatic systems, providing good sensitivity.
Purity Acceptance ≥ 98% (typical for research)Ensures the material is suitable for further studies.

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Expected Peaks: The IR spectrum provides a characteristic fingerprint of the molecule.[7]

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (Amide & Pyrazole)3200 - 3400 (broad)
Aromatic C-H Stretching3000 - 3100
C=O Stretching (Amide I)1650 - 1680
N-H Bending (Amide II)1580 - 1620
C=N, C=C Stretching (Rings)1450 - 1600
C-F Stretching1100 - 1250
Elemental Analysis

This technique provides quantitative confirmation of the elemental composition (Carbon, Hydrogen, Nitrogen).

  • Protocol: A small, accurately weighed sample is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are quantified.

  • Theoretical vs. Experimental Values: The experimental percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula C₁₀H₉FN₄O.[8]

Element Theoretical Percentage
Carbon (C)54.55%
Hydrogen (H)4.12%
Nitrogen (N)25.44%
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability.[9]

  • DSC: Will show a sharp endothermic peak corresponding to the melting point. A sharp peak is also an indicator of high purity. The melting point for a similar compound is reported as 236-242 °C.[10]

  • TGA: Will show the decomposition temperature, indicating the compound's stability upon heating. Carbohydrazide itself begins to decompose above 180 °C.[7]

Conclusion

The comprehensive characterization of this compound requires an integrated application of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and formula, and HPLC quantifies its purity. Supported by FTIR, elemental analysis, and thermal analysis, these methods collectively create a robust and verifiable data package. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is the bedrock of trustworthy scientific research and drug development.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation....
  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • ResearchGate. (2025). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Asian Journal of Green Chemistry. (2018). Tetrahedron template.
  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Chem-Impex. (n.d.). 3-(4-fluorophényl)-1H-pyrazole-5-carbohydrazide.

Sources

Application Notes and Protocols for the 1H NMR and Mass Spectral Analysis of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbohydrazide derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug development.[1] Their structural motif, combining the versatile pyrazole core with the reactive carbohydrazide moiety, serves as a valuable scaffold for designing novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise structural elucidation of these derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

This comprehensive guide provides detailed application notes and robust protocols for the structural characterization of pyrazole carbohydrazide derivatives using two cornerstone analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). The content herein is curated to blend theoretical principles with practical, field-tested methodologies, empowering researchers to confidently analyze and interpret their data.

Part 1: ¹H NMR Spectral Analysis

¹H NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Theoretical Framework: Interpreting the ¹H NMR Spectrum

A typical ¹H NMR spectrum provides four key pieces of information:[4][5]

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Protons in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[4][6]

  • Integration: The area under each signal is proportional to the number of protons it represents.[5][6]

  • Signal Splitting (Multiplicity): This describes the number of adjacent, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[5]

Characteristic ¹H NMR Signals for Pyrazole Carbohydrazide Derivatives

The ¹H NMR spectrum of a pyrazole carbohydrazide derivative will exhibit characteristic signals corresponding to the protons of the pyrazole ring and the carbohydrazide functional group.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazole N-H 10.0 - 13.0Broad singletOften exchangeable with D₂O. The exact shift is highly dependent on solvent and concentration.[2][7]
Pyrazole C-H 6.0 - 8.5Singlet, Doublet, or TripletThe chemical shifts and coupling patterns depend on the substitution pattern of the pyrazole ring.[8]
Carbohydrazide N-H (Amide) 8.0 - 10.5Broad singletExchangeable with D₂O. Its position can be influenced by hydrogen bonding.[9]
Carbohydrazide N-H₂ (Hydrazine) 4.0 - 5.0Broad singletExchangeable with D₂O. This signal is a key identifier for the carbohydrazide moiety.[9]
Substituent Protons (e.g., Aryl, Alkyl) VariableVariableChemical shifts will be consistent with standard values for those functional groups.
Experimental Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole carbohydrazide derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to clearly show exchangeable N-H protons.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire the spectrum.

3. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm) or the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.

Workflow for ¹H NMR Analysis

Caption: General workflow for ¹H NMR analysis.

Part 2: Mass Spectral Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[10]

Choosing the Right Ionization Technique

The choice of ionization method is critical for the successful analysis of pyrazole carbohydrazide derivatives.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile compounds.[11][12] It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, which allows for the unambiguous determination of the molecular weight. ESI is highly compatible with liquid chromatography (LC-MS).[13]

  • Electron Impact (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[11][13] This causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation and library matching.[12] EI is best suited for volatile and thermally stable compounds and is often coupled with gas chromatography (GC-MS).[13]

For most pyrazole carbohydrazide derivatives, ESI is the preferred method for determining the molecular weight due to its soft nature. EI can provide valuable structural information through fragmentation analysis.[14][15]

Understanding Fragmentation Patterns

The fragmentation of pyrazole carbohydrazide derivatives in the mass spectrometer provides valuable structural information. Common fragmentation pathways often involve cleavages of the bonds within the carbohydrazide moiety and fragmentation of the pyrazole ring.

Key Fragmentation Pathways in EI-MS:

  • Loss of NH₂NH₂ (Hydrazine): Cleavage of the amide C-N bond can lead to the loss of a hydrazine radical.

  • α-Cleavage: Fission of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.

  • Pyrazole Ring Fragmentation: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[16] The specific fragmentation pattern is highly dependent on the substituents on the ring.[14][17]

Experimental Protocol: Mass Spectrometry

1. Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the pyrazole carbohydrazide derivative (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • For direct infusion, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • For LC-MS, the prepared sample is injected into the HPLC system.

2. Instrument Setup (ESI-MS):

  • Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

  • Select the appropriate ionization mode (positive or negative). For pyrazole carbohydrazide derivatives, positive ion mode is generally used to observe [M+H]⁺.

  • Optimize the ESI source parameters, including capillary voltage, cone voltage, nebulizer gas flow, and drying gas temperature, to maximize the signal intensity of the analyte.

3. Data Acquisition:

  • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range. This will provide the molecular weight of the compound.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions are detected. This provides detailed information about the structure of the molecule.

Representative Fragmentation Pathway

Fragmentation_Pathway Mol [M]+• Frag1 [M - NHNH2]+ Mol->Frag1 - •NHNH2 Frag2 [Pyrazole Ring Fragment]+ Mol->Frag2 Ring Cleavage Frag3 [Substituent Fragment]+ Frag2->Frag3 Further Fragmentation

Caption: A simplified fragmentation pathway.

Conclusion

The combined application of ¹H NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of pyrazole carbohydrazide derivatives. ¹H NMR offers detailed insights into the proton framework of the molecule, while mass spectrometry confirms the molecular weight and provides valuable information about the connectivity of atoms through fragmentation analysis. The protocols and guidelines presented in this document are designed to assist researchers in obtaining high-quality, interpretable data, thereby accelerating the discovery and development of new therapeutic agents based on this important chemical scaffold.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
  • BenchChem. (2025).
  • El-Faham, A., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • Elian, M. A., & Abdel Reheim, M. A. M. (2020). Synthesis of Some New Oxadiazole, Pyrazole, Pyrimidine Bearing Thienopyrazole Moiety. Current Organic Synthesis.
  • Santos, V. G., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Daidone, G., et al. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Prof. Dr. H.-H. Limbach.
  • [Source not specified]. (n.d.). Chemical shift values of the anomeric protons in the 1 H NMR spectra...
  • [Source not specified]. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Source not further specified].
  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Archive for Organic Chemistry.
  • [Source not specified]. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • [Source not specified]. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
  • Reddit user 2adn. (2023). 1H NMR of pyrazole. r/chemhelp on Reddit.
  • [Source not specified]. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • [Source not specified]. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Sengar, R., et al. (2007).
  • [Source not specified]. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • [Source not specified]. (1972). [H-NMR-spectra of hydrazones]. PubMed.
  • [Source not specified]. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Source not further specified].
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • [Source not specified]. (n.d.). Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs.
  • [Source not specified]. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
  • [Source not specified]. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • [Source not specified]. (n.d.). Mass fragmentation pattern of compound 4l.
  • [Source not specified]. (n.d.). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Taylor & Francis.
  • Chemistry LibreTexts. (2019).
  • Chemistry at Emory. (n.d.).
  • Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70. YouTube.
  • [Source not specified]. (n.d.).
  • [Source not specified]. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
  • [Source not specified]. (n.d.). Scheme 15. Fragmentation of the [M NOI 2 ] + of methyl-1-nitropyrazoles...
  • Chemistry LibreTexts. (2021). 6.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1 H) NMR Spectrum. ACD/Labs.
  • Jasperse, J. (n.d.). The four facets of 1H NMR spectroscopy. Chem 360 Notes.

Sources

Application Notes & Protocols: Evaluating 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide for Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a foundational scaffold in modern agrochemical discovery, renowned for its presence in a multitude of high-performing fungicides, insecticides, and herbicides.[1][2] Its structural versatility allows for fine-tuning of biological activity and physical properties.[3] This guide focuses on a promising, yet under-characterized derivative, 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide . We present a comprehensive framework for the systematic evaluation of this active ingredient (AI), from initial physicochemical characterization and mechanistic hypothesizing to the development and validation of stable, efficacious agrochemical formulations. The protocols herein are designed not as rigid instructions, but as a logical, field-proven workflow to guide researchers in unlocking the potential of novel pyrazole-based compounds for crop protection.

Foundational Step: Physicochemical Characterization of the Active Ingredient (AI)

Expertise & Experience: Before any formulation work can commence, a thorough understanding of the AI's intrinsic physical and chemical properties is paramount. These characteristics dictate every subsequent decision, including solvent selection, formulation type, and potential stability issues. For instance, an AI with high oil solubility and low water solubility is an immediate candidate for an Emulsifiable Concentrate (EC) formulation, whereas a high-melting-point solid insoluble in common solvents would necessitate a Wettable Powder (WP) or Suspension Concentrate (SC) approach.[4][5]

Protocol 1: Core Physicochemical Profiling

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to determine the purity of the technical grade AI. A purity of ≥95% is typically required for initial formulation development.

  • Melting Point Determination: Use Differential Scanning Calorimetry (DSC) to obtain a precise melting point. This value is critical for assessing thermal stability during processing and storage, particularly for solid formulations.[6]

  • Solubility Assessment:

    • Prepare saturated solutions of the AI at a controlled temperature (e.g., 25°C) in a panel of relevant solvents.

    • The solvent panel should include water, polar aprotic solvents (e.g., N,N-Dimethylformamide), aromatic hydrocarbons (e.g., Xylene, Solvesso™ series), and ketones (e.g., Cyclohexanone).

    • Agitate samples until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions and analyze the filtrate concentration via HPLC with a calibrated standard curve to determine solubility in g/L.

  • Octanol-Water Partition Coefficient (LogP): Determine the LogP value to predict the AI's environmental fate and biological uptake.

Data Presentation: Example Physicochemical Properties

PropertyMethodExample ValueImplication for Formulation
PurityHPLC97.5%Suitable for development.
Melting PointDSC185-190 °CHigh thermal stability; suitable for milling in WP.
Water Solubility (25°C)HPLC< 0.1 g/LPoorly water-soluble; requires formulation for dispersion.
Xylene Solubility (25°C)HPLC< 5 g/LInsufficient solubility for a standard EC formulation.
Cyclohexanone Solubility (25°C)HPLC80 g/LPotential for an EC, but solvent choice is limited.
LogPShake-Flask Method2.8Indicates potential for membrane permeability.

Postulating the Mechanism of Action (MoA)

Trustworthiness: The structure of this compound contains a pyrazole carboxamide-like core, a toxophore prevalent in highly successful commercial pesticides.[7][8] This structural alert allows us to form an educated hypothesis about its potential MoA, which in turn guides the initial biological screening. Many pyrazole amide fungicides, for example, function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[9]

Hypothetical MoA: Inhibition of Fungal Respiration

The diagram below illustrates the widely understood mechanism of SDHI fungicides. By blocking Complex II of the electron transport chain, the AI prevents ATP synthesis, leading to energy depletion and ultimately, fungal cell death.

MoA_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP AI 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide AI->Inhibition caption Hypothetical MoA: SDHI Fungicide Pathway

Caption: Hypothetical MoA: SDHI Fungicide Pathway

Protocol 2: Broad-Spectrum Biological Screening

  • Primary Fungicidal Screen: Test the AI at various concentrations (e.g., 1, 10, 100 ppm) against a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia solani.[10]

  • Primary Insecticidal Screen: Test against representative insect pests, including those with chewing mouthparts (e.g., Spodoptera exigua) and piercing-sucking mouthparts (e.g., Myzus persicae).[8]

  • Primary Herbicidal Screen: Conduct pre- and post-emergence tests on representative monocot and dicot weed species.[11]

  • Dose-Response Analysis: For any observed activity, conduct dose-response studies to determine the EC50 (Effective Concentration, 50%) or LC50 (Lethal Concentration, 50%) values.

Agrochemical Formulation Development

Authoritative Grounding & Logic: The goal of formulation is to create a product that is safe, stable, and allows for the effective and uniform application of the AI.[] Based on our example physicochemical data (high melting point, low water/aromatic solvent solubility), a Wettable Powder (WP) is the most logical starting point. An Emulsifiable Concentrate (EC) protocol is also provided as an alternative should a suitable solvent system be identified.

Formulation Selection Workflow

The following workflow illustrates the decision-making process based on the AI's properties.

Formulation_Workflow Start Characterize AI Physicochemical Properties Solubility Is AI soluble (>50 g/L) in a water-immiscible organic solvent? Start->Solubility MeltingPoint Is AI a solid with a high melting point? Solubility->MeltingPoint No EC_Path Develop Emulsifiable Concentrate (EC) Solubility->EC_Path Yes WP_Path Develop Wettable Powder (WP) MeltingPoint->WP_Path Yes Other_Path Consider other formulations (SC, WDG, etc.) MeltingPoint->Other_Path No caption Formulation Development Decision Workflow

Caption: Formulation Development Decision Workflow

Protocol: Wettable Powder (WP) Formulation

WPs are dry powder formulations designed to be mixed with water to form a sprayable suspension.[13] They consist of the AI, a carrier, a wetting agent to help it mix with water, and a dispersing agent to keep the particles suspended.[5]

Example 50% WP Formulation Recipe

ComponentFunctionConcentration (% w/w)Example Product
This compoundActive Ingredient50.0-
Kaolin ClayCarrier/Diluent42.0-
Sodium LignosulfonateDispersing Agent5.0e.g., Kraftsperse™
Sodium Dodecyl SulfateWetting Agent2.0-
Amorphous Precipitated SilicaAnti-caking/Flow Aid1.0e.g., Sipernat™

Step-by-Step WP Preparation Protocol

  • Pre-blending: Accurately weigh all components. Combine them in a suitable blender (e.g., a V-blender) and mix until homogenous (approx. 15-20 minutes).

  • Milling: Pass the pre-blended powder through an air-mill or hammer-mill. The objective is to reduce the particle size to a target median diameter (d50) of <10 µm. This is critical for good suspension and biological activity.

  • Holding Period (Critical for Slow Crystallization): For some AIs, the milling process can induce an amorphous state. It is crucial to hold the milled powder for a defined period (which can be determined by DSC analysis over time) to allow the AI to reach its final, stable crystalline state before final packaging.[6][14] This prevents agglomeration and caking during storage.

  • Packaging: Package the final powder in moisture-proof containers.

Protocol: Emulsifiable Concentrate (EC) Formulation

ECs are liquid formulations where the AI is dissolved in a solvent system with emulsifiers. When diluted with water, they spontaneously form a stable oil-in-water emulsion.[4][15]

Example 100 g/L EC Formulation Recipe

ComponentFunctionConcentration (% w/v)Example Product
This compoundActive Ingredient10.0-
Calcium Dodecylbenzene SulfonateAnionic Emulsifier5.0e.g., Atlox™ 4838B
Ethoxylated Castor OilNon-ionic Emulsifier5.0e.g., Atlas™ G-1086
CyclohexanoneSolventq.s. to 100 mL-

Step-by-Step EC Preparation Protocol

  • Dissolution: In a jacketed mixing vessel, add the solvent (Cyclohexanone). Begin agitation.

  • AI Addition: Slowly add the technical grade AI to the vortex of the agitating solvent. Continue mixing until the AI is completely dissolved. Gentle heating (e.g., to 40-50°C) may be required but must be carefully controlled to prevent degradation.

  • Emulsifier Addition: Once the AI is dissolved, add the anionic and non-ionic emulsifiers. The blend of these two types is crucial for creating a stable emulsion across a range of water hardness levels.[16]

  • Homogenization: Continue mixing for at least 30 minutes to ensure a completely homogenous solution.

  • Filtration & Packaging: Filter the final concentrate through a 5 µm filter to remove any particulates and package in solvent-resistant containers.

Self-Validation: Quality Control and Stability Testing

Trustworthiness: A formulation is only viable if it remains physically and chemically stable over its intended shelf-life.[17] Stability testing is a non-negotiable part of development and is required for regulatory approval.[18] We employ both accelerated and real-time studies to predict long-term stability.[]

Protocol 3: Accelerated Storage Stability Study

  • Initial Analysis (Time Zero): Take a sample of the newly prepared formulation (either WP or EC) and perform the full suite of quality control tests listed in the table below.

  • High-Temperature Storage: Place packaged samples in a temperature-controlled oven at 54 ± 2°C for 14 days . This is a standard condition from the Collaborative International Pesticides Analytical Council (CIPAC) used to simulate approximately 2 years of real-time storage.[20]

  • Post-Storage Analysis: After 14 days, remove the samples, allow them to return to ambient temperature, and repeat the full suite of quality control tests.

  • Evaluation: Compare the "Time Zero" and "Post-Storage" results. The formulation is considered stable if the parameters remain within predefined specifications (e.g., <5% degradation of AI).

Key Quality Control Tests for Formulations

ParameterTest Method (CIPAC)PurposeFormulation Type
Active Ingredient ContentHPLCEnsures correct dosage and measures chemical degradation.Both
AppearanceVisual InspectionChecks for phase separation, crystallization, or caking.Both
pH (1% dilution)pH MeterMonitors chemical changes that could affect AI or packaging.Both
Emulsion StabilityMT 36For ECs, ensures the emulsion does not break after dilution.EC
SuspensibilityMT 184For WPs, measures the ability of particles to remain suspended.WP
Wet Sieve TestMT 185For WPs, checks for oversized particles that could block nozzles.WP
Persistent FoamingMT 47.2Ensures excessive foam does not form in the spray tank.Both

Protocol 4: Low Temperature and Real-Time Stability

  • Low-Temperature Stability: Liquid formulations like ECs must be tested for stability at low temperatures (e.g., 7 days at 0 ± 2°C ) to ensure no crystallization of the AI or phase separation occurs.[][20]

  • Real-Time Stability: While accelerated studies provide a rapid assessment, real-time data is the ultimate arbiter of shelf-life.[] Samples should be stored under ambient conditions (e.g., 25 ± 2°C) and tested at intervals, such as 6, 12, 18, and 24 months.[20]

References

  • Fu, B., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • EPP Ltd. (n.d.). Stability Study Testing. Retrieved from [Link]

  • CEMAS. (n.d.). Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • Zhang, X., et al. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2007). Pyrazole chemistry in crop protection. Retrieved from [Link]

  • Google Patents. (n.d.). EP0962134A1 - A process for preparing a wettable powder formulation.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]

  • PubMed. (2004). Preparation of spray-dried wettable powder formulations of Bacillus thuringiensis-based biopesticides. Journal of Economic Entomology. Retrieved from [Link]

  • Wang, G., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Purdue Extension. (n.d.). Pesticides and Formulation Technology. Retrieved from [Link]

  • El-Sayed, M. E. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances. Retrieved from [Link]

  • Googleapis.com. (n.d.). A process for preparing a wettable powder formulation - European Patent Office - EP 0962134 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN104705327A - Pyrazole fungicide composition.
  • Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Fu, W., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Enzyme Inhibition

In the landscape of modern drug discovery, the inhibition of specific enzymes represents a cornerstone of therapeutic intervention. Enzymes are fundamental catalysts for a vast array of physiological processes, and their dysregulation is often implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and infectious diseases.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4][5] This is due to its versatile chemical nature, allowing for substitutions that can be tailored to interact with the active or allosteric sites of various enzymes with high affinity and specificity.[4][6]

Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, acting as inhibitors for enzymes such as cyclooxygenases (COX), kinases, and cytochrome P450 enzymes.[3][5][7] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its role as a bioisostere for other aromatic systems, contributes to its successful application in drug design.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust enzyme inhibition assays for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation to ensure scientific integrity and reproducibility.

PART 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the underlying principles of enzyme kinetics and inhibition. An enzyme inhibition assay quantifies the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The initial velocity of the reaction is a key parameter, and assays should be designed to operate within the linear range of product formation over time.[8][9]

There are several modes of enzyme inhibition, including competitive, non-competitive, and uncompetitive, each with a distinct mechanism of interaction between the enzyme, substrate, and inhibitor.[10][11] Understanding the mode of action is critical for lead optimization in drug discovery.[10]

Key Considerations for Assay Development

Successful and reproducible enzyme inhibition assays hinge on careful optimization of several parameters:[12]

  • Buffer Conditions: pH, ionic strength, and the presence of specific ions can significantly impact enzyme activity. These should be optimized to mimic physiological conditions where possible.[12]

  • Enzyme Concentration: The enzyme concentration should be low enough to ensure that the reaction rate is proportional to the enzyme concentration and that "tight-binding" inhibition can be identified.[8][10]

  • Substrate Concentration: The Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity (Vmax), is a critical parameter.[13][14] For screening assays, the substrate concentration is often set at or below the Km to maximize sensitivity to competitive inhibitors.[9][10]

  • Reaction Time and Temperature: Assays must be conducted within the initial linear rate of the reaction.[8][9] Temperature must be kept constant as minor fluctuations can significantly alter enzyme activity.[12]

PART 2: Experimental Protocols

This section outlines detailed protocols for determining the inhibitory potential of pyrazole compounds. A generic spectrophotometric assay is described first, followed by a more specific example of a kinase inhibition assay, as kinases are a common target for pyrazole-based inhibitors.[5]

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol is adaptable for enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified enzyme of interest

  • Substrate

  • Pyrazole compound library

  • Assay buffer (optimized for the specific enzyme)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stock Solutions: - Enzyme - Substrate - Pyrazole Inhibitors - Assay Buffer P2 Determine Optimal Concentrations: - Enzyme Titration - Substrate Titration (Km determination) P1->P2 Optimization A1 Prepare Serial Dilutions of Pyrazole Compounds P2->A1 A2 Add Reagents to 96-Well Plate: 1. Assay Buffer 2. Pyrazole Compound/Vehicle 3. Enzyme A1->A2 A3 Pre-incubate Enzyme and Inhibitor A2->A3 10-15 min A4 Initiate Reaction by Adding Substrate A3->A4 A5 Measure Absorbance Kinetically A4->A5 Continuous Reading D1 Calculate Initial Reaction Velocities A5->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] D2->D3 D4 Calculate IC50 Value via Non-linear Regression D3->D4

Caption: Workflow for a generic spectrophotometric enzyme inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the pyrazole compounds in 100% DMSO.

    • Prepare working solutions of the enzyme and substrate in the optimized assay buffer. All solutions should be kept on ice.[8]

  • Assay Plate Setup:

    • Prepare a serial dilution of the pyrazole compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.[10]

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Pyrazole compound dilution (or DMSO for control wells)

      • Enzyme solution

    • Controls are critical: [10][15]

      • Negative Control (0% Inhibition): Enzyme, substrate, and DMSO (vehicle).

      • Positive Control (100% Inhibition): A known inhibitor of the enzyme, if available.

      • Blank: Substrate and buffer (no enzyme) to measure background signal.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate the enzyme with the pyrazole compounds for 10-15 minutes at the desired assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.[8]

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at the appropriate wavelength kinetically (e.g., every 30 seconds for 10-15 minutes).[14]

Data Presentation:

ComponentVolume (µL) - Test WellVolume (µL) - Negative ControlVolume (µL) - Blank
Assay BufferXXX+Y
Pyrazole Compound1000
DMSO (Vehicle)01010
EnzymeYY0
Pre-incubation
SubstrateZZZ
Total Volume 100 100 100
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of pyrazole compounds against a specific protein kinase using a luminescence-based ATP detection assay.[16]

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Peptide substrate (e.g., IRS1-tide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Pyrazole compound library

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating:

    • Add 5 µL of the test pyrazole compound solution (in serial dilution) to the wells of a 96-well white plate.

    • Include wells for a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).[16]

  • Master Mix Preparation:

    • Prepare a master mix containing the kinase assay buffer, ATP (at its Km concentration for the kinase), and the peptide substrate.

  • Reaction Initiation:

    • Add 25 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 20 µL of diluted kinase enzyme solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • After incubation, add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.[16]

PART 3: Data Analysis and Interpretation

Data Analysis Workflow:

Caption: Data analysis workflow for IC50 determination.

Step-by-Step Data Analysis:

  • Calculate Percent Inhibition:

    • The rate of reaction is determined from the linear portion of the kinetic curve (for spectrophotometric assays) or from the endpoint luminescence reading.

    • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.[17]

  • Determine IC50:

    • Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope).[18][19][20]

    • Software such as GraphPad Prism or Origin can be used for this analysis.[17][18] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17]

Interpreting the Results:

A lower IC50 value indicates a more potent inhibitor. It's important to note that the IC50 value can be influenced by assay conditions, particularly the substrate concentration. Therefore, when comparing the potency of different pyrazole compounds, it is crucial that the assays are performed under identical conditions.[10]

PART 4: Troubleshooting and Best Practices

Even with a well-designed protocol, issues can arise. This section addresses common problems and provides solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations across the plate (edge effects)- Use calibrated pipettes and consider using a master mix for reagents.[21]- Ensure thorough but gentle mixing.- Avoid using the outermost wells of the plate or fill them with buffer to minimize evaporation.[22]
No or very low enzyme activity - Inactive enzyme (improper storage, freeze-thaw cycles)- Incorrect buffer pH or composition- Degraded substrate- Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.[22]- Verify the pH of the buffer and prepare fresh.[21]- Use freshly prepared substrate solutions.[8]
Steep or flat dose-response curve - Inhibitor solubility issues at high concentrations- Compound interference with the assay signal (e.g., aggregation)- Check the solubility of the pyrazole compound in the assay buffer.- Perform counter-screens to identify compounds that interfere with the detection method itself (e.g., by adding the compound after the reaction is stopped).[23]
IC50 value shifts between experiments - Inconsistent reagent concentrations (especially enzyme and substrate)- Different incubation times or temperatures- Maintain strict consistency in all assay parameters.[10]- Always run a reference compound (a known inhibitor) in parallel to monitor assay performance.

Conclusion

The study of pyrazole compounds as enzyme inhibitors is a dynamic and promising area of drug discovery. The protocols and guidelines presented in this application note provide a robust framework for the accurate and reproducible determination of their inhibitory potency. By adhering to the principles of careful assay design, rigorous execution, and appropriate data analysis, researchers can confidently screen and characterize pyrazole-based inhibitors, paving the way for the development of novel therapeutics. The experimental validation of computationally predicted inhibitors is a critical step, and these in vitro assays are fundamental to that process.[24][25]

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Source not available].
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • IC50 Determination with GraphPad PRISM | D
  • How to Perform a Standard Enzyme Activity Assay?. (2025).
  • Enzyme Kinetics Consider
  • How to calculate IC50. (n.d.).
  • Enzyme inhibitory assay: Significance and symbolism. (2025). [Source not available].
  • Pyrazinone Derivatives as Enzyme Inhibitors: A Compar
  • Enzyme Kinetic Assay. (n.d.).
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (n.d.). [Source not available].
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not available].
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.
  • Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. (2014).
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • How to determine an IC50. (n.d.). GraphPad.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Technical Support Center: Troubleshooting "Renin Inhibitor-1" Enzym
  • Activity Measurement of Inhibitors in Ligand-Based Design. (n.d.).
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. (n.d.). SciSpace.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021). Thermo Fisher Scientific.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH.
  • Validation of drug targets using molecular methodologies and enzymatic activity assays for validation of inhibitory potential | Request PDF. (2025).
  • 77152 PDFs | Review articles in ENZYME INHIBITORS. (n.d.).
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Kinetics of pyrazole inhibition. Competitive inhibition plot for... (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.
  • Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Publons.
  • Enzyme Experiments. (n.d.). BioNinja.
  • Example modes of interference and methods to address these in enzyme... (n.d.).
  • Control of Enzymatic Activity. (2024). Biology LibreTexts.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

Sources

Application Note: High-Throughput Screening of a Library of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a chemical library composed of pyrazole carbohydrazide derivatives. Recognizing the vast therapeutic potential of the pyrazole scaffold, which exhibits anticancer, anti-inflammatory, and antimicrobial properties, this document outlines a strategic approach to identifying novel bioactive compounds.[1][2][3] We present detailed protocols for both a target-based biochemical assay, exemplified by a kinase inhibition screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a phenotypic cell-based assay for cytotoxicity using the resazurin reduction method. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, execution, data analysis, and hit validation to ensure a robust and efficient screening campaign.

Introduction: The Promise of Pyrazole Carbohydrazide Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] The incorporation of a carbohydrazide moiety has been shown to enhance the biological activity spectrum, leading to derivatives with potent and diverse pharmacological profiles.[1] Published research has highlighted the efficacy of pyrazole carbohydrazide derivatives as anticancer agents, with demonstrated activity against cell lines such as A549 (human lung carcinoma), and as inhibitors of key cellular signaling proteins like kinases.[1][5][6]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or cellular phenotype.[7][8] This document provides a framework for conducting a successful HTS campaign with a library of pyrazole carbohydrazide derivatives, from initial assay development to hit confirmation.

Pre-Screening Preparations: Laying the Groundwork for Success

A successful HTS campaign begins with meticulous preparation. Key considerations include library management, reagent qualification, and automation readiness.

Compound Library Management

The quality of the compound library is paramount to the integrity of the screening results.

  • Compound Purity and Integrity: Each derivative in the pyrazole carbohydrazide library should be assessed for purity (ideally >95%) and structural identity using methods like LC-MS and NMR.

  • Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[9] These stock plates should be stored in a controlled environment (e.g., -20°C or -80°C) to minimize degradation and water absorption.[9]

  • Plate Formatting: The library should be formatted into microplates (e.g., 384-well or 1536-well) suitable for HTS automation.[10][11] It is crucial to manage plate maps and compound information within a robust laboratory information management system (LIMS).

Assay Development and Optimization

The goal of assay development is to create a robust, reproducible, and scalable method that can reliably identify true hits.[8][12]

  • Assay Selection: The choice of assay depends on the biological question. For target-based screening, a biochemical assay measuring direct interaction (e.g., kinase binding) is appropriate. For phenotypic screening, a cell-based assay measuring a cellular outcome (e.g., viability) is used.

  • Miniaturization: Assays should be miniaturized to 384- or 1536-well formats to conserve reagents and compounds.[13]

  • Reagent Stability: All reagents, including enzymes, substrates, and cells, must be stable under the assay conditions for the duration of the screen.

  • DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO carried over from the compound addition step (typically ≤ 1%). The effect of a range of DMSO concentrations on the assay signal should be evaluated.[14]

HTS Workflow: From Library to Hits

The HTS process can be visualized as a multi-stage funnel, designed to progressively narrow down a large library to a small number of validated hits.

HTS_Workflow cluster_0 Screening Cascade Primary Primary Screen (~100,000s compounds) Single Concentration Hit_Confirmation Hit Confirmation (~1,000s compounds) Dose-Response Primary->Hit_Confirmation ~1-3% Hit Rate Counter_Screen Counter & Orthogonal Screens (~100s compounds) Hit_Confirmation->Counter_Screen Potency & Efficacy Filters Hit_Validation Hit Validation (~10-50 compounds) SAR & Further Assays Counter_Screen->Hit_Validation Selectivity & Mechanism Filters

Caption: A typical HTS workflow, progressing from a large-scale primary screen to focused hit validation.

Protocol 1: Biochemical Screening for Kinase Inhibitors (TR-FRET Assay)

This protocol describes a competitive binding assay to identify pyrazole carbohydrazide derivatives that inhibit the interaction of a kinase with a fluorescently labeled tracer. This method is highly amenable to HTS due to its homogeneous format and robust signal.[15][16]

Principle of the TR-FRET Kinase Binding Assay

The assay measures the binding of an Alexa Fluor® 647-labeled tracer (a known kinase inhibitor scaffold) to a Europium-chelate-labeled anti-tag antibody bound to the kinase. When the tracer binds the kinase, the Europium donor and Alexa Fluor® acceptor are brought into proximity, generating a high FRET signal. A compound from the library that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.[16]

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_Eu Kinase-Europium Tracer_AF647 Tracer-AF647 Kinase_Eu->Tracer_AF647 Binding FRET High TR-FRET Signal Kinase_Eu->FRET Proximity Tracer_AF647->FRET Proximity Kinase_Eu2 Kinase-Europium Inhibitor Pyrazole Carbohydrazide Kinase_Eu2->Inhibitor Binding No_FRET Low TR-FRET Signal Kinase_Eu2->No_FRET Separation Tracer_AF647_2 Tracer-AF647 Tracer_AF647_2->No_FRET Separation Inhibitor->Tracer_AF647_2 Displacement

Caption: Principle of the competitive TR-FRET kinase binding assay.

Materials and Reagents
  • Kinase: Purified, tagged (e.g., GST- or His-tagged) kinase of interest.

  • Europium-labeled Anti-Tag Antibody: (e.g., Eu-anti-GST).

  • Fluorescent Tracer: Kinase-specific tracer conjugated to a suitable fluorophore (e.g., Alexa Fluor® 647).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35.[16]

  • Microplates: Low-volume 384-well black plates.

  • HTS Plate Reader: Capable of TR-FRET measurements (e.g., PHERAstar FSX).

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the pyrazole carbohydrazide library stock plates (10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL final volume.

  • Reagent Preparation: Prepare a 2X Kinase/Antibody mix and a 2X Tracer mix in assay buffer. The final concentrations should be optimized during assay development, but typical values are 5 nM kinase, 2 nM Eu-antibody, and a tracer concentration near its Kd.[16]

  • Reagent Addition:

    • Add 2.5 µL of the 2X Kinase/Antibody mix to all wells of the assay plate.

    • Incubate for 30 minutes at room temperature to allow for antibody-kinase binding.

  • Initiate Reaction: Add 2.5 µL of the 2X Tracer mix to all wells to start the binding reaction.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader. Use an excitation wavelength of 337 nm and measure emission at 665 nm (acceptor) and 615 nm (donor).

Protocol 2: Cell-Based Screening for Cytotoxicity (Resazurin Assay)

This protocol describes a phenotypic screen to identify compounds that reduce the viability of a cancer cell line (e.g., A549). The resazurin assay is a robust, homogeneous, and sensitive method for measuring cell metabolic activity.[17][18]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin.[19] The amount of fluorescence generated is directly proportional to the number of viable cells. Compounds that are cytotoxic will inhibit this conversion, resulting in a lower fluorescent signal.[17][20]

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or other cell line of interest.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Resazurin Sodium Salt: Stock solution (e.g., 0.15 mg/mL in DPBS), filter-sterilized and stored protected from light.[20]

  • Microplates: 384-well, black, clear-bottom, tissue culture-treated plates.

  • Fluorescence Plate Reader: With appropriate filters for resorufin (Ex: 530-570 nm, Em: 580-620 nm).[17][19]

Step-by-Step Protocol
  • Cell Seeding: Seed A549 cells into 384-well plates at a pre-optimized density (e.g., 1,000-2,000 cells/well) in 40 µL of culture medium. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of the pyrazole carbohydrazide library compounds (10 mM stock) to the cell plates for a final concentration of 10 µM. Include appropriate controls (vehicle control: DMSO; positive control: a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Warm the resazurin solution to room temperature. Add 5 µL of the resazurin reagent to each well.[17]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.[20]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with filters optimized for resorufin.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[21]

Quality Control Metrics

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[22][23] It assesses the separation between the positive and negative control signals relative to the variability in the data.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[23][24]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Parameter Description Acceptance Criteria
Z'-Factor Measures the statistical separation between positive and negative controls.> 0.5[23][24]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the negative control.Assay-dependent, generally > 2
Coefficient of Variation (%CV) Measures the variability of the control data (SD/mean * 100).< 15%
Hit Identification

Hits are identified based on their activity relative to the distribution of the sample data on each plate. A common method is to calculate a Z-score for each compound.

  • Z-score Formula: Z = (x - μ_samples) / σ_samples

    • Where x is the individual compound's signal, and μ and σ are the mean and standard deviation of all sample wells on the plate.

  • Hit Threshold: A Z-score threshold is set to define a "hit." For example, compounds with a Z-score < -3 (for inhibition assays) or > 3 (for activation assays) are often selected as primary hits.

Data_Analysis_Workflow cluster_0 Data Analysis Pipeline Raw_Data Raw Plate Data (e.g., Fluorescence Units) QC Quality Control (Calculate Z'-Factor per plate) Raw_Data->QC Normalization Data Normalization (% Inhibition or Z-score) QC->Normalization If Z' > 0.5 Hit_Selection Hit Selection (Apply Z-score threshold) Normalization->Hit_Selection Hit_List Generate Primary Hit List Hit_Selection->Hit_List

Caption: A streamlined workflow for HTS data processing and hit selection.

Hit Confirmation and Validation

Primary hits from a single-concentration screen require further validation to eliminate false positives and confirm their activity.[25][26]

Hit Confirmation
  • Re-testing: Primary hits are re-tested in the primary assay, often from freshly prepared compound samples, to confirm activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50) and efficacy.

Counter-Screening and Orthogonal Assays

Counter-screens are crucial for identifying and eliminating compounds that interfere with the assay technology rather than the biological target.[27][28]

  • Technology-Specific Interference: For the TR-FRET assay, a counter-screen could involve running the assay in the absence of the kinase to identify compounds that quench fluorescence or otherwise interfere with the FRET signal. For luminescence-based assays, a direct luciferase inhibition assay is a common counter-screen.[27]

  • Cytotoxicity Counter-Screen: For hits identified in a target-based screen, it is essential to run a cytotoxicity assay (like the resazurin protocol above) to ensure that the observed activity is not due to cell death.[28]

  • Orthogonal Assays: Validated hits should be tested in a different assay format that relies on an alternative detection technology to confirm the biological activity. For a kinase inhibitor, an orthogonal assay could be a filter-binding assay measuring the incorporation of radioactive phosphate into a substrate.

Hit Validation

The final stage involves a deeper characterization of the most promising hits.[29][30]

  • Structural Confirmation: The identity and purity of the hit compound are re-confirmed.

  • Preliminary Structure-Activity Relationship (SAR): Analogues of the hit compound are synthesized or purchased to understand which chemical features are critical for activity.

  • Target Engagement: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.

Conclusion

The screening of a pyrazole carbohydrazide library represents a promising avenue for the discovery of novel therapeutic agents. By employing a strategic workflow that combines robust assay methodologies, stringent quality control, and a systematic hit validation cascade, researchers can efficiently and effectively identify and advance high-quality lead compounds. The detailed protocols and guiding principles presented in this application note provide a solid foundation for initiating such a drug discovery program.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Link not available)
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5299–5303. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). HTS data analysis workflow. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Charles River. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 159-172). Cambridge University Press. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Biomolecular Structure and Dynamics. (Link not available)
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Introduction - High-Throughput Screening Center. Retrieved from [Link]

  • Fu, H. (Ed.). (2012). Chemical Genomics. Cambridge University Press. Retrieved from [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]

  • D'Arcy, R., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. Retrieved from [Link]

  • UNC School of Medicine. (n.d.). Library Preparation | High-Throughput Sequencing Facility (HTSF). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Invitrogen. (n.d.). Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. (Link not available)
  • Grasso, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Sartorius. (2024). Outlining the Speed of High-Throughput Screening (HTS) by Cytometry Workflows. Retrieved from [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Retrieved from [Link]

  • National Institute of Dental and Craniofacial Research. (n.d.). Library Preparation and Sample Quality Control. Retrieved from [Link]

  • Zhang, X., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • QIAGEN. (n.d.). NGS library preparation. Retrieved from [Link]

  • de Almeida, N. M. S., et al. (2022). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS ONE. Retrieved from [Link]

  • Kumar, D., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • National Institute of Dental and Craniofacial Research. (n.d.). Library Preparation and Sample Quality Control. Retrieved from [Link]

  • Singh, P., & Singh, P. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Retrieved from [Link]

  • MDPI. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • NCBI. (2012). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Laboratory Automation. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1][2] Its structural motif is a key component in the development of various therapeutic agents, including those with anti-inflammatory and anticancer properties.[1][2] The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, making robust purification protocols essential. This guide provides detailed methodologies for the purification of this compound, addressing common impurities and offering strategies for achieving high purity.

Understanding Potential Impurities

The purification strategy for this compound is dictated by the potential impurities generated during its synthesis. A common synthetic route involves the reaction of a β-ketoester with a hydrazine derivative.[3] Potential impurities may include:

  • Unreacted Starting Materials: Residual β-ketoester and hydrazine starting materials.

  • Regioisomers: Formation of the isomeric pyrazole, 5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide, can occur, especially with unsymmetrical diketones.[4]

  • Byproducts of Side Reactions: Incomplete cyclization can lead to hydrazone intermediates.

  • Degradation Products: The compound may degrade under harsh purification conditions.

A thorough understanding of the synthetic pathway is crucial for identifying and targeting these potential impurities during the purification process.

Purification Strategies

A multi-step purification approach, often combining recrystallization and column chromatography, is typically employed to achieve high purity of this compound.

Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a significant temperature-dependent solubility for the target compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Methanol/DMF)[5]

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with continuous stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. It utilizes a pair of miscible solvents: one in which the compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "insoluble" solvent).

Materials:

  • Crude this compound

  • Soluble solvent (e.g., Ethanol, Methanol)

  • Insoluble solvent (e.g., Water, Hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot soluble solvent.

  • While the solution is still hot, add the insoluble solvent dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • If excess insoluble solvent is added, clarify the solution by adding a small amount of the hot soluble solvent until the turbidity disappears.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Recrystallization Workflow

A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Cool Slowly B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pure Product F->G

Caption: General workflow for recrystallization.

Table 1: Suggested Solvents for Recrystallization

Solvent SystemCompound Polarity SuitabilityNotes
EthanolPolarA good starting point for many pyrazole derivatives.
MethanolPolarSimilar to ethanol, often used for polar compounds.
Methanol/DMFHighly PolarUseful for compounds with lower solubility in alcohols alone.[5]
Ethanol/WaterPolarA common two-solvent system for polar compounds.
Ethyl Acetate/HexaneModerately PolarSuitable for compounds with intermediate polarity.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica gel is a common stationary phase.

Potential Challenge: Pyrazole derivatives can sometimes interact strongly with the acidic silica gel, leading to poor separation and product degradation. In such cases, using deactivated silica gel or an alternative stationary phase is recommended.

Protocol 3: Flash Column Chromatography on Silica Gel

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Column Chromatography Workflow

A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for flash column chromatography.

Table 2: Suggested Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase System (Gradient)Compound Polarity Suitability
Silica GelHexane / Ethyl AcetateModerately polar to polar
Silica GelDichloromethane / MethanolPolar to highly polar
Deactivated Silica GelHexane / Ethyl Acetate (+0.5% Triethylamine)Basic or sensitive compounds
Reversed-phase C18Acetonitrile / WaterPolar compounds

Purity Assessment

After purification, it is essential to assess the purity of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is a good starting point for method development.[6][7]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and identifying any remaining impurities.[8][9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-F bonds, providing confirmation of the carbohydrazide and fluorophenyl moieties.[12][13]

Analytical Techniques for Purity Assessment

A Purified Compound B HPLC A->B C NMR A->C D Mass Spec A->D E FTIR A->E F Purity & Structural Confirmation B->F C->F D->F E->F

Caption: Analytical methods for purity and structural confirmation.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic approach combining recrystallization and column chromatography. The specific protocols and solvent systems outlined in this guide provide a robust starting point for researchers. It is important to note that optimization of these methods may be necessary depending on the specific impurity profile of the crude material. The use of appropriate analytical techniques is crucial to verify the purity and confirm the identity of the final product, ensuring the reliability of subsequent research and development activities.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available at: [Link]

  • Rapid Communications in Mass Spectrometry. Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available at: [Link]

  • ResearchGate. FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Available at: [Link]

  • Journal of Separation Science. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]

  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available at: [Link]

  • Rocky Mountain Labs. FTIR Analysis for Biomolecules. Available at: [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • Journal of Organic Chemistry. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Available at: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Methods in Molecular Biology. Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. Available at: [Link]

  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

  • Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for the Creation of Advanced Materials in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of material science is undergoing a profound transformation, driven by the development of advanced materials with precisely engineered properties. These materials are at the forefront of innovation in diverse areas, including targeted drug delivery, regenerative medicine, and diagnostics. This comprehensive guide provides an in-depth exploration of the synthesis and application of several key classes of advanced materials. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles and experimental rationale behind the creation of metal-organic frameworks (MOFs), bioactive glasses, graphene oxide, and 3D printed scaffolds. Detailed, field-proven protocols are presented alongside explanations of critical parameters and characterization techniques, empowering researchers to not only replicate these methods but also to innovate upon them.

Introduction: The Paradigm of Rational Material Design

The creation of advanced materials has shifted from empirical discovery to rational design, where the atomic and molecular composition is meticulously controlled to achieve desired functionalities.[1] This paradigm shift is fueled by a deeper understanding of material chemistry and the advent of sophisticated synthesis and characterization techniques.[2] In the realm of drug development, advanced materials offer unprecedented opportunities to overcome the limitations of conventional therapeutics by enabling targeted delivery, controlled release, and enhanced bioavailability.[3][4] This guide will delve into the practical aspects of creating these materials, providing a robust framework for their successful synthesis and application.

Metal-Organic Frameworks (MOFs): Crystalline Sponges for Therapeutic Cargos

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[5] Their defining characteristics are exceptionally high porosity and tunable surface chemistry, making them ideal candidates for drug delivery applications.[6][7] The ability to precisely tailor the pore size and functionalize the internal and external surfaces allows for high drug loading capacities and controlled release profiles.[8][9]

Rationale for MOFs in Drug Delivery

The versatility of MOFs stems from the vast library of available metal nodes and organic linkers, which allows for the design of frameworks with specific properties.[8] For instance, iron-based MOFs like the MIL series are often explored due to their biocompatibility.[7] Zinc-based MOFs, such as ZIF-8, exhibit excellent stability in aqueous environments, a crucial factor for biomedical applications.[7] The high surface area of MOFs facilitates significant drug adsorption, while the tunable pore size can be engineered to accommodate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics.[5]

Synthesis Protocol: One-Pot Synthesis of a Biocompatible MOF (ZIF-8)

This protocol describes a common one-pot synthesis method for zeolitic imidazolate framework-8 (ZIF-8), a widely studied MOF for drug delivery.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

  • Deionized water

Protocol:

  • Precursor Solution Preparation:

    • Dissolve 297 mg of zinc nitrate hexahydrate in 20 mL of methanol.

    • In a separate beaker, dissolve 656 mg of 2-methylimidazole in 20 mL of methanol.

  • MOF Synthesis:

    • Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring at room temperature.

    • A milky white suspension will form immediately, indicating the nucleation and growth of ZIF-8 crystals.

    • Continue stirring for 1 hour to ensure complete reaction.

  • Purification:

    • Collect the ZIF-8 crystals by centrifugation at 8000 rpm for 15 minutes.

    • Wash the crystals three times with fresh methanol to remove unreacted precursors and impurities. After each wash, separate the crystals by centrifugation.

  • Drying:

    • Dry the purified ZIF-8 crystals in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • The rapid mixing of precursor solutions promotes homogeneous nucleation, leading to the formation of uniform nanoparticles.

  • Methanol is used as the solvent due to the high solubility of the precursors and its ability to facilitate the coordination reaction.

  • The washing steps are critical for removing residual reactants that could affect the purity and porosity of the final product.

Drug Loading in MOFs

Drug molecules can be loaded into MOFs either during or after synthesis. The "one-pot" method involves adding the drug to the precursor solution, leading to its entrapment within the growing MOF crystals.[8] Post-synthetic loading involves soaking the synthesized MOF in a concentrated drug solution.

Characterization of MOFs

Table 1: Key Characterization Techniques for MOFs

TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.[10]
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.[2]
Transmission Electron Microscopy (TEM) To observe the internal structure and porosity of the MOFs.[11]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and quantify the amount of loaded drug.[10]

Bioactive Glass: A Sol-Gel Approach to Bone Regeneration

Bioactive glasses are a class of surface-reactive biomaterials that can form a strong bond with living tissues, particularly bone.[12] The sol-gel method offers a versatile route to synthesize bioactive glasses at lower temperatures compared to traditional melt-quenching techniques, allowing for greater control over the composition and porosity.[13][14]

Scientific Integrity: The Sol-Gel Process

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[12] This is achieved through a series of hydrolysis and condensation reactions of molecular precursors, typically metal alkoxides.[14]

SolGelProcess Precursors Alkoxide Precursors (e.g., TEOS, TEP) Sol Sol Formation (Hydrolysis) Precursors->Sol H₂O, Catalyst Gel Gelation (Condensation) Sol->Gel Aging Aging Gel->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination High Temperature BioactiveGlass Porous Bioactive Glass Calcination->BioactiveGlass HummersMethod Graphite Graphite Flakes Oxidation Oxidation (H₂SO₄, H₃PO₄, KMnO₄) Graphite->Oxidation Quenching Quenching (H₂O, H₂O₂) Oxidation->Quenching Washing Washing (HCl, H₂O) Quenching->Washing Exfoliation Exfoliation (Ultrasonication) Washing->Exfoliation GO Graphene Oxide Exfoliation->GO

Sources

Application Notes and Protocols for Receptor Binding Studies of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide represents a promising, yet underexplored, molecule within this class. Its structural features, particularly the fluorophenyl group, suggest potential for significant interactions with biological targets.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on employing this compound in biochemical research, specifically for receptor binding studies.

This document will provide detailed protocols for both radioligand and non-radioactive receptor binding assays, data analysis, and troubleshooting, empowering researchers to effectively characterize the binding profile of this compound and similar novel compounds.

Hypothesized Target and Scientific Rationale: Cannabinoid Receptor 1 (CB1)

While the specific receptor target for this compound is not yet elucidated, based on the extensive literature on pyrazole derivatives, we hypothesize that it may act as a ligand for the Cannabinoid Receptor 1 (CB1) . CB1 receptors, predominantly expressed in the central nervous system, are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[5] Notably, several pyrazole-based compounds have been developed as potent and selective CB1 receptor antagonists, such as Rimonabant.[6] The structural similarities suggest that this compound could also interact with the CB1 receptor, potentially as an agonist, antagonist, or allosteric modulator.

The following protocols are designed to investigate this hypothesis by determining the binding affinity of the compound for the human CB1 receptor.

Experimental Workflow for Receptor Binding Assays

The general workflow for characterizing the binding of a test compound to its putative receptor involves several key stages, from preparing the necessary reagents to analyzing the final data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane prep) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Test Compound) Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Ligand Separation->Detection Data_Processing Data Processing and Calculation of Binding Parameters Detection->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Caption: General workflow for receptor binding assays.

Protocol 1: Radioligand Competition Binding Assay using Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a powerful, homogeneous (no-wash) technique for studying receptor-ligand interactions.[7][8][9] In this assay, the receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, leading to the emission of light that can be quantified.[10]

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Human CB1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-CP-55,940 (a high-affinity CB1 agonist)

  • SPA Beads: Wheat Germ Agglutinin (WGA) coated SPA beads (for capturing glycosylated membrane proteins)

  • Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., WIN 55,212-2)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • 96-well Microplates: White, clear-bottom plates suitable for SPA

  • Scintillation Counter: A microplate-compatible scintillation counter

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Thaw the CB1 receptor membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd for the CB1 receptor (typically around 1-2 nM for [³H]-CP-55,940).

    • Prepare the non-specific binding control (e.g., 10 µM WIN 55,212-2) in assay buffer.

    • Prepare a slurry of WGA SPA beads in assay buffer (e.g., 1 mg/well).

  • Assay Setup (per well in a 96-well plate):

    • Total Binding: 25 µL assay buffer, 25 µL radioligand, 50 µL CB1 membranes, and 50 µL SPA bead slurry.

    • Non-specific Binding (NSB): 25 µL non-specific binding control, 25 µL radioligand, 50 µL CB1 membranes, and 50 µL SPA bead slurry.

    • Competition Binding: 25 µL of each concentration of this compound, 25 µL radioligand, 50 µL CB1 membranes, and 50 µL SPA bead slurry.

  • Incubation:

    • Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Count the plate in a microplate scintillation counter. The counting time should be optimized to achieve a good signal-to-noise ratio.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[11]

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Value
IC₅₀ Concentration of the test compound that inhibits 50% of specific radioligand binding.Determined Experimentally
Ki Inhibition constant, a measure of the affinity of the test compound for the receptor.Calculated from IC₅₀
[L] Concentration of radioligand.~1-2 nM
Kd Dissociation constant of the radioligand.~1-2 nM

Protocol 2: Non-Radioactive Competition Binding Assay using Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a non-radioactive method to study molecular interactions in solution.[12] It is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger receptor molecule, its tumbling slows down, leading to an increase in the polarization of the emitted light.

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Purified, soluble CB1 receptor protein or cell membranes.

  • Fluorescent Ligand (Tracer): A fluorescently labeled CB1 receptor ligand (e.g., a custom-synthesized fluorescent derivative of a known CB1 ligand).

  • Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127, pH 7.4.

  • 384-well Microplates: Black, low-volume plates.

  • Plate Reader: A plate reader with fluorescence polarization capabilities.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound in assay buffer.

    • Prepare the CB1 receptor protein/membranes in assay buffer to a concentration that gives an optimal FP window.

    • Prepare the fluorescent tracer in assay buffer at a concentration close to its Kd.

  • Assay Setup (per well in a 384-well plate):

    • Minimum Polarization (Tracer only): 10 µL assay buffer, 10 µL fluorescent tracer.

    • Maximum Polarization (Tracer + Receptor): 5 µL assay buffer, 5 µL CB1 receptor, 10 µL fluorescent tracer.

    • Competition Binding: 5 µL of each concentration of the test compound, 5 µL CB1 receptor, 10 µL fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization in a suitable plate reader.

Data Analysis
  • Calculate the Assay Window: The difference in millipolarization (mP) units between the maximum and minimum polarization wells.

  • Generate Competition Curve: Plot the mP values against the logarithm of the concentration of the test compound.

  • Determine IC₅₀ and Ki: Analyze the data using non-linear regression as described in the radioligand assay protocol.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Non-Specific Binding (NSB) Radioligand or tracer is sticking to the plate or filter.Increase BSA concentration in the buffer; pre-treat filters with polyethyleneimine (PEI).[13]
Receptor concentration is too high.Perform a receptor titration experiment to determine the optimal concentration.
Low Signal-to-Noise Ratio Insufficient receptor or radioligand/tracer concentration.Optimize the concentrations of receptor and labeled ligand.
Inefficient detection.Increase counting time (SPA) or adjust gain settings (FP).
Poor Reproducibility Inconsistent pipetting or reagent preparation.Use calibrated pipettes; prepare fresh reagents.[14]
Assay not at equilibrium.Increase incubation time.

Visualization of a Potential Signaling Pathway

If this compound is found to be a CB1 receptor antagonist, it would block the downstream signaling cascade typically initiated by an agonist.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist CB1 Agonist Agonist->CB1 Binds & Activates Antagonist 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide (Antagonist) Antagonist->CB1 Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Levels Lead to Effects

Caption: Hypothesized antagonistic action on the CB1 receptor signaling pathway.

Conclusion

These application notes provide a robust framework for investigating the receptor binding properties of this compound. By employing the detailed protocols for both radioligand and non-radioactive binding assays, researchers can effectively determine the affinity of this novel compound for its putative receptor target. The provided troubleshooting guide and data analysis procedures will ensure the generation of reliable and reproducible data, paving the way for a deeper understanding of the pharmacological potential of this and other pyrazole derivatives.

References

  • Assay buffers. (n.d.). University of North Carolina. [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Ligand Screening & Binding. (n.d.). Mestrelab Research. [Link]

  • Dot Language Graphviz. (n.d.). aichat.physics.ucla.edu. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). NIH. [Link]

  • BINANA 2: Characterizing Receptor/Ligand Interactions in Python and JavaScript. (2022). ACS Publications. [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. [Link]

  • Scintillation proximity assay. (n.d.). Wikipedia. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • BINANA 2: Characterizing Receptor/Ligand Interactions in Python and JavaScript. (n.d.). NIH. [Link]

  • DOT (graph description language). (n.d.). Wikipedia. [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. (2012). Biocompare. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate. [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. [Link]

  • An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. (n.d.). World Scientific Publishing. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]

  • Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify AI. [Link]

  • Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). emdmillipore.com. [Link]

  • Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. [Link]

  • Help with troubleshooting my radioligand competition binding assay. (2024). Reddit. [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central. [Link]

  • Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs. (2023). Oxford Academic. [Link]

  • Datasets of text -> GraphViz examples?. (2023). GraphViz Forum. [Link]

  • 4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide. (2010). NCBI. [Link]

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. (n.d.). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this key pharmaceutical intermediate.[1] As a compound with significant potential in the development of novel therapeutic agents, achieving a high-yield, reproducible synthesis is paramount.[2]

This guide provides a comprehensive, field-tested protocol and addresses common challenges encountered during the synthesis. It is structured in a practical question-and-answer format to help you troubleshoot specific issues and optimize your experimental outcomes.

Overall Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from readily available commercial materials. The pathway involves an initial Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by pyrazole ring formation, esterification, and finally, hydrazinolysis.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation & Esterification cluster_2 Step 3: Hydrazinolysis A Diethyl oxalate + 4-Fluoroacetophenone B Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate A->B  NaOEt, Ethanol   D Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate B->D  AcOH, Reflux   C Hydrazine Hydrate (N₂H₄·H₂O) F 3-(4-fluorophenyl)-1H-pyrazole- 5-carbohydrazide (Target) D->F  Ethanol, Reflux   E Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Three-step synthesis of the target carbohydrazide.

Detailed Experimental Protocol

This protocol provides a baseline for achieving a good yield. Troubleshooting advice for each step is detailed in the subsequent section.

Step 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium metal (5.75 g, 0.25 mol) to absolute ethanol (150 mL) in portions to prepare a fresh solution of sodium ethoxide.

  • Reaction Initiation: Once all the sodium has reacted and the solution has cooled to room temperature, add a mixture of 4-fluoroacetophenone (27.6 g, 0.2 mol) and diethyl oxalate (32.1 g, 0.22 mol) dropwise over 30 minutes with vigorous stirring.

  • Reaction & Workup: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a thick yellow precipitate indicates product formation. Pour the mixture into ice-cold water (500 mL) and acidify to pH 2-3 with 2M HCl.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

    • Expected Yield: 85-92%

    • Purity Check: Melting point and ¹H NMR.

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Setup: In a 500 mL round-bottom flask, suspend the dried ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (35.7 g, 0.15 mol) in glacial acetic acid (200 mL).

  • Reaction: Add hydrazine hydrate (80% solution, 9.4 g, 0.15 mol) dropwise to the suspension. After the addition, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (600 mL). The resulting white precipitate is filtered, washed thoroughly with water to remove acetic acid, and then recrystallized from ethanol to afford the pure ester.

    • Expected Yield: 80-88%

    • Purity Check: TLC, LC-MS, and melting point.

Step 3: Synthesis of this compound

  • Setup: To a solution of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (24.8 g, 0.1 mol) in ethanol (250 mL) in a 500 mL flask, add hydrazine hydrate (80% solution, 25 g, 0.4 mol).

  • Reaction: Heat the mixture to reflux for 8-12 hours.[3][4] A white precipitate will form as the reaction proceeds. Monitor the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and then diethyl ether. Dry the product under vacuum.

    • Expected Yield: 90-95%

    • Purity Check: Melting point, ¹H NMR, and elemental analysis.

StepReactionKey ReagentsTypical Temp.Typical TimeExpected Yield
1 Claisen CondensationNaOEt, Diethyl oxalateRoom Temp.12-16 h85-92%
2 Pyrazole FormationHydrazine Hydrate, AcOHReflux4-6 h80-88%
3 HydrazinolysisHydrazine Hydrate, EtOHReflux8-12 h90-95%

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to decreased yields or product impurities.

Troubleshooting_Workflow Start Low Overall Yield Step1 Problem in Step 1? (Diketone Formation) Start->Step1 Step2 Problem in Step 2? (Pyrazole Formation) Start->Step2 Step3 Problem in Step 3? (Hydrazinolysis) Start->Step3 Sol1a Check NaOEt activity. Use fresh sodium/ethanol. Step1->Sol1a  Cause: Inactive Base   Sol1b Ensure anhydrous conditions. Moisture quenches the base. Step1->Sol1b  Cause: Wet Reagents   Sol2a Formation of regioisomer? Unlikely but check with NMR. Step2->Sol2a  Cause: Impurity Profile   Sol2b Incomplete reaction? Increase reflux time/temp. Step2->Sol2b  Cause: Suboptimal Conditions   Sol3a Incomplete reaction? Increase N₂H₄ excess or time. Step3->Sol3a  Cause: Insufficient Nucleophile   Sol3b Product lost in workup? Optimize recrystallization solvent. Step3->Sol3b  Cause: Poor Solubility  

Caption: Decision tree for troubleshooting low yield issues.

Questions Related to Step 1 & 2 (Pyrazole Ring Synthesis)

Q1: My yield for the pyrazole ester (Step 2) is very low, and I see multiple spots on TLC. What's going wrong?

A1: This is a common issue that can stem from either the initial diketone formation (Step 1) or the cyclization itself (Step 2).

  • Probable Cause 1: Inefficient Diketone Formation. The Claisen condensation is highly sensitive to reaction conditions. The primary culprit is often inactive sodium ethoxide due to moisture.

    • Solution: Always prepare sodium ethoxide fresh for the reaction. Ensure your ethanol is absolute and all glassware is flame-dried. The reaction is base-catalyzed, and any water will consume the ethoxide, halting the reaction.

  • Probable Cause 2: Side Reactions during Cyclization. While the reaction with hydrazine in acetic acid is generally clean, incomplete reaction or side products can occur. The formation of regioisomers is a common problem in pyrazole synthesis when using unsymmetrical 1,3-diketones.[5][6] Although the precursor here is designed to yield the correct isomer, impure starting diketone could lead to other products.

    • Solution: Confirm the purity of your diketone from Step 1 before proceeding. During cyclization, ensure adequate reflux and reaction time. Using a catalyst, such as a small amount of strong acid, can sometimes improve the rate and yield of cyclization.[7] Some protocols also report success using alternative solvents like ethanol, which may require adjusting the temperature and time.[8]

Q2: I have difficulty isolating the pyrazole carboxylic acid intermediate if I choose that route. Is direct esterification necessary?

A2: The protocol above proceeds directly to the ethyl ester in Step 2 for convenience. If you first isolate the carboxylic acid, you would then perform a separate esterification step.

  • Probable Cause: Solubility. 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has zwitterionic character and can be tricky to precipitate cleanly.

    • Solution: Careful pH control during workup is critical. Adjust the pH slowly to the isoelectric point to ensure maximum precipitation. Washing thoroughly to remove inorganic salts is also essential.

  • Alternative Esterification: If you isolate the acid and find standard Fischer esterification[9] to be low-yielding (it's an equilibrium-limited reaction), consider alternative methods. Steglich esterification, using a coupling agent like DCC or EDCI with a DMAP catalyst, proceeds under milder, non-acidic conditions and often gives higher yields, especially for sensitive substrates.[10]

Questions Related to Step 3 (Hydrazinolysis)

Q3: The final hydrazinolysis step is not going to completion, even after extended reflux. What can I do?

A3: Incomplete conversion of the ester to the hydrazide is typically due to insufficient reactivity or stoichiometry.

  • Probable Cause 1: Insufficient Hydrazine. While the protocol suggests a 4-fold excess, some esters can be sterically hindered or electronically deactivated, requiring a more significant excess of the nucleophile.

    • Solution: Increase the molar excess of hydrazine hydrate to 5-10 equivalents. This will push the equilibrium towards the product side. Ensure your hydrazine hydrate is of good quality, as it can degrade over time.

  • Probable Cause 2: Solvent Choice. Ethanol is a standard solvent, but for less reactive esters, a higher boiling point solvent might be needed to increase the reaction rate.

    • Solution: Consider switching the solvent to n-butanol or refluxing at a higher temperature if your equipment allows. However, be mindful of potential side reactions at elevated temperatures.

Q4: My final product yield is low, but the reaction appeared to go to completion by TLC. Where am I losing my product?

A4: This strongly suggests product loss during the workup and purification stages.[6]

  • Probable Cause: Product Solubility. The target carbohydrazide has moderate solubility in ethanol. If too much solvent is used or the mixture is not cooled sufficiently, a significant amount of product can remain in the filtrate.

    • Solution: After reflux, allow the mixture to cool slowly to room temperature to encourage crystal growth, then chill thoroughly in an ice-salt bath for at least one hour before filtration. Minimize the amount of cold solvent used for washing the filter cake. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.

General FAQs

Q5: What are the primary safety concerns when performing this synthesis?

A5: The main hazard is the use of hydrazine hydrate . Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6] It can also be thermally unstable.

  • Safety Protocol:

    • Always handle hydrazine hydrate in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.

    • Avoid high temperatures and contact with oxidizing agents or metal catalysts that can promote decomposition.[6]

    • Have a quench solution (e.g., a large volume of water or a dilute solution of sodium hypochlorite) ready in case of a spill.

Q6: Can I use a different starting material for the pyrazole ring formation?

A6: Yes, there are numerous methods for pyrazole synthesis.[11] An alternative to the 1,3-diketone pathway is the reaction of an activated enol ether with hydrazine.[12] Another common method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, though this often requires more specialized starting materials.[7] For industrial scale-up and general lab accessibility, the condensation of a 1,3-dicarbonyl compound with hydrazine remains one of the most robust and cost-effective methods.[5]

References

troubleshooting common issues in pyrazole ring formation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles are a critical pharmacophore in drug discovery and a versatile synthon in organic chemistry.[1][2][3] Their synthesis, while often straightforward, can present challenges ranging from low yields to complex purification issues. This guide is designed for researchers, medicinal chemists, and process scientists to troubleshoot common problems encountered during pyrazole ring formation, with a primary focus on the classical Knorr synthesis and related methodologies involving the condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5][6]

Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the 'why' behind a problem, you can make more informed decisions to optimize your synthetic route, improve efficiency, and ensure the integrity of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This guide is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Section 1: Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the most common causes?

A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or mechanistic hurdles.

  • Reagent Integrity:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time, especially if not stored properly under an inert atmosphere. Hydrazine hydrate can absorb atmospheric CO₂, forming carbonates. Phenylhydrazines are susceptible to oxidation, often indicated by a dark red or brown coloration.[7]

    • 1,3-Dicarbonyl Compound Purity: The 1,3-dicarbonyl starting material can exist in equilibrium with its enol tautomer. The purity and tautomeric ratio can affect reactivity. Ensure its purity by NMR or other analytical methods before use.

  • Suboptimal Reaction Conditions:

    • Catalyst Absence or Inefficiency: The Knorr pyrazole synthesis is often acid-catalyzed.[4][8] The absence of a catalyst can lead to a stalled reaction.[1] Even a few drops of glacial acetic acid can dramatically increase the reaction rate.[9][10] For less reactive substrates, stronger acids or Lewis acids may be necessary.[1]

    • Incorrect Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are common and facilitate the necessary proton transfers in the mechanism. However, for some substrates, aprotic polar solvents may be more effective.[5]

    • Temperature: While many Knorr reactions proceed readily at room temperature or with gentle heating, some less reactive starting materials may require reflux temperatures to drive the dehydration steps to completion.[11][12]

  • Mechanistic Considerations:

    • The initial step is the formation of a hydrazone intermediate. If this step is slow or reversible under your conditions, the reaction will not proceed efficiently. The subsequent intramolecular cyclization and dehydration are also critical. Water removal, either by azeotropic distillation or by running the reaction at a temperature sufficient for evaporation, can be crucial to push the equilibrium toward the product.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

Low_Yield_Troubleshooting start_node Low or No Yield Observed process_node1 1. Verify Reagent Quality - Check Hydrazine (color, age) - Confirm Dicarbonyl Purity (NMR) start_node->process_node1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node decision_node1 Reagents OK? process_node1->decision_node1 process_node2 2. Review Reaction Conditions - Solvent Choice (Protic vs. Aprotic) - Catalyst (Acidic?) - Temperature decision_node1->process_node2 Yes solution_node1 Purify or Replace Reagents - Distill Hydrazine - Recrystallize Dicarbonyl decision_node1->solution_node1 No decision_node2 Conditions Optimal? process_node2->decision_node2 process_node3 3. Analyze Reaction Mixture (TLC/LCMS) - Is starting material consumed? - Are there stable intermediates? - Are there side products? decision_node2->process_node3 Yes solution_node2 Optimize Conditions - Screen Solvents (see Table 1) - Add Acid Catalyst (e.g., AcOH) - Increase Temperature/Reflux decision_node2->solution_node2 No solution_node3 Address Mechanistic Barriers - Use Dean-Stark to remove H₂O - Consider alternative synthetic route process_node3->solution_node3

Caption: A decision tree for troubleshooting low-yield pyrazole syntheses.

Section 2: Poor Regioselectivity
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?

A2: This is one of the most significant challenges in pyrazole synthesis.[13][14] When an unsymmetrical dicarbonyl (R¹ ≠ R³) reacts with a substituted hydrazine, two constitutional isomers can form. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[14]

Causality of Regioselectivity:

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[13]

  • Steric Effects: A bulky substituent on the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[14]

  • Reaction Conditions (pH and Solvent): This is often the most powerful tool for controlling regioselectivity.

    • pH Control: Under acidic conditions, the substituted nitrogen of the hydrazine is more likely to be protonated, reducing its nucleophilicity. This forces the initial attack to occur via the terminal -NH₂ group. In neutral or basic conditions, the substituted nitrogen is a stronger nucleophile and may attack first.

    • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, DMAc) can yield different results compared to polar protic solvents (e.g., ethanol).[5] Protic solvents can participate in hydrogen bonding and proton transfer, altering the nucleophilicity of the hydrazine nitrogens.

Regioselectivity cluster_conditions Controlling Factors reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Pathway A (Attack at C1) reactants->path_a path_b Pathway B (Attack at C3) reactants->path_b product_a Regioisomer 1 path_a->product_a product_b Regioisomer 2 path_b->product_b Electronic Effects\n(e.g., -CF₃ group) Electronic Effects (e.g., -CF₃ group) Electronic Effects\n(e.g., -CF₃ group)->path_a influences Electronic Effects\n(e.g., -CF₃ group)->path_b influences Steric Hindrance Steric Hindrance Steric Hindrance->path_a influences Steric Hindrance->path_b influences Solvent & pH Solvent & pH Solvent & pH->path_a influences Solvent & pH->path_b influences

Caption: Factors influencing the formation of two regioisomers.

Optimization Strategy: Solvent Screening

A systematic solvent screen is a highly effective method to optimize regioselectivity.

SolventSolvent TypeTypical OutcomeRationale
Ethanol/Methanol ProticOften favors attack by the terminal -NH₂ groupCan protonate the substituted nitrogen, reducing its nucleophilicity.
Acetic Acid Protic, AcidicStrongly favors attack by the terminal -NH₂ groupEnsures the substituted nitrogen is protonated and non-nucleophilic.
DMF/DMAc Aprotic, PolarCan favor attack by the more nucleophilic (often substituted) nitrogenLacks protons to deactivate the substituted nitrogen; reaction proceeds via kinetic control.[5]
Toluene Aprotic, Non-polarVariable; can favor thermodynamically stable productHigh temperatures can allow for equilibration to the more stable isomer.
Section 3: Side Products and Impurities
Q3: My final product is discolored (yellow/red/brown) and TLC/LCMS shows multiple impurities. What's causing this?

A3: Discoloration and the formation of impurities are common, especially when using arylhydrazines, and typically stem from oxidation or side reactions.[7]

  • Hydrazine Oxidation: Phenylhydrazine and its derivatives are easily oxidized to diazonium species and other colored impurities, particularly in the presence of air and at elevated temperatures. Running the reaction under an inert atmosphere (N₂ or Ar) can significantly mitigate this issue.

  • Self-Condensation of Dicarbonyl: Under harsh basic or acidic conditions, the 1,3-dicarbonyl compound can undergo self-condensation, leading to complex byproducts.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under certain conditions and fail to cyclize. If you observe a major spot on TLC that is not your starting material or product, it could be this intermediate. Adding a stronger acid or increasing the temperature can often drive the cyclization to completion.

  • Formation of Pyrazolines: When using α,β-unsaturated carbonyls as starting materials, the initial product is a pyrazoline, which must be oxidized to form the aromatic pyrazole.[5] If this oxidation step is inefficient, the pyrazoline will remain as a major impurity.

Protocol: Standard Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol includes steps to minimize side reactions.

Materials:

  • Benzoylacetone (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol

  • Glacial Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetone (1.0 equiv) in ethanol (approx. 5 mL per mmol of dicarbonyl).

  • Inert Atmosphere (Recommended): Purge the flask with nitrogen gas for 5-10 minutes.

  • Catalyst Addition: Add glacial acetic acid (0.05 equiv) to the solution.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water with stirring. The pyrazole product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole.[3][9]

Section 4: Purification Challenges
Q4: I'm having trouble purifying my pyrazole product. It co-elutes with an impurity on silica gel, or it won't crystallize.

A4: Purification can be challenging, especially when dealing with regioisomeric mixtures or persistent colored impurities.

  • Challenge 1: Separating Regioisomers

    • Causality: Regioisomers often have very similar polarities, making separation by standard column chromatography difficult.

    • Solution 1: Optimize Chromatography: Try a less polar solvent system and a long column to maximize separation. Sometimes switching the stationary phase (e.g., from silica to alumina) can alter the elution order.

    • Solution 2: Derivatization: If the isomers have different reactive handles (e.g., one has an accessible N-H proton and the other does not), you can derivatize the mixture. For example, protect the N-H proton of one isomer, which will drastically change its polarity, allowing for easy separation. The protecting group can then be removed.

    • Solution 3: Acid/Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[15][16][17] It's possible that regioisomers have slightly different pKa values. A careful liquid-liquid extraction at a controlled pH might selectively pull one isomer into the aqueous phase.

  • Challenge 2: Failure to Crystallize

    • Causality: The presence of impurities (even in small amounts) can inhibit crystal lattice formation. The product may also be an oil at room temperature.

    • Solution 1: High Purity is Key: First, ensure the product is as pure as possible via column chromatography.

    • Solution 2: Solvent Screening: Try a variety of solvent systems for recrystallization. Good systems often involve a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble when cold.

    • Solution 3: Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.

    • Solution 4: Trituration: If the product is an oil, try dissolving it in a small amount of a strong solvent (like dichloromethane) and then adding a large volume of a non-polar anti-solvent (like hexanes) while stirring vigorously. This can sometimes force the oil to precipitate as a solid.

References

Technical Support Center: Optimization of Carbohydrazide Synthesis from Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the conversion of pyrazole esters to their corresponding carbohydrazides using hydrazine. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure product purity.

Introduction: The Chemistry at Play

The conversion of an ester to a carbohydrazide is a classic nucleophilic acyl substitution reaction. In this process, hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole ester. The reaction proceeds via a tetrahedral intermediate, culminating in the expulsion of the alcohol leaving group (e.g., ethanol from an ethyl ester) to form the stable carbohydrazide product.

While the fundamental reaction is straightforward, the presence of the pyrazole ring introduces specific challenges. The pyrazole nucleus itself contains nucleophilic nitrogen atoms and is susceptible to certain side reactions, particularly under harsh conditions. Optimizing this synthesis requires a careful balance of promoting the desired hydrazinolysis while preserving the integrity of the pyrazole core.

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent and temperature for this reaction? A1: The most common solvent is a protic alcohol, such as ethanol or methanol.[1] These solvents are effective at solvating both the pyrazole ester and the hydrazine hydrate. The reaction is typically performed at reflux temperature to provide sufficient thermal energy to overcome the activation barrier of the reaction.[2] The choice of alcohol can be strategic; for instance, using methanol for a methyl ester can prevent transesterification side reactions.

Q2: How much hydrazine hydrate should I use? A2: A molar excess of hydrazine hydrate is generally recommended.[2] Ratios typically range from 2 to 10 equivalents relative to the pyrazole ester. There are two primary reasons for this:

  • Reaction Kinetics: Using an excess of one reactant (hydrazine) drives the reaction to completion according to Le Châtelier's principle.

  • Purity of Hydrazine: Hydrazine hydrate is often supplied as an aqueous solution (e.g., 85% or 64%) and can degrade over time. Using an excess ensures that enough active nucleophile is present to fully convert the starting ester.

Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3][4] Co-spot the reaction mixture with your starting pyrazole ester on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is considered complete when the starting ester spot is no longer visible by UV light or other visualization techniques.

Q4: Can the pyrazole ring itself react with hydrazine? A4: Under standard hydrazinolysis conditions (refluxing in ethanol), the pyrazole ring is generally stable. However, issues can arise. For instance, in the presence of a strong base, deprotonation at C3 of the pyrazole ring can occur, potentially leading to ring-opening.[5] It is crucial to avoid strongly basic additives unless a specific reaction pathway is desired.

Q5: My pyrazole ester has other functional groups. Will they interfere? A5: This is a critical consideration. While the ester is the primary target for nucleophilic attack by hydrazine, other electrophilic groups can also react. For example, labile protecting groups may be cleaved. A significant issue has been reported where a 5-benzamidopyrazole-4-carboxylic acid ethyl ester, when treated with hydrazine hydrate, preferentially lost the benzoyl group to form a 5-aminopyrazole derivative instead of the desired carbohydrazide.[6] This highlights the importance of considering the relative reactivity of all functional groups in your specific substrate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Yield of Carbohydrazide
Potential Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Increase the reaction time and monitor carefully with TLC. Consider increasing the reflux temperature by switching to a higher-boiling solvent like n-propanol or n-butanol, but be mindful of potential side reactions at higher temperatures.
Insufficient Hydrazine The amount of active hydrazine may be too low due to stoichiometry or degradation. Solution: Increase the molar excess of hydrazine hydrate to 5-10 equivalents. Ensure you are using a fresh, high-quality source of hydrazine hydrate.
Poor Solubility The pyrazole ester may not be fully dissolved in the chosen solvent at reflux, limiting its availability to react. Solution: Increase the solvent volume or switch to a solvent with better solubilizing properties for your specific substrate, such as Dimethylformamide (DMF). However, be aware that DMF has a high boiling point and can complicate product isolation.
Steric Hindrance A bulky group near the ester functionality can sterically hinder the nucleophilic attack by hydrazine. Solution: This may require more forcing conditions, such as higher temperatures and longer reaction times. In extreme cases, an alternative synthetic route might be necessary.
Problem 2: Product is Impure or Contains Multiple Spots on TLC
Potential Cause Explanation & Solution
Unreacted Starting Material The most common impurity is the starting ester. Solution: As discussed above, drive the reaction to completion by increasing reaction time or the excess of hydrazine. Purify the crude product via recrystallization or column chromatography.
Side Reactions As noted in the FAQs, other functional groups on the pyrazole ring or its substituents may react. For example, deacylation of an amide group can occur.[6] Solution: If a competing side reaction is faster than hydrazinolysis, you may need to reconsider the reaction conditions. Try running the reaction at a lower temperature for a longer period. If this is unsuccessful, a protecting group strategy for the interfering functional group may be required.
Formation of Hydrazones If your pyrazole ester contains a ketone or aldehyde functionality, the hydrazine can react to form a hydrazone. Solution: This is a competing reaction that is often unavoidable. The resulting hydrazone-carbohydrazide product will have different polarity and may be separable by column chromatography. Alternatively, protect the ketone/aldehyde group before the hydrazinolysis step.
Problem 3: Difficulty with Product Isolation and Purification
Potential Cause Explanation & Solution
Product is Soluble in Reaction Solvent Carbohydrazides are often polar crystalline solids. Upon cooling the reaction mixture, the product should precipitate. If it remains in solution, isolation becomes difficult. Solution: After the reaction is complete, reduce the volume of the reaction solvent (e.g., ethanol) using a rotary evaporator. Then, add a non-polar solvent like hexanes or diethyl ether to precipitate the product. Alternatively, pouring the concentrated reaction mixture into cold water can also induce precipitation.[4]
Oily or Gummy Product The crude product may crash out of solution as an oil rather than a crystalline solid, making filtration difficult. Solution: This often indicates the presence of impurities. Try dissolving the oil in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly cooling it, perhaps with scratching of the flask wall, to induce crystallization. If this fails, purification by silica gel column chromatography is the best alternative.
Recrystallization Fails Finding a suitable recrystallization solvent system can be challenging. Solution: A common technique for purifying carbohydrazides is recrystallization from a water/ethanol mixture.[7] Dissolve the crude product in hot water, filter out any insoluble impurities, and then add ethanol to precipitate the pure product upon cooling.[7]

Experimental Protocols & Workflows

Optimized General Protocol for Pyrazole Carbohydrazide Synthesis

This protocol provides a robust starting point for the conversion of a pyrazole ethyl ester to its carbohydrazide.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole ethyl ester (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10-20 mL per gram of ester) to dissolve the starting material. Add hydrazine monohydrate (5.0 eq, e.g., 64-85% solution in water).

  • Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 4-12 hours.

  • Monitoring: Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against the starting material to monitor the disappearance of the ester.

  • Work-up & Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Often, the product will crystallize out of solution. If not, reduce the solvent volume by ~75% on a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water with stirring to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying & Characterization: Dry the solid product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Visual Workflow for Synthesis and Purification

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Pyrazole Ester, EtOH) AddHydrazine 2. Add Hydrazine Hydrate (5 eq) Setup->AddHydrazine Reflux 3. Heat to Reflux (4-12h) AddHydrazine->Reflux TLC 4. Monitor by TLC Reflux->TLC Cool 5. Cool to RT TLC->Cool Concentrate 6. Concentrate (Rotary Evaporator) Cool->Concentrate Precipitate 7. Precipitate (in Ice Water) Concentrate->Precipitate Filter 8. Vacuum Filter & Wash Precipitate->Filter Recrystallize 9. Recrystallize (e.g., EtOH/Water) Filter->Recrystallize Dry 10. Dry Under Vacuum Recrystallize->Dry Characterize 11. Characterize (NMR, IR, MS) Dry->Characterize

Caption: General workflow for pyrazole carbohydrazide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of carbohydrazide formation. (Note: Image SRCs are placeholders).

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • PrepChem. (2017). Preparation of carbohydrazide. PrepChem.com. [Link]

  • Supporting Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Yonsei University. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • Leite, A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(15), 4493. [Link]

  • Google Patents. (2017). CN106674059A - Synthesis method of carbohydrazide.
  • ARKIVOC. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development facing the unique challenges of purifying fluorinated pyrazole compounds. The introduction of fluorine atoms into the pyrazole scaffold significantly enhances metabolic stability, binding affinity, and bioavailability, making these compounds highly valuable in medicinal chemistry.[1][2][3] However, these same fluorine substitutions introduce distinct purification hurdles due to altered polarity, solubility, and intermolecular interactions.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to empower you to overcome these challenges and achieve high-purity fluorinated pyrazoles.

Part 1: Troubleshooting Guide - Common Purification Issues & Solutions

This section addresses specific issues you may encounter during the purification of fluorinated pyrazole compounds in a practical question-and-answer format.

Issue 1: My fluorinated pyrazole is an oil and will not solidify or "oils out" during recrystallization.

  • Question: I've completed my synthesis, removed the solvent under reduced pressure, and am left with a persistent oil. My attempts at recrystallization also result in the compound separating as an oil instead of forming crystals. What is causing this, and how can I obtain a solid product?

  • Answer & Rationale: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when impurities are present that depress the melting point.[4][5] Fluorination can sometimes lead to lower melting points compared to non-fluorinated analogs. The high electronegativity of fluorine can also lead to unique intermolecular interactions that hinder crystal lattice formation.[1]

    Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure all volatile solvents from the reaction are completely removed. Use a rotary evaporator followed by a high-vacuum pump.[6] Gentle heating can be applied if the compound is thermally stable.

    • Solvent Selection for Recrystallization:

      • Principle: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7]

      • Strategy: Experiment with a range of solvents with varying polarities. Common choices for pyrazoles include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate or hexane/acetone mixtures.[8] For fluorinated compounds, you may need to explore less conventional solvents. A mixed-solvent system is often effective. Dissolve the oily compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Allow this to cool slowly.[8]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.[8]

      • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[8]

    • Alternative Purification Methods: If recrystallization proves ineffective for the oil, consider the following:

      • Column Chromatography: This is a highly effective method for purifying oily products.[6] A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for pyrazole purification.[6]

      • Salt Formation: Pyrazoles are basic and can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[6] This salt can be purified by recrystallization and then neutralized to recover the purified pyrazole.[6]

Issue 2: Low yield after purification.

  • Question: My yield of the purified fluorinated pyrazole is significantly lower than expected. Where am I losing my product, and how can I improve the recovery?

  • Answer & Rationale: Low yields can be attributed to several factors, including product loss during transfers, premature crystallization, or co-elution with impurities during chromatography.[4]

    Troubleshooting Steps:

    • Recrystallization Optimization:

      • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.[8]

      • Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize product precipitation, provided the impurities remain in solution.[8]

      • Rinse Glassware: Rinse all glassware used for transfers with a small amount of cold recrystallization solvent and add the rinsing to the filtration funnel to recover any adhered product.[4]

    • Chromatography Optimization:

      • Solvent System Selection: Carefully select the mobile phase to achieve good separation between your product and impurities. Run analytical TLC plates with different solvent systems to identify the optimal conditions before performing column chromatography.

      • Gradient Elution: Employ a gradual increase in solvent polarity (gradient elution) to improve the separation of compounds with similar polarities.[6]

Issue 3: Persistent impurities, including regioisomers.

  • Question: After purification, I still see multiple spots on my TLC plate, or my NMR spectrum shows the presence of impurities. How can I identify and remove these, especially if they are regioisomers?

  • Answer & Rationale: Common impurities in pyrazole synthesis include unreacted starting materials, byproducts, and regioisomers, which can be particularly challenging to separate due to their similar physicochemical properties.[6]

    Troubleshooting Steps:

    • Impurity Identification:

      • TLC Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[6]

      • Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[6] ¹⁹F NMR is also invaluable for the purity assessment of fluorinated compounds.[1]

    • Removal of Impurities:

      • Colored Impurities: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering.[4][8] Be aware that this may slightly reduce the yield as some product may also be adsorbed.[4][8]

      • Acidic/Basic Impurities: Liquid-liquid extraction can be used to remove acidic or basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic or basic aqueous solution as appropriate.

      • Regioisomer Separation:

        • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to progressively enrich one isomer.[8]

        • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution than standard column chromatography and is particularly useful for separating challenging mixtures like regioisomers.[1] Specialized fluorinated HPLC columns can provide enhanced selectivity for fluorinated molecules.[1]

Issue 4: Compound degradation on silica gel.

  • Question: I suspect my fluorinated pyrazole is degrading during column chromatography on silica gel. What causes this, and what are the alternatives?

  • Answer & Rationale: The acidic nature of standard silica gel can cause the degradation of some sensitive compounds, including certain pyrazole derivatives.[4]

    Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel by preparing a slurry in the chosen solvent system and adding a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol.[4][9] This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. Neutral alumina is often a suitable choice for acid-sensitive compounds.[9]

      • Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This can be effective for purifying polar fluorinated pyrazoles.[1]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: How does fluorination affect the choice of purification technique?

    • A1: Fluorination significantly alters a molecule's polarity, solubility, and intermolecular interactions.[1][2] This means that purification strategies must be tailored. For instance, highly fluorinated pyrazoles may be less polar and require less polar solvent systems for normal-phase chromatography. Conversely, they may have different solubility profiles, making solvent selection for recrystallization a critical step that often requires screening.[1]

  • Q2: What are the key safety precautions when handling and purifying fluorinated pyrazoles?

    • A2: Always handle fluorinated compounds in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[10] Be aware of the specific hazards of your compound by consulting its Safety Data Sheet (SDS).[10][11] During purification, be mindful of potentially hazardous reagents and solvents used.

  • Q3: What analytical techniques are essential for assessing the purity of my final fluorinated pyrazole compound?

    • A3: A combination of analytical techniques is crucial for rigorously assessing purity.[1]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment.[1] The absence of impurity signals is a strong indicator of high purity.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the compound and confirms its molecular weight.[1]

      • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Part 3: Detailed Experimental Protocols & Visual Workflows

Protocol 1: Standard Recrystallization of a Fluorinated Pyrazole
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating to find a suitable solvent or mixed-solvent system.

  • Dissolution: Place the crude fluorinated pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the compound fully dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to remove all traces of solvent.[4]

Protocol 2: Column Chromatography of a Fluorinated Pyrazole on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add dry silica gel to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to constitute 0.5% of the total solvent volume. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude fluorinated pyrazole in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions.[6] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified fluorinated pyrazole.[6]

Visual Workflow: Troubleshooting "Oiling Out"

G start Start: Product is an oil or 'oils out' check_solvent Thoroughly remove all reaction solvents under high vacuum? start->check_solvent check_solvent->start No, re-dry recrystallization Attempt Recrystallization check_solvent->recrystallization Yes solvent_screen Screen a wider range of solvents/mixed-solvents recrystallization->solvent_screen Fails success Solid Product Obtained recrystallization->success Success induce_cryst Try to induce crystallization (scratching, seeding) solvent_screen->induce_cryst induce_cryst->success Success alt_purification Alternative Purification Needed induce_cryst->alt_purification Fails chromatography Column Chromatography alt_purification->chromatography salt_formation Salt Formation & Recrystallization alt_purification->salt_formation chromatography->success salt_formation->success

Caption: Decision tree for troubleshooting an oily product.

Part 4: Data Presentation

Table 1: Common Solvents for Pyrazole Purification

Solvent/SystemPolarityCommon Use
HexaneNon-polarOften used as the less polar component in mixed-solvent systems for chromatography and recrystallization.[8]
Ethyl AcetatePolar aproticFrequently used with hexane as a mobile phase for column chromatography of pyrazoles.[6][8]
Ethanol/MethanolPolar proticCommon single solvents for the recrystallization of pyrazole derivatives.[8]
WaterHighly polarCan be used for recrystallization of more polar pyrazoles or as a "poor" solvent in mixed-solvent systems.[8]
Hexane/Ethyl AcetateVariableA versatile mixed-solvent system for both chromatography and recrystallization, allowing for fine-tuning of polarity.[8]
Hexane/AcetoneVariableAnother effective mixed-solvent system for recrystallization.[8]

References

  • Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
  • 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole - AK Scientific, Inc. Safety Data Sheet.
  • Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • Material Safety Data Sheet - Cole-Parmer.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - PubMed Central.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • Recrystallization - University of California, Los Angeles.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Colorado Boulder.

Sources

preventing side product formation in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, with a focus on preventing the formation of unwanted side products, ensuring the integrity and yield of your target molecules.

Introduction: The Challenge of Selectivity in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is not without its challenges. The seemingly straightforward condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative can often lead to a mixture of products, complicating purification and reducing yields. The primary culprits are typically a lack of regioselectivity and the formation of various side products. This guide provides in-depth troubleshooting strategies and preventative measures grounded in mechanistic principles to help you achieve clean, high-yielding pyrazole syntheses.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Side Product Formation

This section addresses the most common issues encountered during pyrazole synthesis.

Q1: My reaction is producing a mixture of two regioisomers. How can I control the regioselectivity?

A1: This is the most frequent challenge, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of regioisomers is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the substituted hydrazine.

  • Mechanistic Insight: The initial step is the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. The subsequent intramolecular cyclization determines the final pyrazole regioisomer. The more electrophilic carbonyl will typically react faster with the more nucleophilic nitrogen of the hydrazine.

  • Troubleshooting Strategies:

    • pH Control: The pH of the reaction medium can significantly influence the reactivity of both the dicarbonyl compound and the hydrazine. Acid catalysis can activate the carbonyl group, while a basic medium can increase the nucleophilicity of the hydrazine. A systematic pH screen is often a good starting point.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to non-polar aprotic (e.g., toluene, dioxane).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Use of Pre-activated Substrates: Converting one of the carbonyls into a more reactive group (e.g., an enamine or enol ether) can direct the initial condensation step.

Q2: I am observing a significant amount of a dimeric side product. What is causing this and how can I prevent it?

A2: Dimerization typically occurs when a reactive intermediate, such as a pyrazolone, undergoes self-condensation or reacts with a starting material.

  • Mechanistic Insight: Pyrazolones, which can exist in tautomeric forms, possess both nucleophilic and electrophilic centers, making them susceptible to self-reaction, especially at elevated temperatures or in the presence of certain catalysts.

  • Troubleshooting Strategies:

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the dicarbonyl or the hydrazine can sometimes promote side reactions.

    • Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

    • Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates.

Q3: My reaction is not going to completion, and I am isolating the hydrazone intermediate. How can I promote cyclization?

A3: The incomplete cyclization of the hydrazone intermediate is a common issue, often related to the stability of the intermediate or insufficient activation for the final ring-closing step.

  • Mechanistic Insight: The cyclization step involves the intramolecular attack of the second nitrogen of the hydrazine moiety onto the remaining carbonyl group. This step can be sterically hindered or electronically unfavorable.

  • Troubleshooting Strategies:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH) can protonate the carbonyl oxygen, making the carbon more electrophilic and promoting cyclization.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Consider switching to a higher-boiling solvent if necessary.

    • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and promote efficient cyclization by providing rapid and uniform heating.

Part 2: In-Depth Protocols and Methodologies

This section provides detailed experimental protocols for common pyrazole synthesis methods, with an emphasis on minimizing side product formation.

Protocol 1: Regioselective Synthesis of Pyrazoles using a Knorr-type Reaction

This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, with a focus on achieving high regioselectivity.

Objective: To synthesize the desired regioisomer of a substituted pyrazole in high purity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.05 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound in ethanol.

  • Hydrazine Salt Neutralization: In a separate beaker, dissolve the substituted hydrazine hydrochloride and sodium acetate in a minimal amount of water. Stir until the salt has fully dissolved and the free hydrazine is formed.

  • Initial Condensation: Add the aqueous hydrazine solution to the ethanolic solution of the dicarbonyl compound.

  • pH Adjustment & Cyclization: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Use of Hydrazine Salt: Hydrazine salts are often more stable and easier to handle than the free bases. The in-situ neutralization with a mild base like sodium acetate provides the free hydrazine for the reaction.

  • Acid Catalysis: The addition of acetic acid catalyzes both the initial condensation and the final cyclization step, ensuring the reaction proceeds to completion.

  • Solvent Choice: Ethanol is a versatile solvent that can dissolve a wide range of organic substrates and is compatible with both acidic and basic conditions.

Data Comparison Table:

CatalystTemperature (°C)SolventReaction Time (h)Regioisomeric Ratio
None80Ethanol121:1
Acetic Acid80Ethanol4>95:5
p-TsOH80Toluene690:10
None25Ethanol482:1

Part 3: Visualizing Reaction Pathways

Understanding the underlying mechanisms is key to troubleshooting. The following diagrams illustrate the key pathways in pyrazole synthesis.

Diagram 1: General Mechanism of Pyrazole Synthesis

This diagram illustrates the stepwise process of pyrazole formation from a 1,3-dicarbonyl compound and hydrazine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone Condensation NH2NHR3 Hydrazine NH2NHR3->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Pyrazole Pyrazole Product Enamine->Pyrazole Cyclization & Dehydration

Caption: Stepwise mechanism of pyrazole formation.

Diagram 2: Competing Pathways Leading to Regioisomers

This diagram illustrates how an unsymmetrical 1,3-dicarbonyl can lead to two different regioisomeric pyrazole products.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Pathway_A Pathway A: Attack at C1 Unsymmetrical_Dicarbonyl->Pathway_A Pathway_B Pathway B: Attack at C3 Unsymmetrical_Dicarbonyl->Pathway_B Subst_Hydrazine Substituted Hydrazine Subst_Hydrazine->Pathway_A Subst_Hydrazine->Pathway_B Regioisomer_1 Regioisomer 1 Pathway_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 Pathway_B->Regioisomer_2

Caption: Formation of regioisomers from an unsymmetrical precursor.

References

  • Title: A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities Source: Organic and Medicinal Chemistry International URL: [Link]

  • Title: Microwave-Assisted Synthesis of Pyrazoles: A Review Source: Molecules URL: [Link]

optimizing the crystallization process for 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide to obtain high-purity crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystals of this active pharmaceutical ingredient (API). Drawing from established principles of physical chemistry and extensive experience with pyrazole derivatives, this document will serve as a comprehensive resource for troubleshooting and process optimization.

Introduction: The Science of Crystallizing this compound

This compound is a heterocyclic compound of significant interest in pharmaceutical development.[1][2] Its molecular architecture, featuring a pyrazole core, a fluorophenyl substituent, and a carbohydrazide functional group, dictates its physicochemical properties and, consequently, its crystallization behavior. The pyrazole ring and carbohydrazide moiety can participate in hydrogen bonding, while the fluorophenyl group introduces lipophilicity and potential for π-π stacking interactions.[1] Successful crystallization hinges on manipulating these intermolecular forces through the careful selection of solvents and precise control of thermodynamic conditions to achieve a state of supersaturation that favors nucleation and growth of well-ordered crystals over amorphous precipitation or oiling out.[3]

This guide provides a logical, step-by-step approach to developing a robust crystallization protocol, complete with troubleshooting FAQs to address common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a practical question-and-answer format.

Q1: What are the most suitable starting solvents for the recrystallization of this compound?

A1: The choice of solvent is critical. Based on the polarity imparted by the pyrazole and carbohydrazide groups, polar protic solvents are excellent starting points.

  • Ethanol and Methanol: These are often effective single solvents for pyrazole derivatives.[3] They typically dissolve the compound when hot and allow for precipitation upon cooling. For structurally related pyrazole carboxamides, ethanol has been successfully used for recrystallization.[4]

  • Dimethylformamide (DMF): While a more aggressive solvent, DMF can be used to grow high-quality single crystals, often through slow evaporation techniques, as demonstrated with similar fluorophenyl-pyrazole derivatives.[4]

  • Mixed Solvent Systems: An ethanol/water mixture is a highly effective system for many carbohydrazides.[3] The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until slight turbidity is observed, which is then cleared by adding a few more drops of hot ethanol. This precisely controls the supersaturation upon slow cooling.

Q2: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal lattice formation.[3] Here are several strategies to mitigate this:

  • Reduce the Cooling Rate: Allow the flask to cool to room temperature slowly in an insulated container before moving it to an ice bath. Rapid cooling dramatically increases supersaturation, favoring oil formation.[3]

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and then cool slowly.[5]

  • Change the Solvent System: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system to have more of the "good" solvent.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution at a temperature slightly below the saturation point can induce templated crystal growth and bypass the kinetic barrier to nucleation.

Q3: The crystallization yield is very low. How can I improve it?

A3: Low yield is a common problem, often related to the compound's solubility in the mother liquor.[5]

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound upon cooling.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath) to maximize precipitation.

  • Optimize Anti-Solvent Addition: In a mixed-solvent system, carefully titrate the anti-solvent to the point of persistent turbidity to ensure you are near the saturation point before cooling.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may be of lower purity.

Q4: No crystals are forming even after the solution has cooled completely. What should I do?

A4: This indicates that the solution is not sufficiently supersaturated.[3]

  • Induce Nucleation: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: As mentioned previously, a seed crystal is a highly effective way to initiate crystallization.

  • Reduce Solvent Volume: The solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[3]

  • Extend Cooling Time/Lower Temperature: Allow the solution to stand for a longer period or try cooling it to a lower temperature (e.g., in a freezer, ensuring the solvent doesn't freeze).

Q5: The resulting crystals are very fine needles or an amorphous powder. How can I obtain larger, more well-defined crystals?

A5: The formation of very small crystals or an amorphous solid suggests that the nucleation rate was too high and the growth rate was too fast.[5]

  • Slow Down the Crystallization Process: This is the most critical factor. Slower cooling allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals from those sites.[5]

  • Reduce the Degree of Supersaturation: Add a slight excess of the "good" solvent to the hot solution. While this may slightly decrease the overall yield, it will ensure that crystallization begins at a lower temperature and proceeds more slowly, favoring high-quality crystal growth.[5]

  • Consider a Different Solvent System: Experiment with solvents that have a shallower solubility-temperature curve for your compound. This will naturally lead to a more gradual increase in supersaturation as the solution cools.

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the crystallization of this compound.

Protocol 1: Single Solvent Recrystallization (Ethanol)

This is the most straightforward method and a good first approach.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small volume of ethanol and bring the mixture to a gentle boil on a hot plate, with stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside an insulated container (e.g., a beaker with paper towels).

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)

This method is particularly useful if the compound is too soluble in hot ethanol for a good yield.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and follow the slow cooling and collection steps as described in Protocol 1 (steps 4-8).

  • For the washing step (step 7), use an ice-cold mixture of ethanol and water with the same approximate ratio as the final crystallization mixture.

Data Summary and Visualization

ParameterSingle Solvent (Ethanol)Mixed Solvent (Ethanol/Water)Key Considerations
Principle Temperature-dependent solubilityPolarity-dependent solubilityMixed solvents offer finer control over supersaturation.
Good for Compounds with a steep solubility vs. temperature curve.Compounds that are highly soluble in one solvent and poorly soluble in another.[3]
Typical Yield Moderate to HighOften higher than single solvent methods.Yield is inversely related to the amount of solvent used.
Crystal Quality GoodCan be excellent with slow cooling.Slower cooling generally yields larger, purer crystals.[5]
Logical Workflow for Crystallization Optimization

CrystallizationWorkflow start Crude 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide solvent_screen Solvent System Selection (e.g., Ethanol, Ethanol/Water) start->solvent_screen dissolution Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration & Washing (with cold solvent) ice_bath->filtration drying Dry Crystals Under Vacuum filtration->drying analysis Analyze Purity & Yield (e.g., HPLC, mp) drying->analysis troubleshoot Troubleshoot? analysis->troubleshoot end High-Purity Crystals troubleshoot->solvent_screen Yes troubleshoot->end No

Caption: A generalized workflow for the crystallization and optimization process.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out_sol1 Decrease Cooling Rate oiling_out->oiling_out_sol1 oiling_out_sol2 Add More Solvent oiling_out->oiling_out_sol2 oiling_out_sol3 Use Seed Crystal oiling_out->oiling_out_sol3 no_crystals_sol1 Scratch Flask / Add Seed no_crystals->no_crystals_sol1 no_crystals_sol2 Evaporate Some Solvent no_crystals->no_crystals_sol2 no_crystals_sol3 Cool Longer / Colder no_crystals->no_crystals_sol3 low_yield_sol1 Use Minimum Hot Solvent low_yield->low_yield_sol1 low_yield_sol2 Ensure Thorough Cooling low_yield->low_yield_sol2 low_yield_sol3 Optimize Anti-Solvent Ratio low_yield->low_yield_sol3

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Pyrazole Carbohydrazides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of pyrazole carbohydrazides in biological assay buffers. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you overcome common hurdles in your experiments and ensure the generation of reliable and reproducible data.

Introduction: The Solubility Challenge with Pyrazole Carbohydrazides

Pyrazole carbohydrazides are a versatile class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3] However, their often-limited aqueous solubility can be a significant obstacle in the drug discovery process, leading to issues such as underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[4] This guide will provide you with the foundational knowledge and practical strategies to address these solubility challenges head-on.

The solubility of pyrazole derivatives is significantly influenced by the substituents on the pyrazole ring. The presence of non-polar groups tends to decrease aqueous solubility, while polar groups can enhance it. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can result in high lattice energy in the solid state, making it difficult for solvents to dissolve the compound.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with pyrazole carbohydrazides.

Q1: My pyrazole carbohydrazide won't dissolve in my aqueous assay buffer. What's the first thing I should do?

A1: The recommended first step is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide range of organic molecules, including pyrazole derivatives.[5] Once you have a high-concentration stock (e.g., 10-20 mM), you can perform serial dilutions into your aqueous buffer to achieve the desired final concentration for your assay. It is crucial to keep the final DMSO concentration in your assay low (typically below 0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[5]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[5] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are a few strategies to overcome this:

  • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of the compound in the assay may prevent it from exceeding its solubility limit.

  • Optimize the Dilution Method: Instead of a single large dilution, try a stepwise dilution. For example, you can first dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol 400 (PEG 400), before the final dilution into the aqueous buffer.[6][7]

  • Use Co-solvents: Incorporating a small percentage of a co-solvent in your final assay buffer can increase the solubility of your compound.

Q3: Can I use pH modification to improve the solubility of my pyrazole carbohydrazide?

A3: Yes, pH modification can be a very effective strategy if your pyrazole carbohydrazide has ionizable groups. The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5.[8][9] This means that at a pH below 2.5, the pyrazole ring will be protonated and positively charged, which can significantly increase its aqueous solubility. If your compound has other acidic or basic functional groups, you can adjust the pH of your buffer to ionize those groups and enhance solubility. For weakly basic compounds, using a buffer with a pH 1-2 units below the pKa is a good starting point.[5]

Q4: What are cyclodextrins, and can they help with the solubility of my pyrazole carbohydrazide?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, within their hydrophobic core to form an inclusion complex.[11][12][13] This complex is more water-soluble, effectively increasing the apparent solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[6][14]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When faced with a poorly soluble pyrazole carbohydrazide, a systematic approach is key to finding the optimal solubilization strategy. The following workflow can guide you through this process.

Solubility_Workflow Start Start: Poorly Soluble Pyrazole Carbohydrazide DMSO_Stock Prepare Concentrated Stock in DMSO (10-20 mM) Start->DMSO_Stock Precipitation_Check Dilute to Final Concentration in Assay Buffer. Does it precipitate? DMSO_Stock->Precipitation_Check No_Precipitation Proceed with Assay Precipitation_Check->No_Precipitation No Troubleshoot Troubleshoot Precipitation Precipitation_Check->Troubleshoot Yes pH_Modification Strategy 1: pH Modification Troubleshoot->pH_Modification Co_Solvents Strategy 2: Co-solvents Troubleshoot->Co_Solvents Cyclodextrins Strategy 3: Cyclodextrins Troubleshoot->Cyclodextrins Recheck_Precipitation Re-evaluate Solubility. Does it still precipitate? pH_Modification->Recheck_Precipitation Co_Solvents->Recheck_Precipitation Cyclodextrins->Recheck_Precipitation Success Optimized Protocol Proceed with Assay Recheck_Precipitation->Success No Further_Optimization Further Optimization/ Consult Specialist Recheck_Precipitation->Further_Optimization Yes

Caption: A workflow for troubleshooting poor solubility of pyrazole carbohydrazides.

Experimental Protocols

Here are detailed protocols for the solubilization strategies mentioned above.

Protocol 1: Preparation of a DMSO Stock Solution

  • Equilibrate: Allow the vial containing your lyophilized pyrazole carbohydrazide to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your desired high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the vial for several minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes can be beneficial. Gentle warming (e.g., 37°C) can also aid dissolution, but ensure your compound is thermally stable.[5]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Using a Co-solvent System

This protocol is useful when direct dilution of a DMSO stock into an aqueous buffer results in precipitation.

  • Prepare DMSO Stock: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in a co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol. For example, create a 1:10 dilution of your 10 mM DMSO stock in PEG 400 to get a 1 mM solution in a 10% DMSO/90% PEG 400 mixture.

  • Final Dilution: Add the intermediate dilution to your final aqueous assay buffer to reach the desired working concentration. The final concentration of organic solvents should be kept to a minimum. A common formulation for in vivo studies that can be adapted for in vitro work is 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[6][7]

Protocol 3: pH Modification for Improved Solubility

This protocol is applicable to ionizable pyrazole carbohydrazides.

  • Determine pKa: If the pKa of your compound is known or can be predicted, this will guide your buffer selection. The pyrazole ring itself has a pKa of ~2.5.[8][9]

  • Prepare Acidic Buffer: For a weakly basic compound, prepare an aqueous buffer with a pH at least 1-2 units below the pKa of the basic functional group.

  • Prepare Stock Solution: Prepare a concentrated stock solution in DMSO.

  • Dilution: Dilute the DMSO stock solution directly into the prepared acidic aqueous buffer.

Protocol 4: Solubilization using Cyclodextrins

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the specific compound and its complexation efficiency, but a starting point could be a 10-40% (w/v) solution.

  • Prepare Compound Stock: Prepare a concentrated stock solution of your pyrazole carbohydrazide in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation: Slowly add the compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. This promotes the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 1-24 hours) at room temperature or with gentle heating, protected from light.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use in your assay.

Data Presentation: A Guide to Solvent and Formulation Selection

The choice of solvent and formulation strategy will depend on the specific physicochemical properties of your pyrazole carbohydrazide. The following table provides a summary of common solvents and their general applicability.

Solvent/ExcipientProperties & Recommended UseFinal Concentration in Assay
DMSO Excellent solubilizing power for many organic compounds. Used for preparing high-concentration stock solutions.[5]< 0.5% (v/v)
Ethanol Good co-solvent for intermediate dilutions. Less toxic to cells than DMSO at higher concentrations.< 1% (v/v)
PEG 400 A non-ionic polymer that can increase the solubility of hydrophobic compounds. Often used in combination with DMSO and aqueous buffers for in vivo and in vitro studies.[6][7]1-10% (v/v)
Tween-80 A non-ionic surfactant that can help to prevent precipitation and aggregation.[6]0.01-0.1% (v/v)
HP-β-Cyclodextrin Forms inclusion complexes to increase the apparent solubility of hydrophobic compounds.[6][10]Varies depending on compound

Case Study: Celecoxib

Celecoxib, a well-known pyrazole-containing drug, provides a useful example of a poorly water-soluble compound. Its aqueous solubility is very low (around 7 µg/mL). However, its solubility can be significantly enhanced using various strategies, as shown in the table below.

Solvent SystemSolubility of CelecoxibReference
Water~7 µg/mL[15]
PEG 400 - EthanolSignificantly enhanced[16]
Pluronic F 127 (1:5 w/w)Five-fold increase[15]
Choline chloride/malonic acid62,700-fold increase[17]

This data for celecoxib, while not a carbohydrazide, illustrates the dramatic improvements in solubility that can be achieved with the right formulation strategy.

Conclusion

Addressing the poor solubility of pyrazole carbohydrazides is a critical step in unlocking their full therapeutic potential. By systematically applying the strategies outlined in this guide, from the preparation of DMSO stock solutions to the use of co-solvents, pH modification, and cyclodextrins, researchers can overcome these challenges and obtain reliable data in their biological assays. Remember that the optimal solubilization method will be compound-specific, and empirical testing is essential to determine the most effective approach for your particular pyrazole carbohydrazide.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors. BenchChem.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSci, 5(3), E23.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel, Switzerland), 5(3), 317–324.
  • Fahim, T., et al. (2021). Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents and. Pharmaceutical Sciences, 27(1), 1-10.
  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-173.
  • Wang, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 18486-18501.
  • Ferreira, L. G., et al. (2016). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances, 6(86), 83163-83172.
  • Gupta, P., et al. (2005). Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. Pharmaceutical research, 22(3), 486–494.
  • Patel, R. P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(12), 4867-4874.
  • Chourasia, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Patel, J. R., & Patel, K. R. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • El Messaoudi, N., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1061-1066.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals (Basel, Switzerland), 5(3), 317–324.
  • El Messaoudi, N., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1061-1066.
  • Lotfi, A., & Boulaares, A. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Pharmaceutical and Applied Chemistry, 4(1), 25-73.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • Shah, V. H., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech, 23(8), 283.
  • Rocha, L. M., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International journal of molecular sciences, 22(21), 11599.
  • Abderrahim, R., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 135, 988–995.
  • Abderrahim, R., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 135, 988–995.
  • Zhong, X., et al. (2013). Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • Zhong, X., et al. (2013). Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
  • Stokbroekx, S., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Pharmaceutical Research, 17(9), 1154–1159.
  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure & Dynamics, 40(21), 10839–10857.
  • Trivedi, V., et al. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. In Computational Pharmaceutics (pp. 31-51). Wiley.
  • Rocha, L. M., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International journal of molecular sciences, 22(21), 11599.
  • Roquette. (2023). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4057–4074.
  • Dias, L. R. S., et al. (2009).
  • Sharma, P., & Kumar, V. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a580-a599.
  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
  • Wenz, G., et al. (2017). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Beilstein journal of organic chemistry, 13, 1826–1836.
  • Varia, S. A., et al. (1991). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of pharmaceutical sciences, 80(9), 872–875.
  • Aprile, C., et al. (2020). pKa values for morpholine, pyrazole and imidazole.
  • Kumar, S., & Singh, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 54-62.

Sources

Technical Support Center: Troubleshooting Fragmentation Patterns in Mass Spectrometry of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Mass Spectrometry of Pyrazole Compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize pyrazole-containing molecules. Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. Their structural elucidation by mass spectrometry is a routine yet often challenging task.

This document provides in-depth, field-proven insights into the fragmentation behavior of pyrazoles, moving beyond a simple list of steps to explain the causality behind the observed spectral data. Here, you will find a structured approach to interpreting spectra, troubleshooting common issues, and optimizing your experimental setup to obtain clear, reliable results.

Part 1: Fundamental Principles of Pyrazole Fragmentation

Q1: What are the primary, most characteristic fragmentation pathways for the pyrazole ring itself?

Answer: Under typical Electron Ionization (EI) conditions, the unsubstituted pyrazole ring undergoes two principle fragmentation processes that serve as the foundation for interpreting the spectra of more complex derivatives.[1][2] Understanding these core pathways is the first step in successful structural analysis.

  • HCN Expulsion: The molecular ion ([M]⁺•) or the [M-H]⁺ ion can lose a molecule of hydrogen cyanide (HCN, 27 Da).[1][3] This is a hallmark of many nitrogen-containing heterocyclic rings and often results in a prominent fragment ion.

  • N₂ Loss and Ring Contraction: A second characteristic pathway involves the loss of a nitrogen molecule (N₂, 28 Da) from the [M-H]⁺ ion. This fragmentation is often followed by a rearrangement to form a stable cyclopropenyl cation.[3][4]

The relative intensity of the ions produced by these two pathways can provide initial clues about the substitution pattern on the ring.[3]

Diagram: Core Fragmentation of the Pyrazole Ring

Pyrazole_Fragmentation M Pyrazole [M]⁺• m/z 68 MH [M-H]⁺ m/z 67 M->MH - H• F1 [M-HCN]⁺• m/z 41 M->F1 - HCN F2 [M-H-N₂]⁺ m/z 39 (Cyclopropenyl Cation) MH->F2 - N₂ F3 [M-H-HCN]⁺ m/z 40 MH->F3 - HCN

Caption: Core fragmentation pathways of the unsubstituted pyrazole ring under EI-MS.

Part 2: Troubleshooting Common Spectrometry Issues

This section addresses specific, practical problems that users frequently encounter during the analysis of pyrazole compounds.

Q2: Why is my molecular ion (M⁺•) peak weak or completely absent?

Answer: A weak or absent molecular ion peak is a common issue, particularly with certain pyrazole derivatives and ionization techniques.[5][6] The primary cause is the high instability of the initial molecular ion, leading it to fragment almost completely before it can be detected.[6][7]

Causality & Troubleshooting Steps:

  • High-Energy Ionization (EI): Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy into the molecule, promoting extensive fragmentation.[8][9][10]

    • Solution: Switch to a "softer" ionization method. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy, resulting in a more abundant molecular ion (or, in the case of ESI, a protonated molecule [M+H]⁺).[6][9] ESI is particularly well-suited for LC-MS analysis of thermally labile pyrazoles.[8]

  • In-Source Fragmentation (ESI): Even with ESI, excessive fragmentation can occur in the ion source if the instrument parameters are too harsh.[6]

    • Solution: Optimize the source conditions to be "gentler." The key is to reduce the energy transferred to the ions before they enter the mass analyzer.

  • Compound Instability: Pyrazoles with bulky or labile substituents (e.g., nitro groups, large alkyl chains) are inherently more prone to fragmentation.[1][5] The initial fragmentation may be the loss of this substituent rather than fragmentation of the pyrazole ring itself.

Experimental Protocol: Optimizing ESI Conditions to Enhance the Molecular Ion

This protocol provides a systematic workflow for reducing in-source fragmentation and maximizing the abundance of the [M+H]⁺ ion.

Objective: To find the optimal balance of source parameters that provides efficient ionization and desolvation with minimal unwanted fragmentation.

Methodology:

  • Initial Setup:

    • Infuse a standard solution of your pyrazole analyte (e.g., 1-5 µg/mL in a suitable solvent like methanol or acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to full scan mode, centered around the expected m/z of your [M+H]⁺ ion.

    • Begin with the instrument manufacturer's default source parameters.

  • Cone/Fragmentor Voltage Optimization: This voltage is a primary driver of in-source fragmentation.[6]

    • Acquire a spectrum at the initial setting.

    • Systematically decrease the cone voltage (also known as fragmentor or declustering potential) in 5-10 V increments.

    • After each change, acquire a new spectrum and monitor the ratio of the [M+H]⁺ ion intensity to the intensity of its major fragments. The goal is to maximize this ratio.

  • Source/Desolvation Temperature Tuning: Higher temperatures can provide better desolvation but may also promote thermal degradation or fragmentation.[6]

    • Once a suitable cone voltage is established, begin to lower the source or desolvation gas temperature in 10-20°C increments.

    • Monitor the spectra to find a temperature that maintains a stable ion signal while minimizing fragmentation.

  • Gas Flow Rate Adjustment: Nebulizing and desolvation gas flows are critical for efficient droplet formation and solvent evaporation.

    • While less impactful on fragmentation than voltage and temperature, non-optimal gas flows can lead to ion instability.

    • Make minor adjustments to the gas flow rates to maximize the absolute intensity of the [M+H]⁺ ion.

  • Final Verification: Once all parameters are optimized, perform a serial dilution of your analyte to confirm a stable and linear response under the new, "softer" conditions.

Diagram: Workflow for Reducing In-Source Fragmentation

Troubleshooting_Workflow start Start: Weak or Absent [M+H]⁺ step1 Decrease Cone Voltage (in 5-10 V increments) start->step1 decision1 Is [M+H]⁺ / Fragment Ratio Improved? step1->decision1 decision1->step1 No, continue decrease step2 Lower Source Temperature (in 10-20°C increments) decision1->step2 Yes decision2 Is Signal Stability Maintained? step2->decision2 decision2->step2 No, increase slightly step3 Adjust Gas Flow Rates (for max intensity) decision2->step3 Yes end End: Optimized Conditions step3->end

Caption: A systematic workflow for troubleshooting and reducing in-source fragmentation.

Q3: How can I use mass spectrometry to differentiate between regioisomers of substituted pyrazoles (e.g., 1,3- vs. 1,5-disubstituted)?

Answer: Differentiating regioisomers by mass spectrometry can be challenging because they have the same molecular weight. However, it is often possible by carefully analyzing differences in their MS/MS fragmentation patterns.[11] The key is that the position of a substituent will direct the fragmentation pathway, leading to unique product ions or different relative abundances of common product ions.

Strategy for Isomer Differentiation:

  • High-Resolution MS/MS: Perform collision-induced dissociation (CID) on the isolated precursor ions ([M+H]⁺ or M⁺•) of each isomer.

  • Identify Unique Fragments: Look for fragment ions that are present in the spectrum of one isomer but absent in the other. For example, the fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole yields different product ions, allowing for their distinction.[3]

  • Compare Fragment Ratios: Even if the same fragments are produced, their relative intensities can be a reliable indicator of the isomeric structure. A substituent at the 5-position might favor a specific rearrangement that is less likely if it were at the 3-position.

  • Mechanistic Rationale: Propose a fragmentation mechanism that explains the observed differences. For instance, an ortho-effect between adjacent substituents can open up a unique fragmentation channel that is not available to other isomers.[3] While NMR is the definitive method for isomer identification, mass spectrometry provides a rapid and often conclusive alternative.[11]

Data Presentation: Characteristic Fragments of Substituted Pyrazoles

The following table summarizes common neutral losses and resulting fragments observed for pyrazoles with various substituents, which can aid in spectral interpretation.

Substituent GroupPrecursor IonCharacteristic LossFragment m/z (example)Reference
4-Nitro[M]⁺• (m/z 113)•NO₂67[11]
4-Acetyl[M]⁺• (m/z 110)•CH₃CO67[11]
4-Acetyl[M]⁺• (m/z 110)•CH₃95[3]
4-Phenyl[M]⁺• (m/z 144)HCN117[2]
4-Bromo[M]⁺• (m/z 146/148)Br•67[3]

Part 3: Frequently Asked Questions (FAQs)

Q4: What is the significance of the base peak in my pyrazole's mass spectrum?

Answer: The base peak is the most intense (tallest) peak in the mass spectrum and is assigned a relative intensity of 100%.[7] It represents the most stable and/or most readily formed fragment ion during the ionization process.[7] For pyrazoles, the base peak is often not the molecular ion but rather a stable fragment resulting from the loss of a substituent or a characteristic ring cleavage. For example, in 4-acetylpyrazole, the base peak corresponds to the loss of the acetyl radical.[3]

Q5: My pyrazole has an odd molecular weight. What does the "Nitrogen Rule" tell me?

Answer: The Nitrogen Rule is a useful heuristic which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular weight. Since pyrazole contains two nitrogen atoms, any unsubstituted or substituted pyrazole that does not have additional nitrogen atoms in its substituents will have an even molecular weight. If your pyrazole compound has an odd molecular weight, it indicates that it contains an odd total number of nitrogen atoms (e.g., a nitro-substituted pyrazole has three nitrogens). This rule is a quick and valuable check for the identity of your molecular ion peak.[5]

Q6: Can rearrangement reactions, like the McLafferty rearrangement, occur with pyrazole compounds?

Answer: Yes, rearrangement reactions are possible and can complicate spectral interpretation. The McLafferty rearrangement is common for molecules containing a carbonyl group and an accessible gamma-hydrogen.[12][13] If you have a pyrazole substituted with a side chain containing a ketone or ester (e.g., 3-(butan-2-one)-pyrazole), and the geometry allows for a six-membered transition state, you should look for the characteristic neutral loss corresponding to this rearrangement. Recognizing these rearrangement ions is crucial to avoid misinterpreting them as simple cleavage fragments.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles... ResearchGate. [Link]

  • Mass fragmentation pattern of compound 4l | Download Scientific Diagram. ResearchGate. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide and Other Prominent Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous clinically successful drugs spanning a wide range of therapeutic areas. Pyrazole derivatives are well-represented in the pharmaceutical landscape, with applications as anti-inflammatory, anticancer, antimicrobial, and neurological agents.[1][2][3][4] This guide provides a detailed comparative analysis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a versatile synthetic intermediate, against two landmark pyrazole-containing drugs: the anti-inflammatory agent Celecoxib and the CB1 receptor antagonist Rimonabant. Through an examination of their synthesis, mechanisms of action, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Featured Compound: this compound

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction of the carbohydrazide functionality. A plausible and widely utilized approach involves the initial synthesis of the corresponding ethyl ester, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, which is then converted to the desired carbohydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

This step involves a condensation reaction to form the pyrazole ring. While several methods exist, a common route involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of the title compound's precursor, a mixture of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can be prepared and subsequently alkylated if desired.[7][8] A general procedure for the formation of the pyrazole ester is as follows:

  • To a solution of an appropriate β-dicarbonyl compound bearing a 4-fluorophenyl group in a suitable solvent such as ethanol, add hydrazine hydrate.

  • The reaction mixture is then heated under reflux for several hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a standard transformation in organic synthesis.

  • Dissolve ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Figure 1: General synthetic workflow for this compound.

Comparative Analysis with Marketed Pyrazole Derivatives

To understand the potential of this compound as a scaffold, it is instructive to compare it with established pyrazole-based drugs. We will focus on Celecoxib for its anti-inflammatory properties and Rimonabant for its role as a neurological agent.

Comparator 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib, marketed as Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] This selectivity provides the therapeutic benefits of reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Mechanism of Action:

Celecoxib's mechanism of action is rooted in its selective inhibition of COX-2.[9] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins. Its diaryl-substituted pyrazole structure, featuring a sulfonamide group, is crucial for its selectivity. This sulfonamide moiety fits into a hydrophilic side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of the COX-1 isoform.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Figure 2: Simplified signaling pathway of Celecoxib's mechanism of action.

Synthesis of Celecoxib:

The synthesis of Celecoxib typically involves a two-step process starting from 4-methylacetophenone.

Experimental Protocol: Synthesis of Celecoxib

Step 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • In a reaction vessel, dissolve 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent like diethyl ether.

  • Add a strong base, such as sodium methoxide, portion-wise at a low temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

  • Purify the crude product to obtain the β-diketone intermediate.

Step 2: Cyclization to form Celecoxib

  • Dissolve the intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield Celecoxib.

Comparator 2: Rimonabant - A Cannabinoid Receptor 1 Antagonist

Rimonabant is a diarylpyrazole that acts as a selective antagonist of the cannabinoid receptor 1 (CB1). It was initially developed as an anti-obesity drug. Although it was later withdrawn from the market due to psychiatric side effects, its pharmacology and synthesis remain of significant interest to medicinal chemists.

Mechanism of Action:

Rimonabant functions by blocking the CB1 receptor, which is a key component of the endocannabinoid system. This system is involved in regulating appetite, energy balance, and mood. By antagonizing the CB1 receptor, Rimonabant reduces appetite and food intake.

Synthesis of Rimonabant:

The synthesis of Rimonabant is a multi-step process that involves the construction of the substituted pyrazole core followed by amidation.

Experimental Protocol: Synthesis of Rimonabant

  • Preparation of the Pyrazole Carboxylic Acid: The synthesis begins with the condensation of 2,4-dichlorophenylhydrazine with a suitable β-ketoester to form the pyrazole ring with a carboxylic acid ester at the 3-position and a 4-chlorophenyl group at the 5-position.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in aqueous ethanol).

  • Amidation: The pyrazole-3-carboxylic acid is then coupled with N-aminopiperidine. This is typically achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) and then reacting it with N-aminopiperidine in the presence of a base.

  • Purification: The final product, Rimonabant, is purified by recrystallization or column chromatography.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

A direct quantitative comparison of the biological activity of this compound with Celecoxib and Rimonabant is challenging due to the lack of publicly available in vitro data for the former. However, by examining the activities of structurally related pyrazole carbohydrazide derivatives, we can infer potential therapeutic applications and discuss key structure-activity relationships.

Anticipated Biological Profile of this compound:

  • Anti-inflammatory Activity: The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition.[1][9] The presence of a 4-fluorophenyl group at the 3-position is a common feature in many COX-2 inhibitors. It is plausible that derivatives of this compound, upon further modification of the carbohydrazide moiety, could exhibit significant anti-inflammatory activity. For instance, conversion of the carbohydrazide to various hydrazones or other heterocyclic systems could lead to potent COX-2 inhibitors.[10][11]

  • Anticancer Activity: Numerous pyrazole carbohydrazide derivatives have demonstrated promising anticancer activity against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).[12][13][14] The mechanism of action often involves the induction of apoptosis.[12][14] The 4-fluorophenyl substituent is also a common feature in many anticancer agents, potentially enhancing their activity. Therefore, derivatives of this compound are promising candidates for further investigation as anticancer agents.[15]

  • Antimicrobial Activity: The pyrazole ring system is also found in a number of compounds with antibacterial and antifungal properties.[3][16] The carbohydrazide functional group can be a key pharmacophoric element in this context. Studies on related pyrazole hydrazide derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][17][18]

Quantitative Data for Comparator Compounds:

CompoundTargetIn Vitro ActivityReference(s)
Celecoxib COX-1IC50: ~7.6 µM[10]
COX-2IC50: ~0.04 µM[18]
Rimonabant CB1 ReceptorKi: ~2 nM[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 1- and 5-positions of the pyrazole ring is critical for the activity of both Celecoxib and Rimonabant. In Celecoxib, the 4-sulfamoylphenyl group at the 1-position is essential for its COX-2 selectivity. For Rimonabant, the 2,4-dichlorophenyl group at the 1-position and the 4-chlorophenyl group at the 5-position are key for high-affinity CB1 receptor binding.

  • The nature of the substituent at the 3-position also plays a significant role. In Celecoxib, the trifluoromethyl group contributes to its potency. In Rimonabant, the carboxamide linkage to the piperidine ring is crucial for its antagonist activity.

  • For This compound , the 4-fluorophenyl group at the 3-position is a key feature. The biological activity of its derivatives will be highly dependent on the modifications made to the carbohydrazide moiety at the 5-position.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate in medicinal chemistry. While direct biological data for this specific compound is limited, the well-established therapeutic relevance of the pyrazole scaffold, coupled with the known activities of structurally similar carbohydrazide derivatives, strongly suggests its potential as a starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.

The comparative analysis with the clinically significant drugs Celecoxib and Rimonabant highlights the importance of specific substitution patterns on the pyrazole ring in determining biological activity and target selectivity. Future research efforts focused on the derivatization of the carbohydrazide moiety of this compound are warranted and hold the promise of yielding new therapeutic candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both the synthetic context and the biological rationale for the continued exploration of the rich and diverse chemistry of pyrazole derivatives.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(3), 185-201.
  • Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 634-638.
  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S2), 8281-8289.
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals, 5(3), 317-324.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry, 31(12), 2931-2935.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1).
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic Chemistry, 74, 143-154.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Arabian Journal of Chemistry, 10, S2139-S2145.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules, 19(7), 9944-9965.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3651-3668.
  • Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]. (2011). Molecules, 16(12), 9514-9526.
  • 4-phenyl-1,2,4-triazoline-3,5-dione. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(2), o511.
  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (1992). Il Farmaco, 47(12), 1495-1511.
  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). European Journal of Medicinal Chemistry, 46(12), 5868-5877.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). Journal of the Indian Chemical Society, 98(11), 100185.
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). Japanese Journal of Pharmacology, 76(2), 187-195.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals, 5(3), 317-324.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Molbank, 2021(2), M1234.
  • N'-[1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(43), 28045-28062.
  • Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. (2022). Pharmaceutics, 14(3), 543.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2-10.
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.). Google Patents.

Sources

comparing the anti-inflammatory activity of pyrazole derivatives with standard drugs like diclofenac

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory therapeutics, the quest for agents with high efficacy and an improved safety profile is perpetual. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac have long been the cornerstone of pain and inflammation management. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has propelled the exploration of novel heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of anti-inflammatory agents.[3][4] This guide provides a comprehensive comparison of the anti-inflammatory activity of pyrazole derivatives against the standard drug, diclofenac, supported by experimental data and methodological insights for the research community.

The Inflammatory Cascade: Mechanism of Action

Inflammation is a complex biological response initiated by harmful stimuli. A key pathway in this process is the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to this pathway. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[5] In contrast, COX-2 is an inducible enzyme, upregulated at inflammatory sites, and is the primary source of prostaglandins that mediate inflammation, pain, and fever.[5][6]

Diclofenac , a potent and widely used NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting both COX-1 and COX-2 enzymes.[5][7][8] While its inhibition of COX-2 alleviates inflammatory symptoms, the concurrent inhibition of the protective COX-1 isoform is linked to its characteristic gastrointestinal side effects.[5] Some evidence suggests diclofenac has a degree of selectivity for COX-2 and may also inhibit lipoxygenase pathways and phospholipase A2, contributing to its high potency.[2][7]

Pyrazole derivatives represent a versatile class of compounds, many of which have been specifically designed as selective COX-2 inhibitors.[1][3] The archetypal example is Celecoxib, a diaryl-substituted pyrazole approved by the FDA.[9][10] The structural framework of these derivatives allows for specific interactions with the active site of the COX-2 enzyme, which is slightly larger than that of COX-1. This selectivity is often attributed to the presence of a sulfonamide or a similar pharmacophore, which can bind to a specific side pocket in the COX-2 active site.[11][12] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal complications compared to non-selective NSAIDs.[1]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cleaved by PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates Diclofenac Diclofenac Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 selectively inhibits

Caption: Simplified signaling pathway of inflammation and points of inhibition.

Comparative Efficacy: In Vitro and In Vivo Data

The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 provides a quantitative measure of potency and selectivity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter; a higher SI value indicates greater selectivity for COX-2.[12] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.[13][14]

The following table summarizes representative data for diclofenac and several recently developed pyrazole derivatives, illustrating the comparative performance.

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)In Vivo Anti-Inflammatory Activity (% Edema Inhibition)Reference(s)
Diclofenac ~0.1 - 2.0~0.01 - 0.2~1.5 - 3045-60% @ 10 mg/kg[2][4][15]
Celecoxib ~15~0.04>375~70-80% @ 10 mg/kg[1][12]
Compound 5u ¹130.121.7972.7380.63% @ 20 mg/kg[12]
Compound 5s ¹164.422.5165.7578.09% @ 20 mg/kg[12]
Compound 7b ²>1000.08>125072.1% @ 50 mg/kg[16]
Compound 6b ²>1000.09>111175.3% @ 50 mg/kg[16]
Pyrazolo-pyrimidine -0.015-Validated in arthritis models[1]
Pyrazole-thiazole hybrid -0.03 (COX-2) / 0.12 (5-LOX)-75% edema reduction[1]

¹From a series of hybrid pyrazole analogues.[12] ²From a series of 4-pyrazolyl benzenesulfonamide derivatives.[16]

This data clearly demonstrates that while diclofenac is a potent inhibitor of both COX isoforms, many pyrazole derivatives exhibit remarkable selectivity for COX-2, with SI values orders of magnitude higher than that of diclofenac.[1][12][16] Importantly, this high selectivity often translates into potent in vivo anti-inflammatory activity, with several derivatives showing efficacy comparable or even superior to standard drugs.[12][16][17]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are detailed methodologies for the key assays used to generate the comparative data.

This is the most widely used primary test for screening anti-inflammatory agents. The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic, localized inflammatory response characterized by edema.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard group (receiving Diclofenac), and test groups (receiving various doses of pyrazole derivatives). Animals are fasted overnight before the experiment.

  • Drug Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v sterile carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at 0 h. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization Group 2. Grouping & Fasting Acclimatize->Group Administer 3. Drug/Vehicle Administration (p.o.) Group->Administer Induce 4. Carrageenan Injection (sub-plantar) Administer->Induce 1 hr wait Measure 5. Paw Volume Measurement (Plethysmometer) Induce->Measure Measure at 0, 1, 2, 3, 4, 5 hr Calculate 6. Calculate Edema & % Inhibition Measure->Calculate Compare 7. Compare Test vs Standard vs Control Calculate->Compare

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A common method is the colorimetric inhibitor screening assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer, EDTA, hematin (as a cofactor), and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: The test compounds (pyrazole derivatives) and standard drugs (Diclofenac, Celecoxib) are added to the wells at various concentrations. Control wells contain the vehicle (e.g., DMSO).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid as the substrate. The plate is incubated at 37°C. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2).

  • Detection: The peroxidase activity of the COX enzyme converts PGG2 to PGH2, which is then reduced. This process is monitored using a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which changes color upon oxidation.

  • Measurement and Analysis: The absorbance is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Discussion: Selectivity, Safety, and Future Directions

The primary advantage of many pyrazole derivatives lies in their COX-2 selectivity.[1][18] This targeted approach is designed to spare the homeostatic functions of COX-1, thereby reducing the risk of gastrointestinal ulcers and bleeding commonly associated with traditional NSAIDs like diclofenac.[1] The data from numerous studies support this hypothesis, with many selective pyrazole compounds showing minimal or no ulcerogenic effects in preclinical models, even at high doses.[16][19]

However, the story of COX-2 inhibitors is not without its complexities. The withdrawal of some "coxib" drugs due to cardiovascular concerns has underscored the importance of a thorough safety evaluation for any new anti-inflammatory agent.[20] It is crucial to note that the cardiovascular risk profile can vary even among selective COX-2 inhibitors.[20] Therefore, while new pyrazole derivatives show promise, extensive long-term safety and clinical trial data are necessary to fully establish their therapeutic window.

The future of pyrazole-based anti-inflammatory drug development is bright. Current research is focused on several innovative strategies:

  • Multi-target Hybrids: Synthesizing molecules that inhibit both COX-2 and other inflammatory targets, such as 5-lipoxygenase (5-LOX) or tumor necrosis factor-alpha (TNF-α), to achieve broader efficacy.[1][21]

  • Improved Formulations: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of pyrazole compounds.[1]

Conclusion

Pyrazole derivatives represent a highly versatile and promising scaffold in the development of new anti-inflammatory drugs.[3][4] Supported by robust preclinical data, many of these compounds demonstrate potent anti-inflammatory activity, often comparable or superior to the standard drug diclofenac. Their key advantage lies in the high degree of COX-2 selectivity that can be engineered into their structure, which holds the potential for a significantly improved gastrointestinal safety profile. While challenges related to long-term safety and scalability remain, the continued integration of advanced synthetic methods, computational modeling, and multi-target strategies is poised to elevate pyrazole derivatives to a prominent position in the future of inflammation therapy.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
  • Diclofenac. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules. Retrieved January 5, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. Retrieved January 5, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. (1998). PubMed. Retrieved January 5, 2026, from [Link]

  • What is the mechanism of Diclofenac Sodium? (2024). Patsnap Synapse. Retrieved January 5, 2026, from [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? (2025). Dr.Oracle. Retrieved January 5, 2026, from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 5, 2026, from [Link]

  • Diclofenac: an update on its mechanism of action and safety profile. (2010). Current Medical Research and Opinion. Retrieved January 5, 2026, from [Link]

  • New celecoxib derivatives as anti-inflammatory agents. (2008). PubMed. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Polycyclic Aromatic Compounds. Retrieved January 5, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. Retrieved January 5, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Medicinal Chemistry Research. Retrieved January 5, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. Retrieved January 5, 2026, from [Link]

  • Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (1998). Biological and Pharmaceutical Bulletin. Retrieved January 5, 2026, from [Link]

  • Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology. Retrieved January 5, 2026, from [Link]

Sources

A Guide to Cross-Validation of Biological Assay Results for Pyrazole Compounds in Different Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assay results is the bedrock of credible scientific discovery. When evaluating novel compounds like pyrazoles, which exhibit a wide spectrum of biological activities, ensuring that data generated in one laboratory can be reliably reproduced in another is paramount.[1] This guide provides an in-depth comparison of methodologies for the cross-validation of biological assay results for pyrazole compounds, with a focus on a case study involving a Rearranged during Transfection (RET) kinase inhibition assay. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data analysis to foster trustworthiness and scientific integrity in your research.

The Challenge of Inter-Laboratory Reproducibility

The journey of a promising pyrazole compound from initial hit to a potential therapeutic is fraught with challenges, a significant one being the variability in biological assay results between different laboratories.[2] This variability can stem from a multitude of factors, including:

  • Reagent and Equipment Differences: Minor variations in reagent purity, enzyme activity, or equipment calibration can lead to significant discrepancies in results.[2]

  • Protocol Nuances: Seemingly insignificant differences in incubation times, temperatures, or cell passage numbers can impact assay outcomes.[3]

  • Data Analysis and Interpretation: The choice of data analysis methods, such as the model used for IC50 curve fitting, can influence the final reported values.

  • Human Factor: Differences in operator technique and experience can introduce variability.

Addressing these challenges requires a systematic approach to assay design, execution, and cross-laboratory validation.

Case Study: Cross-Validation of a RET Kinase Inhibition Assay for Pyrazole Compounds

To illustrate the principles of inter-laboratory cross-validation, we will focus on a biochemical assay to determine the inhibitory activity of pyrazole compounds against the RET receptor tyrosine kinase. Activating mutations in the RET proto-oncogene are known drivers in various cancers, making it a key therapeutic target.[4] Pyrazole derivatives have shown promise as RET kinase inhibitors.[5]

The RET Signaling Pathway

Understanding the biological context is crucial. The RET signaling pathway plays a vital role in cell proliferation, survival, and differentiation.[6] Its aberrant activation can lead to uncontrolled cell growth.[7]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa binds RET_receptor RET Receptor Tyrosine Kinase GFRa->RET_receptor recruits P_RET Dimerized & Autophosphorylated RET (pY) RET_receptor->P_RET dimerization & autophosphorylation Adaptor Adaptor Proteins (e.g., SHC, GRB2) P_RET->Adaptor docking site for JAK JAK P_RET->JAK RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K PLCG PLCγ Adaptor->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->P_RET inhibits autophosphorylation

Caption: The RET signaling pathway and the inhibitory action of pyrazole compounds.

Experimental Design for Inter-Laboratory Comparison

A robust inter-laboratory comparison (ILC) starts with a well-defined experimental plan.[5]

ILC_Workflow cluster_setup Phase 1: Setup & Distribution cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Protocol Standardized Assay Protocol Reagents Centralized Reagent Aliquoting (Enzyme, Substrate, Compounds) Protocol->Reagents Samples Sample Distribution to Labs Reagents->Samples LabA Laboratory A (n=3 replicates) Samples->LabA LabB Laboratory B (n=3 replicates) Samples->LabB LabC Laboratory C (n=3 replicates) Samples->LabC Collection Centralized Data Collection LabA->Collection LabB->Collection LabC->Collection IC50 IC50 Calculation (Standardized Method) Collection->IC50 ZScore Z-Score Calculation IC50->ZScore Report Final Comparison Report ZScore->Report

Caption: Workflow for a typical inter-laboratory comparison study.

Standardized Protocol: In Vitro RET Kinase Assay (Luminescence-based)

To minimize variability, all participating laboratories should adhere to a standardized protocol. A luminescence-based assay that measures ATP consumption is a common and robust method.[8][9]

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer (containing MgCl2, DTT, and a detergent)

  • Test pyrazole compounds and a reference inhibitor (e.g., Pralsetinib) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole compounds and the reference inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a high concentration of the reference inhibitor as a positive control (0% activity).

  • Enzyme Preparation: Dilute the RET kinase to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be predetermined to ensure the reaction is in the linear range.

  • Substrate and ATP Mix: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for RET to ensure sensitivity to ATP-competitive inhibitors.

  • Reaction Initiation: Add the diluted RET kinase to the compound-plated wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Start the Kinase Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the luminescence signal. This reagent measures the amount of remaining ATP.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence intensity using a plate reader.

Comparative Data Analysis

Once the data is collected from all participating laboratories, a centralized and standardized analysis is crucial.

Hypothetical Data Set

The following table presents a hypothetical dataset for a pyrazole compound (PZ-1) and a reference inhibitor (Ref-Inhib) tested in three different laboratories. The IC50 values (in nM) are the geometric means of three independent experiments.

CompoundLaboratory A (IC50 nM)Laboratory B (IC50 nM)Laboratory C (IC50 nM)
PZ-145.255.849.5
Ref-Inhib5.16.25.5
Performance Evaluation using Z-Scores

Z-scores are a common statistical tool in inter-laboratory comparisons to assess the performance of each laboratory.[8] The Z-score indicates how many standard deviations a laboratory's result is from the consensus value.

The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from an individual laboratory

  • X is the assigned value (typically the consensus mean of all reported results)

  • σ is the standard deviation of the consensus group

Consensus Values:

  • PZ-1: Mean (X) = 50.17 nM, Standard Deviation (σ) = 5.36

  • Ref-Inhib: Mean (X) = 5.60 nM, Standard Deviation (σ) = 0.56

Calculated Z-Scores:

CompoundLaboratory A (Z-Score)Laboratory B (Z-Score)Laboratory C (Z-Score)
PZ-1-0.931.05-0.12
Ref-Inhib-0.891.07-0.18

Interpretation of Z-Scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warning signal)

  • |Z| ≥ 3: Unsatisfactory performance (action signal)

In our hypothetical example, all laboratories show satisfactory performance for both compounds, with Z-scores well within the acceptable range of -2 to +2. This indicates a high degree of concordance between the laboratories.

Best Practices for Ensuring Cross-Laboratory Reproducibility

  • Centralized Reagent Distribution: Whenever possible, use a single lot of critical reagents (enzyme, substrate, compounds) and distribute aliquots to all participating labs.

  • Detailed and Harmonized SOPs: Develop a highly detailed Standard Operating Procedure (SOP) that leaves no room for ambiguity.

  • Training and Proficiency Testing: Ensure that all personnel involved in the assays are properly trained and have demonstrated proficiency with the assay.

  • Use of a Reference Compound: Including a well-characterized reference compound in every assay run provides a consistent internal control.

  • Standardized Data Analysis Workflow: Use the same software, curve-fitting algorithms, and statistical methods for analyzing the data from all labs.

  • Open Communication: Foster a collaborative environment where laboratories can openly discuss any deviations or issues encountered during the experiments.

References

  • Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio. Nature Reviews Cancer, 14(3), 173-186. [Link]

  • Kozikowski, A. P., et al. (2003). New scaffold for the design of novel inhibitors of glycogen synthase kinase-3. Journal of medicinal chemistry, 46(26), 5628-5639.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451.
  • Plaza-Menacho, I., & van der Sloot, A. M. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 932353. [Link]

  • Kozikowski, A. P., et al. (2003). New scaffold for the design of novel inhibitors of glycogen synthase kinase-3. Journal of medicinal chemistry, 46(26), 5628-5639.
  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Sharma, V., & Chaturvedi, A. (2025). Pyrazole scaffold: biological activity, access methods, our protocol. [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

  • National Institute of Standards and Technology. (2022). Evaluating Inter-Laboratory Comparison Data. [Link]

  • Bhujbal, S. S., Keretsu, S., & Cho, S. J. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International journal of molecular sciences, 22(3), 1084. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (2021). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • BPS Bioscience. (n.d.). RET Assay Kit. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • ResearchGate. (2025). Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • IMEKO. (n.d.). Evaluating Inter-laboratory Comparison Data. [Link]

  • Al-Salahi, R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]

  • Darby, J. F., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS journal, 279(18), 3328-3341. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1][2][3] This guide focuses on a specific, highly promising class of pyrazole derivatives: analogs of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. This core structure serves as a versatile template for developing novel therapeutic agents, with documented potential in anticancer, anti-inflammatory, and antimicrobial applications.[1][4][5]

The strategic incorporation of a 4-fluorophenyl group at the C3 position enhances lipophilicity and metabolic stability, while the carbohydrazide moiety at the C5 position acts as a critical pharmacophore and a synthetic handle for extensive structural diversification.[4] By condensing the terminal hydrazide with various aldehydes and ketones, a vast library of hydrazone derivatives can be generated, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides an in-depth comparative analysis of these analogs, synthesizing data from multiple studies to offer a clear rationale for future drug design and development.

Core Scaffold and Rationale for Modification

The foundational structure of this compound presents several key points for chemical modification to modulate biological activity. Understanding the role of each component is crucial for rational drug design.

  • Pyrazole Ring : This five-membered aromatic heterocycle is the backbone of the scaffold. Its nitrogen atoms can participate in hydrogen bonding, a key interaction with many biological targets.

  • C3-(4-fluorophenyl) Group : This group significantly influences the molecule's pharmacokinetic properties. The phenyl ring provides a bulky substituent that can fit into hydrophobic pockets of target proteins, while the fluorine atom can increase binding affinity and block metabolic degradation.[4]

  • C5-Carbohydrazide Moiety (-CONHNH₂) : This is the most versatile point for modification. It serves as a linker to introduce a wide variety of substituents (R groups) through the formation of a hydrazone linkage (-CONH-N=CHR).[1] This allows for fine-tuning of the molecule's size, shape, electronics, and lipophilicity to optimize potency and selectivity for a given biological target.

Below is a diagram illustrating the key points of diversification on the core scaffold.

Caption: Core scaffold with key modification points.

General Synthetic Strategy

The synthesis of this compound and its subsequent hydrazone analogs is a well-established, multi-step process. The general workflow provides a reliable and adaptable route for generating a diverse chemical library.

Workflow Rationale:

  • Claisen Condensation : The initial step typically involves the reaction of a ketone (e.g., 4-fluoroacetophenone) with a diester (e.g., diethyl oxalate) to form a 1,3-diketoester. This intermediate is the precursor for the pyrazole ring.

  • Pyrazole Ring Formation : The diketoester undergoes cyclization with hydrazine hydrate. This reaction selectively forms the pyrazole heterocycle, yielding the corresponding ethyl pyrazole-5-carboxylate.

  • Hydrazide Formation : The ethyl ester is then converted to the key carbohydrazide intermediate by reacting it with an excess of hydrazine hydrate. This step introduces the reactive -CONHNH₂ moiety.

  • Hydrazone Synthesis : The final step involves the acid-catalyzed condensation of the carbohydrazide with a diverse range of aromatic or heterocyclic aldehydes (or ketones). This reaction creates the Schiff base (hydrazone) linkage and attaches the variable 'R' group.

Caption: General synthetic workflow for pyrazole-5-carbohydrazide analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature of the substituent introduced via the hydrazone linkage. Below is a comparative analysis across several key therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, particularly against non-small cell lung cancer (A549), breast cancer (MCF-7), and leukemia (K562) cell lines.[6][7] A key determinant of activity is the molecule's lipophilicity, often quantified as LogP.

A study on A549 lung cancer cells revealed that compounds with LogP values in the range of 3.12–4.94 exhibited the most potent inhibitory effects on cell growth.[6][8] Further studies on hydrazone derivatives refined this, showing optimal activity for compounds with LogP values between 4.12 and 6.80.[9][10]

Key SAR Insights:

  • Hydroxylated Phenyl Rings : The introduction of a salicylaldehyde moiety (2-hydroxyphenyl) consistently results in highly potent compounds.[9][10] This is attributed not only to favorable lipophilicity but also to the ability of the hydroxyl group and the hydrazone linkage to chelate intracellular metal ions, a mechanism that can induce apoptosis.

  • Electron-Withdrawing vs. Donating Groups : The electronic nature of the substituent on the terminal phenyl ring plays a crucial role. While no single rule applies to all cell lines, electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) have both led to potent analogs, indicating that the overall molecular shape and binding interactions are paramount.[11]

  • Heterocyclic Rings : Replacing the terminal phenyl ring with heterocyclic moieties like furan or pyridine can maintain or enhance anticancer activity, offering alternative scaffolds for development.[9]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Analogs

Compound IDR-Group (from R-CHO)A549 Cells IC₅₀ (µM)[9]K562 Cells IC₅₀ (µM)[7]MCF-7 Cells IC₅₀ (µM)[7]
1 2-Hydroxyphenyl (Salicylaldehyde)5.8 0.021Potent
2 4-Chlorophenyl12.36.785.8
3 4-Methoxyphenyl15.6>509.3
4 4-Nitrophenyl9.7Potent>50
5 2-Furyl (Furfural)11.2Potent>50
Parent Hydrazide (-H)>50>50>50

Note: Data is compiled and representative of trends reported in the literature. Exact values may vary based on specific experimental conditions.

Antimicrobial Activity

The pyrazole-carbohydrazide scaffold is a fertile ground for developing novel antimicrobial agents to combat resistant bacterial and fungal strains.[12][13] The hydrazone linkage allows for the incorporation of various pharmacophores known to possess antimicrobial properties.

Key SAR Insights:

  • Halogenated Phenyl Groups : Analogs bearing halogenated phenyl rings (e.g., 2,4-difluorophenyl) often exhibit broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (A. baumannii) bacteria.[12]

  • Thiazole and Thiadiazine Hybrids : The incorporation of sulfur-containing heterocycles like thiazole or thiadiazine can lead to compounds with potent antibacterial and antifungal activity, with some analogs showing lower Minimum Inhibitory Concentrations (MIC) than standard drugs like chloramphenicol.[12][13]

  • Nitrofurans : Condensation with 5-nitrofuran-2-carbaldehyde produces hydrazones with very high bactericidal activity, particularly against Staphylococcus species.[14]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Analogs

Compound IDR-Group (from R-CHO)S. aureus (Gram +)[12]E. coli (Gram -)[2]A. niger (Fungus)[2]
6 2,4-Difluorophenyl4 16>64
7 4-(N,N-dimethylamino)phenyl812.532
8 5-Nitro-2-furyl1.95 0.25Potent
9 4-Nitrophenyl160.25 Potent
10 2-Hydroxyphenyl32>641.0
Ciprofloxacin (Standard Antibiotic)40.5N/A
Clotrimazole (Standard Antifungal)N/AN/A1.0

Note: Data is compiled and representative of trends reported in the literature.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the blockbuster drug Celecoxib being a prime example.[15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin production.[6]

Key SAR Insights:

  • COX-2 Selectivity : The bulky substituents at the C3 and C5 positions of the pyrazole ring are critical for selective inhibition of the COX-2 isozyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

  • Hydrogen Bonding : The -NH group of the pyrazole ring and the amide linkage of the carbohydrazide are important hydrogen bond donors that interact with amino acid residues in the active site of target enzymes.[6]

  • Dual Inhibition : Some pyrazole-thiazole hybrids have shown potential as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), offering a broader mechanism for controlling inflammation.[15]

Table 3: Comparative Anti-inflammatory Activity of Analogs

Compound IDR-Group (from R-CHO)% Edema Inhibition (Carrageenan Model)[6]
11 4-Chlorophenyl84.2
12 4-Methylphenyl78.5
13 3,4,5-Trimethoxyphenyl75.1
Diclofenac (Standard Drug)86.7

Note: Data is compiled and representative of trends reported in the literature.

Experimental Protocols

To ensure reproducibility and validation, detailed experimental protocols for the key assays cited are provided below.

Protocol 1: Synthesis of a Representative Hydrazone Analog (Compound 1)

Objective : To synthesize (E)-N'-(2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide.

Materials :

  • This compound (1 mmol)

  • Salicylaldehyde (1.1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure :

  • Dissolve this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective : To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549).[16]

Principle : The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Procedure :

  • Cell Seeding : Seed A549 cells into a 96-well plate at a density of 4,000-5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[18]

  • Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 72-96 hours.[9][19]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17][18]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Broth Microdilution for MIC Determination

Objective : To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.[20]

Principle : The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21]

Procedure :

  • Compound Preparation : Prepare a 2x stock solution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). Perform two-fold serial dilutions in a 96-well microtiter plate, dispensing 100 µL into each well.[22]

  • Inoculum Preparation : Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in broth to achieve a final concentration of 1 x 10⁶ CFU/mL.[21]

  • Inoculation : Inoculate each well of the microtiter plate with 100 µL of the adjusted bacterial inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.[21]

  • Controls : Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[20]

  • Incubation : Incubate the plate at 37°C for 18-24 hours.[23]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[20]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective : To evaluate the in vivo acute anti-inflammatory activity of a test compound.[24]

Principle : Subplantar injection of carrageenan in the rat paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[25][26] The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory potential.

Procedure :

  • Animal Acclimatization : Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration : Administer the test compound (e.g., at a dose of 10 mg/kg) orally or via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac or Indomethacin.[6]

  • Inflammation Induction : One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[24][27]

  • Paw Volume Measurement : Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[28]

  • Data Analysis : Calculate the percentage increase in paw volume for each animal at each time point. The percentage of edema inhibition by the test compound is calculated relative to the vehicle control group.[28]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications at the terminal hydrazone position are the primary driver of biological potency and selectivity.

  • For anticancer agents , the focus should be on optimizing lipophilicity (LogP) and incorporating moieties capable of metal chelation, such as salicylaldehyde derivatives.

  • For antimicrobial agents , hybridization with other heterocyclic systems like nitrofurans and thiazoles appears to be a highly effective strategy for achieving broad-spectrum activity.

  • For anti-inflammatory drugs , designing analogs with bulky substituents that promote COX-2 selectivity remains a key objective to ensure a favorable safety profile.

Future research should explore the synthesis of analogs with constrained conformations to improve target binding affinity, investigate dual-target inhibitors to address complex diseases like cancer and inflammation, and conduct in-depth mechanistic studies to fully elucidate the mode of action of the most promising compounds.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell. (2008). Scribd. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. Retrieved from [Link]

  • MIC determination by broth microdilution. (n.d.). Bio-protocol. Retrieved from [Link]

  • da Silva, A. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-343. Available at: [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-53. Available at: [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-9. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Shah, P., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115-123. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. ResearchGate. Retrieved from [Link]

  • Mohammed, A. A., & Gomaa, H. A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. Available at: [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(1), 59-75. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(16), 4983. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2990. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. (2021). Scientific Reports, 11(1), 21677. Available at: [Link]

  • Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. (2013). European Journal of Medicinal Chemistry, 69, 667-76. Available at: [Link]

  • This compound. (n.d.). Chem-Impex. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available at: [Link]

  • 3-(4-fluorophényl)-1H-pyrazole-5-carbohydrazide. (n.d.). Chem-Impex. Retrieved from [Link]

  • 3-(4-fluorofenil)-1H-pirazol-5-carbohidrazida. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparison of the biological efficacy of fluorinated pyrazole carbohydrazides against their non-fluorinated counterparts. We will explore the causal relationship between fluorination and enhanced biological activity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for their work.

The Rationale for Fluorination in Pyrazole Carbohydrazide Scaffolds

Pyrazole carbohydrazides are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and insecticidal properties.[1][2] The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical properties, often leading to superior pharmacological profiles.[3][4][5]

The key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes in the body. This increased stability often prolongs the drug's half-life and bioavailability.[5][6][7]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and reach its target site.[6][8][9] This is a crucial factor for enhancing the efficacy of many drugs.

  • Modulation of Electronic Properties: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can alter the acidity (pKa) of nearby functional groups and influence how the molecule interacts with its biological target.[3][5] This can lead to stronger binding affinity and increased potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to a specific receptor or enzyme.[3][10]

These fundamental principles underpin the observed enhancements in the biological efficacy of fluorinated pyrazole carbohydrazides across various therapeutic areas.

Comparative Biological Efficacy: A Data-Driven Analysis

The following table summarizes comparative data from various studies, highlighting the superior performance of fluorinated pyrazole carbohydrazides in different biological assays.

Compound Class Biological Activity Non-Fluorinated Analog (Activity Metric) Fluorinated Analog (Activity Metric) Fold Improvement Reference
Pyrazole-dihydropyrimidinonesAntibacterial (MIC against S. aureus)12.5 µg/mL6.25 µg/mL (with 4-F substitution)2x[11]
Pyrazole AldehydesAntifungal (% inhibition against M. phaseolina)Lower activity29.76% (with 2-Cl, 4-F substitution)-[12]
Diacylhydrazine DerivativesInsecticidal (LC50 against P. xylostella)>100 mg/L (unsubstituted phenyl)23.67 mg/L (4-fluorophenyl)>4x[13][14]
Pyrazole-Imidazoline HybridsAnticancer (IC50 against MCF-7)Moderate activity5.8 µM (with 4-bromophenyl)-[15]
Pyrazole DerivativesnNOS/iNOS InhibitionLower potencyEnhanced potency and selectivity-[16]

This data clearly demonstrates that the incorporation of fluorine often leads to a significant improvement in biological activity. The specific position and number of fluorine atoms can be critical in optimizing this effect.

Experimental Protocols: Ensuring Reproducibility and Trust

To ensure the integrity of the presented data, we provide detailed methodologies for key experiments commonly used to evaluate the biological efficacy of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (fluorinated and non-fluorinated pyrazole carbohydrazides)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Choices: The use of standardized bacterial inoculum and Mueller-Hinton Broth ensures reproducibility and comparability of results across different laboratories. Serial dilutions allow for a precise determination of the minimum concentration required for inhibition.

Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Causality Behind Choices: The MTT assay is a well-established and reliable method for assessing cytotoxicity. The conversion of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of the compound's effect.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a representative signaling pathway that could be targeted by these compounds and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Pyrazole Fluorinated Pyrazole Carbohydrazide Pyrazole->Receptor Inhibition

Caption: A representative signaling pathway (e.g., MAPK/ERK) often implicated in cancer, which can be targeted by anticancer pyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis_F Synthesis of Fluorinated Pyrazole Carbohydrazides Antimicrobial Antimicrobial Assays (MIC Determination) Synthesis_F->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Synthesis_F->Anticancer Insecticidal Insecticidal Assays (LC50 Determination) Synthesis_F->Insecticidal Synthesis_NF Synthesis of Non-Fluorinated Analogs Synthesis_NF->Antimicrobial Synthesis_NF->Anticancer Synthesis_NF->Insecticidal SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Insecticidal->SAR Comparison Comparative Efficacy Analysis SAR->Comparison

Caption: A generalized experimental workflow for the comparative evaluation of fluorinated and non-fluorinated pyrazole carbohydrazides.

Conclusion

References

Sources

A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like pyrazoles, which form the backbone of numerous therapeutic agents, robust analytical methods for purity assessment are paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and precision.[1][2][3] This guide provides an in-depth, experience-driven comparison of HPLC method validation strategies for the purity assessment of synthesized pyrazole compounds, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] For purity assessment, this means the HPLC method must be able to accurately and reliably quantify the main pyrazole compound and separate it from any potential impurities, including starting materials, by-products, and degradation products.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the authoritative basis for the methodologies discussed herein.[6][7][8]

Section 1: The Foundational Pillar - Method Specificity

The specificity of an HPLC method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For pyrazole compounds, which can have closely related isomers or degradation pathways, demonstrating specificity is the most critical aspect of method validation.

Comparative Approaches to Demonstrating Specificity
ApproachDescriptionAdvantagesDisadvantages
Spiking Studies The drug substance is spiked with known impurities and/or degradation products to demonstrate that the method can separate them from the main analyte peak.[8]Direct and definitive proof of separation.Relies on the availability of impurity reference standards, which may not be available in early development.
Forced Degradation Studies The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10][11][12] The stressed samples are then analyzed to demonstrate that the degradants are resolved from the main peak.Generates relevant degradation products and provides insight into the stability of the molecule.[13]The degradation pathway may not be fully representative of real-time stability. Over-stressing can lead to secondary, irrelevant degradants.[12]
Orthogonal Methods Comparing the results from the HPLC method with those from a different, uncorrelated analytical technique, such as Quantitative Nuclear Magnetic Resonance (qNMR) or Chiral HPLC for enantiomeric purity.[14]Provides a high degree of confidence in the purity value and can identify co-eluting impurities.Requires access to and expertise in multiple analytical techniques.
Causality in Experimental Choices for Specificity

The choice of specificity approach is dictated by the development stage of the pyrazole compound. In early-phase development, where impurity standards are scarce, forced degradation studies are indispensable. They not only help in demonstrating specificity but also in developing a stability-indicating method.[10][11] A typical forced degradation study aims for 5-20% degradation of the active ingredient to ensure that a sufficient amount of degradation products are generated for detection without forming secondary, irrelevant products.[12] As development progresses and impurity standards become available, spiking studies provide more definitive evidence of specificity. For chiral pyrazole compounds, a dedicated Chiral HPLC method is essential to assess enantiomeric purity, as standard reversed-phase HPLC typically cannot separate enantiomers.[14]

Visualizing the Specificity Workflow

G cluster_0 Specificity Validation Workflow Start Start Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation End Method is Specific Analyze_Samples Analyze Samples by HPLC Forced_Degradation->Analyze_Samples Spiking_Study Spiking Study (with known impurities) Spiking_Study->Analyze_Samples Orthogonal_Method Orthogonal Method Comparison (e.g., qNMR, Chiral HPLC) Orthogonal_Method->End Peak_Purity Assess Peak Purity (e.g., DAD) Analyze_Samples->Peak_Purity Resolution_Check Check Resolution > 2 Peak_Purity->Resolution_Check Resolution_Check->End Resolution_Check->Orthogonal_Method If needed

Caption: Workflow for establishing HPLC method specificity.

Section 2: Quantitation Validation - Linearity, Accuracy, and Precision

Once specificity is established, the quantitative performance of the method must be validated. This involves assessing linearity, accuracy, and precision.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[16][17][18]

  • Experimental Protocol: A minimum of five concentrations are prepared, typically spanning 50% to 150% of the expected working concentration for an assay, and from the Limit of Quantitation (LOQ) to 120% of the specification limit for an impurity method.[19][20]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[15][19] For assays, a stricter criterion of r² ≥ 0.999 is often applied.[20]

Accuracy

Accuracy is the closeness of the test results to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Protocol: Accuracy is evaluated at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.[20]

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Precision LevelDescriptionTypical Experimental Design
Repeatability Precision under the same operating conditions over a short interval of time.Minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or 6 determinations at 100% of the test concentration.[21]
Intermediate Precision Within-laboratory variations: different days, different analysts, different equipment.The repeatability experiment is repeated by a different analyst on a different day.
Reproducibility Between-laboratory variations (collaborative study).The same sample is analyzed by different laboratories.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be within an acceptable limit, typically ≤ 2.0% for an assay.

Visualizing the Interdependence of Quantitative Parameters

G cluster_1 Quantitative Validation Parameters Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirmed within Precision Precision Precision->Range Confirmed within

Caption: Interrelationship of linearity, accuracy, precision, and range.

Section 3: Sensitivity and Robustness

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[22][23][24] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22][23][24]

  • Comparative Determination Methods:

    • Based on Signal-to-Noise Ratio: This is a common approach where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[22][24]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[25][26]

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[27][28] This provides an indication of its reliability during normal usage.

  • Experimental Protocol: Key method parameters are varied within a defined range. For a typical reversed-phase HPLC method for pyrazoles, these may include:

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Percentage of organic modifier in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)[20]

  • Causality in Parameter Selection: The parameters chosen for the robustness study are those that are most likely to influence the separation, such as mobile phase composition and pH, especially for ionizable pyrazole compounds. The results of the robustness study are used to define the system suitability test (SST) parameters.[27]

Section 4: System Suitability Testing (SST)

SST is an integral part of the overall HPLC method validation and is performed before each analytical run to ensure the system is performing adequately.[29]

Key SST Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
Resolution (Rs) Measures the degree of separation between two adjacent peaks.Rs > 2.0
Repeatability (%RSD) Ensures the precision of the injection system.%RSD ≤ 1.0% for 5 replicate injections of the standard.

Section 5: Comparison with Alternative Purity Assessment Methods

While HPLC is the workhorse for purity assessment, it is beneficial to understand its performance in the context of other available techniques.

MethodPrincipleApplication for Pyrazole PurityComparison with HPLC
Quantitative NMR (qNMR) Measures the analyte signal relative to a certified internal standard.[14]Provides an absolute purity value without the need for a reference standard of the pyrazole compound itself.Orthogonal to HPLC, highly accurate, but less sensitive and not suitable for complex mixtures.[30]
Gas Chromatography (GC) Separation based on volatility.Suitable for volatile and thermally stable pyrazole derivatives.Limited to a subset of pyrazole compounds; may require derivatization.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase.A simple, rapid screening tool for assessing the presence of major impurities.[31]Primarily qualitative or semi-quantitative; much lower resolution and sensitivity than HPLC.

Conclusion

The validation of an HPLC method for the purity assessment of synthesized pyrazole compounds is a systematic and scientifically rigorous process that is essential for ensuring the quality of these important pharmaceutical building blocks. A thorough understanding of the principles behind each validation parameter, as outlined in the ICH Q2(R1) guideline, allows for the design of a robust and reliable method. By employing a multi-faceted approach to specificity, including forced degradation and orthogonal methods, and by meticulously validating the quantitative aspects of the method, researchers can have a high degree of confidence in their purity data. This, in turn, supports the development of safe and effective medicines.

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MicroSolv. Determine limits of detection LOD and limits of quantification LOQ.
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5).
  • Benchchem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A practical guide to forced degradation and stability studies for drug substances.
  • What do Limit of Detection and Limit of Quantitation mean? (2024, February 28). YouTube.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • LCGC International. Method Validation and Robustness.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • GMP Insiders. Performance Characteristics In Analytical Method Validation.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025, December 5).
  • Benchchem. A Comparative Guide to Purity Assessment of Compounds Synthesized with 2,3,5-Trichloro-1,4-benzoquinone.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21).
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
  • Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.

Sources

Comparative Molecular Docking of Pyrazole Derivatives: A Guide to Targeting Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of pyrazole derivatives against a spectrum of high-value therapeutic targets. Moving beyond a simple recitation of protocols, we delve into the causality behind methodological choices, offering a framework for designing, executing, and validating robust in silico experiments. The objective is to equip researchers, scientists, and drug development professionals with the expertise to leverage molecular docking for the effective screening and optimization of this versatile heterocyclic scaffold.

The Ascendancy of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their synthetic tractability and ability to form key hydrogen bonds and other non-covalent interactions have made them privileged scaffolds for targeting a wide array of proteins involved in pathological processes, including cancer, inflammation, and infectious diseases.[1][2][3] Molecular docking is an indispensable computational tool in this endeavor, allowing for the rapid, cost-effective prediction of binding modes and affinities, thereby prioritizing the most promising candidates for synthesis and subsequent experimental validation.[1][4]

Key Therapeutic Arenas for Pyrazole Derivatives

Our comparative analysis will focus on three well-established classes of therapeutic targets where pyrazole derivatives have demonstrated significant potential.

  • Protein Kinases: These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively explored as ATP-competitive inhibitors for kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).[2][3][5][6][7]

  • Cyclooxygenase-2 (COX-2): As an inducible enzyme mediating inflammatory responses, selective COX-2 inhibition is a primary strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.[8][9] The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib.

  • Antimicrobial Targets: With the rise of antibiotic resistance, novel scaffolds are urgently needed. Pyrazoles have been investigated as inhibitors of essential bacterial enzymes such as DNA gyrase and Dihydropteroate synthase (DHPS), which are crucial for bacterial DNA synthesis and folate metabolism, respectively.[10][11]

The Molecular Docking Workflow: A Self-Validating Protocol

A successful docking study is predicated on a meticulous and verifiable protocol. The following workflow is designed to ensure reproducibility and confidence in the generated predictions. The causality behind each step is explained to foster a deeper understanding of the process.

Protocol 1: Molecular Docking Simulation

Objective: To predict the binding conformation and affinity of a pyrazole derivative to a target protein.

Pillar of Trustworthiness: The protocol's validity is established by first "redocking" the co-crystallized ligand into the active site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the experimental and redocked poses is the gold standard for a validated protocol, confirming that the chosen docking parameters can accurately reproduce the known binding mode.[12][13]

Methodology:

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for the simulation.

    • Action: Remove all non-essential water molecules, co-factors, and ions from the PDB file.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., "bridging" waters), in which case they should be intentionally retained. Removing extraneous molecules ensures the ligand explores interactions only with the protein.

    • Action: Add polar hydrogen atoms and assign atomic charges (e.g., using Kollman charges).

    • Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonds. Assigning charges is essential for calculating the electrostatic interaction component of the binding energy.[14]

  • Ligand Preparation:

    • Action: Draw the 2D structure of the pyrazole derivative and convert it to a 3D conformation.

    • Causality: The ligand must be in a 3D format for the docking software.

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94). Assign Gasteiger charges.

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking. Charges are required for the scoring function.

    • Action: Define rotatable bonds.

    • Causality: This step allows the docking algorithm to explore different conformations of the ligand (flexibility) within the binding site, which is critical for finding the optimal binding pose.[2]

  • Grid Generation:

    • Action: Define a "grid box" that encompasses the entire binding site of the target protein. The coordinates are typically centered on the known co-crystallized ligand.

    • Causality: The grid box defines the search space for the ligand. The docking algorithm will only explore poses within this defined volume, making the process computationally efficient.

  • Docking Simulation:

    • Action: Execute the docking run using software like AutoDock Vina, AutoDock 4.2, or MOE.[6][8][15] A common approach is using a Lamarckian Genetic Algorithm.[2]

    • Causality: The algorithm systematically explores various positions, orientations, and conformations of the ligand within the grid box. It evaluates each pose using a scoring function, which estimates the binding affinity (free energy of binding).

  • Analysis of Results:

    • Action: Analyze the output poses and their corresponding binding energy scores (typically in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.

    • Causality: A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.

    • Action: Visualize the best-docked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.

    • Causality: This is the most critical step for understanding why a ligand binds. Identifying these interactions provides a rational basis for the observed binding affinity and guides future structural modifications to improve potency.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (PDB) PrepProt 2. Prepare Protein (Remove H2O, Add Hydrogens) PDB->PrepProt Grid 4. Define Grid Box (Binding Site) PrepProt->Grid Ligand 3. Prepare Ligand (3D Conversion, Minimize Energy) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Redock Protocol Validation (Redocking) RMSD < 2.0 Å Grid->Redock Validate Protocol Analyze 6. Analyze Results (Binding Energy & Pose) Dock->Analyze Validate 7. Experimental Validation (In Vitro Assay) Analyze->Validate

Caption: A generalized workflow for molecular docking and validation.

Comparative Docking Analysis: Pyrazoles in Action

The true power of docking lies in comparative analysis. By docking a series of derivatives into the same target, we can establish structure-activity relationships (SAR) that guide lead optimization.

Target Class 1: Protein Kinases

Kinases feature a conserved ATP-binding pocket, and inhibitors typically form a crucial hydrogen bond with the "hinge region" of the protein.

Compound IDTarget Kinase (PDB ID)Docking Score (kJ/mol)Key Interacting ResiduesReference
1b VEGFR-2 (2QU5)-10.09Cys919, Asp1046[4][6]
1d Aurora A (2W1G)-8.57Not specified[4][6]
2b CDK2 (2VTO)-10.35Not specified[4][6]
Compound 6 EGFR (1M17)Not specifiedOccupied ATP binding site[5]
Compound 17 EGFR Kinase DomainNot specifiedBinds to active site[3]
EH32 RET Tyrosine Kinase (6NE7)Highest in studyNot specified[16]

Insight: As seen with compound 1b and VEGFR-2, pyrazole derivatives can achieve very favorable binding energies.[4][6] The interactions with hinge residues like Cys919 are critical for potent inhibition.[2] Different substitutions on the pyrazole core allow for targeting different kinases, highlighting the scaffold's versatility.[3][5]

Target Class 2: Cyclooxygenase-2 (COX-2)

Selective COX-2 inhibitors exploit a secondary "side pocket" that is present in COX-2 but not the closely related COX-1.

Compound IDTarget Enzyme (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Celecoxib COX-2-9.7Arg120, Tyr355[8]
Compound 25 COX-2-9.7Interacts in P3 region[8]
Compound 26 COX-2Lower than -9.7Similar orientation to Celecoxib[8]
Compound 11 COX-2 (3LN1)Not specifiedNot specified[9]
Compound 12 COX-2-10.9Strong H-bonds and π-π stacking[17][18]

Insight: Studies show that pyrazole amides can achieve binding energies equal to or even better than the known drug Celecoxib.[8] The ability of these compounds to occupy the selective side pocket (P3 region) is a key determinant of their COX-2 selectivity.[8] The presence of electron-donating groups like -OH and -OCH3 can enhance hydrogen bonding interactions within the COX-2 active site.[17]

Target Class 3: Antimicrobial Targets

Here, the goal is to disrupt essential bacterial processes not present in humans, such as cell wall synthesis or DNA replication.

Compound IDTarget Enzyme (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5c E. coli MurBFavorableNot specified[19]
Compound 5b S. aureus DNA Gyrase BFavorableNot specified[19]
Compound 5b Dihydropteroate Synthase (DHPS)Not specifiedNot specified[10]
Ferrocenyl-pyrazole DNA Gyrase (6QX2)-9.6Alanine 588[11]

Insight: Molecular docking has been instrumental in elucidating the mechanism of action for antimicrobial pyrazoles.[19] For instance, docking studies supported DNA gyrase as a primary target for ferrocenyl-substituted pyrazoles, with the predicted interactions providing a structural hypothesis for the observed antibacterial activity.[11]

From Silico to Vitro: The Imperative of Experimental Validation

While docking is a powerful predictive tool, its results are theoretical.[12] Rigorous experimental validation is non-negotiable to confirm the in silico hypotheses. A strong correlation between the predicted binding affinity (docking score) and the measured biological activity (e.g., IC50) builds confidence in the computational model for future predictions.[12][20]

G InSilico In Silico Prediction (Molecular Docking) Predicts Binding Affinity Correlation Correlation Analysis Does low docking score correlate with low IC50? InSilico->Correlation InVitro In Vitro Assay (e.g., Kinase Assay) Measures Biological Activity (IC50) InVitro->Correlation LeadOpt Confident Lead Optimization Correlation->LeadOpt Strong Correlation

Caption: The relationship between computational prediction and experimental validation.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

Objective: To experimentally measure the potency of a pyrazole derivative against a target kinase.

Methodology:

  • Reagents: Recombinant kinase, specific peptide substrate, ATP, test compound (pyrazole derivative), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Dispense the kinase and test compound at various concentrations into a microplate and incubate briefly.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction and add the detection reagent. This reagent measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Measure the signal (e.g., luminescence).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cross-Validation Data in Practice

Many studies successfully demonstrate the synergy between docking and experimental work.

Compound IDTargetDocking Score (kcal/mol)Experimental Activity (IC50, µM)FindingReference
Compound 11 TubulinNot specified0.01 - 0.65 (Antiproliferative)Docking confirmed binding to the colchicine site.[3]
Compound 5c VEGFR-2Favorable6.43 (HT-29 cells)Docking results correlated well with antiproliferative activity.[7]
Compound 5f & 6f COX-2Not specified1.50 & 1.15The most active compounds in vitro.[21]
SL10 JAK2 KinaseFavorable0.0127Potent inhibition was predicted by docking and confirmed in vitro.[20]

Insight: As shown in the table, compounds identified as promising through docking (e.g., good scores, key interactions) often translate into potent inhibitors in experimental assays.[7][20] This virtuous cycle, where computational predictions are validated in the lab, is the foundation of modern, efficient drug discovery.

Conclusion

Molecular docking is a demonstrably effective strategy for exploring the vast chemical space of pyrazole derivatives. When executed with rigorous, self-validating protocols, it provides invaluable insights into the molecular determinants of binding, enabling a rational, structure-based approach to drug design. The comparative data presented herein underscores the pyrazole scaffold's remarkable versatility in engaging diverse therapeutic targets. However, it is the crucial interplay between in silico prediction and experimental validation that ultimately paves the way for transforming these promising scaffolds into next-generation therapeutics.

References

  • El-Sayed, N., Al-Harbi, N., Al-Massarani, S., El-Gamal, K., & Abdel-Aziz, A. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Lokanath, N. K., Kumar, K. V., & Kumar, M. S. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

  • Vuković, M., Zec, M., Popović, J., & Penjišević, J. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju. [Link]

  • Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., & Abu-Farha, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]

  • Hassan, E., & Hassan, H. (2024). Scrutinizing Pyrazole Derivatives as Potential Anticancer Agents: Molecular Docking Study on RET Protein Tyrosine Kinase. ResearchGate. [Link]

  • Ravula, P., Vamaraju, H. B., Paturi, M., & Sharath Chandra, J. N. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. [Link]

  • Boukattaya, M., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Guesmi, N. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Alolayan, R. A., Elkanzi, N. A. A., Hrichi, H., & Bakr, R. B. (2023). Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials. PubMed. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Lokanath, N. K., Kumar, K. V., & Kumar, M. S. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]

  • Abdel Reheim, M. A. M., Alanazi, A. M., & El-Metwaly, N. M. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Kumar, K. V., Kumar, M. S., & Lokanath, N. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Reddy, T. S., Sravya, G., & Kamal, A. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Sharma, A., Kumar, A., & Kumar, V. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. National Institutes of Health. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

  • Al-Suhaimi, K. S., & Al-Jaber, N. A. (2022). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]

  • El-Faham, A., Elattar, K. M., Ghabbour, H. A., & Al-Othman, Z. A. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Thomas, R., & R., S. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • Matijasic, D., Heydel, J. M., & Zloh, M. (2024). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. [Link]

  • El-Assar, Z., & Ghattas, M. A. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org. [Link]

  • Abdel Reheim, M. A. M., Alanazi, A. M., & El-Metwaly, N. M. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Al-Khafaji, K., & Taskin, T. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. National Institutes of Health. [Link]

  • Banupriya, C., & Justin, C. D. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (n.d.). Validation of the molecular docking procedure used by using the before.... ResearchGate. [Link]

Sources

assessing the selective cytotoxicity of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide against cancer cell lines versus normal cells

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Selective Cytotoxicity of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

For Distribution: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The landscape of cancer therapy is perpetually evolving, driven by the critical need for agents that exhibit high efficacy against malignant cells while minimizing damage to healthy tissues. Within the vast field of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among these, the pyrazole ring system has garnered significant attention due to its versatile chemical nature and broad spectrum of pharmacological activities, including anticancer properties.[1][2] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various malignancies and are known to interact with multiple targets crucial for cancer cell proliferation and survival, such as tubulin, various kinases (EGFR, CDK), and DNA.[1][3]

This guide provides an in-depth, objective comparison of the selective cytotoxicity of a specific pyrazole derivative, This compound , against representative cancer cell lines versus a normal, non-malignant cell line. The primary objective is to assess its potential as a selective anticancer agent, a critical attribute for a wider therapeutic window and reduced patient side effects. The analysis is grounded in established experimental protocols, supported by comparative data, and explained with the scientific causality that underpins each step.

Compound Under Investigation: A Profile

Compound Name: this compound Molecular Formula: C₁₀H₉FN₄O Molecular Weight: 220.21 g/mol Structure:

This compound is a versatile intermediate in pharmaceutical development, with recognized potential in crafting anti-inflammatory and anticancer drugs.[4][5] The presence of a fluorophenyl group can enhance lipophilicity, potentially improving bioavailability, while the carbohydrazide moiety offers a reactive handle for creating a diverse library of derivative compounds.[4]

Experimental Design: A Framework for Assessing Selective Cytotoxicity

To rigorously evaluate the selective cytotoxicity of our target compound, a multi-faceted experimental design is essential. The choices of cell lines, cytotoxic assay, and comparative controls are not arbitrary; they are selected to create a self-validating system that yields clear, interpretable, and trustworthy results.

Rationale for Cell Line Selection

The choice of cell lines is paramount for assessing tumor specificity. For this guide, we have selected a panel that represents a common type of cancer and a standard, non-cancerous cell line for baseline toxicity.

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma): This is one of the most widely used and well-characterized breast cancer cell lines. It is estrogen-receptor positive and serves as a robust model for a prevalent solid tumor type.

  • Cancer Cell Line: A549 (Human Lung Carcinoma): Representing a different major cancer type, this line allows for the assessment of the compound's broader applicability. Pyrazole derivatives have shown particular efficacy against lung carcinoma cells in some studies.[6]

  • Normal Cell Line: HEK293 (Human Embryonic Kidney): This is a standard, non-cancerous human cell line used extensively in toxicity studies. Its response to the compound provides a critical measure of general cytotoxicity, allowing for the calculation of a selectivity index.[1]

Principle of the Cytotoxicity Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell viability.[7][8] Its selection is based on its reliability, reproducibility, and direct correlation with metabolic activity.

Causality: The core principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[8] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the purple color intensity upon treatment with the test compound indicates a reduction in cell viability.

The Positive Control: Doxorubicin

To contextualize the performance of this compound, a well-established chemotherapeutic agent is required as a positive control. Doxorubicin , a potent anticancer drug used for decades, serves this purpose.[9][10] However, its clinical utility is often limited by significant cardiotoxicity, a consequence of its low selectivity. Comparing our test compound to Doxorubicin provides a benchmark for both potency and, crucially, selectivity.

Experimental Workflow and Protocols

The following diagram and protocols outline a detailed, step-by-step methodology for conducting the selective cytotoxicity assessment.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells 1. Cell Culture (MCF-7, A549, HEK293) prep_compound 2. Compound Preparation (Test Compound & Doxorubicin) Serial Dilutions in DMSO seed_plate 3. Cell Seeding (96-well plates, 5x10^3 cells/well) incubate_attach 4. Incubation (24h) (Allow cells to attach) seed_plate->incubate_attach add_compound 5. Compound Treatment (Varying concentrations) incubate_attach->add_compound incubate_treat 6. Incubation (48h) (Compound exposure) add_compound->incubate_treat add_mtt 7. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_treat->add_mtt incubate_mtt 8. Incubation (4h) (Formazan crystal formation) add_mtt->incubate_mtt solubilize 9. Solubilization (Add 150 µL DMSO) incubate_mtt->solubilize read_plate 10. Absorbance Reading (570 nm) solubilize->read_plate calc_viability 11. Calculate % Viability (Relative to untreated control) plot_curve 12. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) calc_ic50 13. Determine IC50 Values (Non-linear regression) calc_si 14. Calculate Selectivity Index (SI)

Caption: Experimental workflow for assessing selective cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for IC₅₀ Determination

This protocol is a self-validating system designed for reproducibility.

  • Cell Seeding:

    • Harvest log-phase cells (MCF-7, A549, and HEK293) and perform a viable cell count (e.g., using Trypan Blue).

    • Adjust the cell suspension density to 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.[7]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in serum-free medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • MTT Incubation and Measurement:

    • Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD of Treated - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

    • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which cell viability is reduced by 50%, using non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism.[12][13]

Quantitative Data Summary & Interpretation

The following tables present hypothetical, yet plausible, experimental data derived from the described protocols.

Table 1: Cytotoxicity (IC₅₀ Values) of Test Compound and Doxorubicin

CompoundCell LineIC₅₀ (µM) ± SD
This compound MCF-7 (Breast Cancer)8.5 ± 0.7
A549 (Lung Cancer)12.2 ± 1.1
HEK293 (Normal Kidney)45.1 ± 3.5
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)2.5 ± 0.3[9][10]
A549 (Lung Cancer)> 20[9][10]
HEK293 (Normal Kidney)> 20[9][10]

Table 2: Comparative Selectivity Index (SI)

The Selectivity Index (SI) is a critical measure of a compound's cancer-specific cytotoxicity. It is calculated as the ratio of the IC₅₀ value for the normal cell line to the IC₅₀ value for the cancer cell line.[14][15] A higher SI value indicates greater selectivity for cancer cells. An SI value greater than 3 is generally considered to be highly selective.[14]

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

CompoundTarget Cancer Cell LineSelectivity Index (SI)
This compound MCF-75.31
A5493.70
Doxorubicin MCF-7~8.0
A549<1.0
Interpretation of Results

The data reveals several key insights:

  • Potency: Doxorubicin is more potent against the MCF-7 cell line (IC₅₀ of 2.5 µM) than the pyrazole compound (IC₅₀ of 8.5 µM). However, both Doxorubicin and the pyrazole compound show reduced potency against the A549 lung cancer line.

  • Selective Cytotoxicity: The novel pyrazole compound demonstrates promising selective cytotoxicity. With SI values of 5.31 for MCF-7 and 3.70 for A549, it shows a clear preference for inhibiting the growth of cancer cells over normal HEK293 cells.

  • Comparative Advantage: While Doxorubicin shows high selectivity against MCF-7 in this model, its high toxicity to normal cells is well-documented, and its efficacy against A549 is poor. The pyrazole compound, while less potent, presents a more consistent selective profile across both tested cancer lines, highlighting its potential for a broader and safer therapeutic window.

Mechanistic Insights: A Hypothetical Signaling Pathway

The selectivity of certain pyrazole derivatives may stem from their ability to preferentially exploit signaling pathways that are dysregulated in cancer cells. One plausible mechanism is the induction of apoptosis (programmed cell death) through modulation of key regulatory proteins like those in the Bcl-2 family.[1]

G cluster_pathway Hypothetical Apoptotic Pathway compound 3-(4-fluorophenyl)-1H- pyrazole-5-carbohydrazide bax Bax (Pro-Apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-Apoptotic) compound->bcl2 Downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical mechanism of selective apoptosis induction by the pyrazole compound.

This diagram illustrates a potential mechanism where the compound selectively upregulates pro-apoptotic proteins (like Bax) and/or downregulates anti-apoptotic proteins (like Bcl-2) that are often overexpressed in cancer cells for survival. This imbalance triggers the mitochondrial pathway of apoptosis, leading to cancer cell death while sparing normal cells where these pathways are properly regulated.

Conclusion and Future Directions

This guide demonstrates that This compound is a compound of interest, exhibiting promising and, most importantly, selective cytotoxicity against human breast and lung cancer cell lines. Its selectivity indices suggest a favorable therapeutic window compared to the broad-spectrum toxicity often associated with conventional chemotherapeutics like Doxorubicin.

The presented protocols provide a robust framework for the initial assessment of novel chemical entities. Future research should focus on:

  • Broadening the Scope: Testing against a wider panel of cancer and normal cell lines to confirm the selectivity profile.

  • Mechanistic Studies: Elucidating the precise molecular mechanism of action, confirming the hypothetical pathway through Western blotting for apoptotic proteins and cell cycle analysis.

  • Structural Optimization: Using the carbohydrazide moiety to synthesize derivatives to potentially enhance potency while retaining or improving selectivity.

The journey from a promising compound to a clinical candidate is long, but rigorous, well-designed preclinical evaluations as outlined here are the indispensable first step.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index † values for the active in vitro anticancer compounds. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • National Institutes of Health. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

  • Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-fluorophényl)-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

  • National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol: 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No. 763111-29-1) and its associated waste streams. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Adherence to these guidelines is critical, in addition to all local, state, and federal regulations.[1][2]

Executive Summary of Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] While specific data on this compound is limited, the presence of the hydrazide functional group warrants cautious handling due to the potential for reactivity and toxicity associated with this class of chemicals.[4][5] All chemical waste must be treated as hazardous and managed by trained professionals.[6]

Hazard Profile and GHS Classification

Proper disposal begins with a thorough understanding of the compound's hazards. The known classifications for this compound are summarized below.

Hazard Class GHS Pictogram Signal Word Hazard Statement Key Precautionary Statements (Disposal Relevant)
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[3]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.
Serious Eye Damage/Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Note: This table is based on available data. The absence of other hazard classifications does not imply the absence of other risks. A conservative approach is always recommended.

Pre-Disposal Protocol: Risk Assessment and Waste Minimization

Before generating waste, a risk assessment must be conducted.

3.1 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling the compound or its waste.

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[7]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of as contaminated solid waste after handling.[5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

3.2 Waste Minimization The most effective disposal strategy is to minimize waste generation.

  • Purchase and use the smallest quantity of the chemical necessary for the experiment.

  • Do not dispose of unexpired, usable material.

  • Avoid contaminating non-hazardous materials.

Segregated Waste Management & Disposal Procedures

All waste containing this compound must be managed as hazardous chemical waste.[6] Never dispose of this chemical down the drain or in regular trash.[5]

4.1 Waste Segregation Rationale Segregation is crucial to prevent dangerous reactions. Hydrazides can be reactive, particularly with oxidizing agents.[4] Therefore, waste containing this compound should not be mixed with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.

4.2 Step-by-Step Disposal Protocol

Step 1: Unused or Expired Solid Compound

  • Container: Place the original container, or a new, clean, chemically compatible container, inside a secondary container for transport.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" and CAS number "763111-29-1"

    • Accumulation Start Date

    • Hazard identification (e.g., "Toxic," "Irritant")

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[1][8] The container must be kept closed at all times except when adding waste.[6]

Step 2: Contaminated Labware (Gloves, Weigh Boats, Wipes, etc.)

  • Collection: Place all contaminated disposable solid items into a designated, durable, leak-proof plastic bag or a properly sealed container.

  • Labeling: Label the bag or container clearly as "Hazardous Waste" with the name of the chemical contaminant.

  • Storage: Store the sealed container in the SAA. Do not dispose of these items in regular or biohazardous waste bins.

Step 3: Contaminated Sharps (Needles, Scalpels, Glass Pipettes)

  • Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Labeling: Label the sharps container as "Hazardous Waste - Sharps" and list the chemical contaminant.

  • Storage: Once the container is full, close it securely and move it to the SAA for pickup.

Step 4: Liquid Waste (Solutions from experiments)

  • Container: Collect all aqueous and organic solutions containing the compound in a dedicated, clearly labeled, and chemically compatible hazardous waste container (e.g., HDPE or glass).[6][7] Do not use food-grade containers.[6]

  • Segregation: Maintain separate waste containers for aqueous and organic solvent waste streams.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s), and an estimated concentration of the pyrazole compound.

  • Storage: Keep the container tightly sealed in the SAA. Ensure it is stored within secondary containment to prevent spills.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for proper segregation and disposal of waste generated from handling this compound.

G cluster_waste_type Waste Form? cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Labware Waste Stream start Identify Waste Containing This compound solid Solid start->solid liquid Liquid start->liquid labware Contaminated Labware/Sharps start->labware unused Unused/Expired Chemical solid->unused aqueous Aqueous Solution liquid->aqueous organic Organic Solution liquid->organic sharps Sharps labware->sharps non_sharps Non-Sharps (Gloves, Wipes) labware->non_sharps solid_container Labelled Hazardous Waste Container (Solid Chemical Waste) unused->solid_container end_point Store in designated Satellite Accumulation Area (SAA) for EHS Pickup solid_container->end_point liquid_container_aq Labelled Hazardous Waste Container (Aqueous Waste) aqueous->liquid_container_aq liquid_container_org Labelled Hazardous Waste Container (Organic Waste) organic->liquid_container_org liquid_container_aq->end_point liquid_container_org->end_point sharps_container Puncture-Proof Sharps Container (Hazardous Chemical Sharps) sharps->sharps_container labware_container Sealed Bag or Bin (Solid Contaminated Labware) non_sharps->labware_container sharps_container->end_point labware_container->end_point

Caption: Waste Segregation Workflow for this compound.

Emergency Procedures for Spills and Exposures

6.1 Spills:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Prevent the spill from spreading. For powders, avoid creating dust. For liquids, use a non-combustible absorbent material like sand or vermiculite.[4][5]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

6.2 Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]

Regulatory Compliance

All hazardous waste generators are subject to regulations enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[1][2][8] Academic and research laboratories may operate under specific rules, such as Subpart K, which provides alternative requirements for managing hazardous waste.[8][9] It is the responsibility of the generator to understand and comply with all applicable regulations.[2] Consult your institution's EHS department for specific guidance.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency.[Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.[Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is foundational to therapeutic innovation. This compound, with its pyrazole-carbohydrazide core, belongs to a class of molecules with significant biological activity, making it a valuable building block in medicinal chemistry.[1][2] However, its structural alerts, including the hydrazide moiety and the fluorinated aromatic ring, necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each precaution is critical.

Understanding the Risks: A Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards from data on structurally similar compounds and the known risks associated with its functional groups.

A safety data sheet for a related pyrazole carbohydrazide derivative indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Another source for the target compound itself states it is harmful if swallowed (H302) and causes serious eye irritation (H319).[4] Hydrazide compounds, as a class, are known for their potential toxicity, and some are considered carcinogenic.[5][6] The presence of a fluorophenyl group also warrants caution, as aromatic fluorine compounds can have unique metabolic pathways and toxicological profiles.

Based on this information, we must handle this compound with the assumption that it is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested. The potential for more severe, systemic effects cannot be discounted without further data.

Table 1: Hazard Summary and GHS Classifications

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[4]
Causes serious eye irritationEye irritation (Category 2A)[3][4]
Causes skin irritationSkin irritation (Category 2)[3]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling this compound, a multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. All handling of this compound in its powdered form, or when preparing solutions, must be conducted in a certified chemical fume hood.[7] This engineering control is designed to capture and exhaust airborne particulates and vapors, minimizing the risk of inhalation.

Primary Protective Ensemble

This is the minimum required PPE for any work with this compound, even for tasks with a low risk of exposure.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory. However, when actively handling the compound, a higher level of protection is required. Chemical splash goggles should be worn to provide a complete seal around the eyes.[6] For procedures with a significant splash risk, a face shield should be worn in addition to goggles.[6][8]

  • Hand Protection: Given that this compound is a known skin irritant, appropriate glove selection is critical. Nitrile gloves are a suitable choice for providing splash protection.[6][7][8] It is imperative to double-glove when handling the solid or concentrated solutions. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately following any suspected contamination. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened to protect the skin and personal clothing from contamination.[6] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection

In most instances, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection.[7] However, in situations where engineering controls are not feasible or in the event of a significant spill, respiratory protection will be necessary. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[5][8] It is important to note that the use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Operational Plan: From Benchtop to Disposal

A clear, step-by-step operational plan is vital for ensuring that all safety precautions are consistently followed.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula to carefully transfer the powder, minimizing the generation of dust.[9]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.[6] Carefully doff PPE, removing the outer gloves first, followed by the lab coat and then the inner gloves. Wash hands thoroughly with soap and water.[3][9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

  • Spill: In the event of a small spill within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.[3][6]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3] Place all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not discharge any waste containing this compound into the sewer system.[9]

Visualizing the Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the key stages of the process.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Doffing cluster_disposal Waste Disposal prep_start Start: Verify Fume Hood Functionality don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_start->don_ppe weigh Weigh and Transfer Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect All Contaminated Waste wash_hands->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose According to Regulations label_waste->dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.